2-Ethyl-4-fluoro-1-nitrobenzene
Description
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Properties
IUPAC Name |
2-ethyl-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMCCCUGXMTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-29-7 | |
| Record name | 2-ethyl-4-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethyl-4-fluoro-1-nitrobenzene chemical properties
An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Properties, Synthesis, and Applications
Introduction and Strategic Importance
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its strategic value lies in the unique arrangement of its functional groups: an activating ethyl group, a deactivating but nucleophilically substitutable fluoro group, and a versatile nitro group. This combination makes it a valuable intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of both fluoro and nitro groups enhances the molecule's reactivity and its potential for creating new chemical entities with tailored biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, and critical safety information for laboratory and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of this compound (CAS No: 1089279-29-7) are summarized below. These computed properties provide a baseline for understanding its behavior in various chemical environments.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |
| Molecular Weight | 169.15 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1089279-29-7 | PubChem[2] |
| Canonical SMILES | CCC1=C(C=CC(=C1)F)[O-] | PubChem[2] |
| InChI Key | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Storage | Store at room temperature in a dry place. | MySkinRecipes[1] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A validated method starts from 3-fluoroacetophenone, proceeding through nitration, reduction, iodination, and a final reduction step.[3][4] This pathway is designed for improved process safety and utilizes milder conditions suitable for industrial-scale production.[3][4]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on patented preparation methods.[3][4]
Step 1: Nitration of 3-fluoroacetophenone
-
Objective: To introduce a nitro group onto the aromatic ring, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.
-
Procedure:
-
Charge a suitable reactor with 3-fluoroacetophenone.
-
Slowly add a nitration reagent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled low temperature to manage the exothermic reaction.
-
After the addition is complete, allow the mixture to react until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by carefully pouring the mixture over ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-(5-fluoro-2-nitrophenyl)ethanone.
-
Step 2: Reduction of the Ketone
-
Objective: To selectively reduce the ketone functionality to a hydroxyl group, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise to control the reaction rate.[4] The molar ratio of sodium borohydride to the ketone is typically between 0.3 and 2.0 to 1.[4]
-
Stir the reaction at a controlled temperature (e.g., 15-25 °C) for 1-3 hours.[4]
-
After completion, quench the reaction by adding an acid.[4]
-
Extract the product, collect the organic phase, concentrate, and purify to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
Step 3: Iodination of the Alcohol
-
Objective: To convert the hydroxyl group into a better leaving group (iodide) to facilitate the final reduction, producing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
Procedure:
-
This step can be performed via several methods. One approach involves converting the alcohol to a mesylate followed by nucleophilic substitution with sodium iodide.[4]
-
Dissolve the alcohol from Step 2 in a solvent with an acid scavenger.
-
Slowly add methylsulfonyl chloride at a low temperature (0-10 °C).[4]
-
Allow the reaction to proceed for 4-6 hours.[4]
-
The intermediate mesylate is then reacted with sodium iodide in a solvent at a slightly elevated temperature (35-40 °C) for 6-16 hours to yield the iodinated product.[4]
-
Isolate the product via extraction and concentration.
-
Step 4: Reductive Deiodination
-
Objective: To reduce the iodoethyl group to an ethyl group, affording the final product, this compound.
-
Procedure:
-
Dissolve the iodinated compound from Step 3 in a solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, with a molar ratio to the substrate of approximately (1.05-1.5):1.[3]
-
After the reaction is complete, perform a post-treatment workup.[3] This typically involves quenching with an acid (e.g., 0.4-1 N hydrochloric acid), extracting with an organic solvent like isopropyl ether, washing, concentrating, and rectifying the product to achieve a purity of not less than 98%.[3]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] However, this same group is the primary site for chemical transformations, most notably reduction to an amino group. This transformation is pharmacologically significant, as the resulting aniline derivatives often exhibit enhanced biological activity.[5]
Caption: Reactivity map of this compound.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amine (2-ethyl-4-fluoroaniline) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.[5] This resulting aniline is a key precursor for building more complex heterocyclic structures common in drug molecules.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles. The electron-withdrawing effect of the nitro group facilitates this substitution, making it a viable strategy for introducing different functional groups at this position.[5]
-
Oxidation of Ethyl Group: Under harsh oxidative conditions (e.g., potassium permanganate), the ethyl group can be oxidized to a carboxylic acid.[5]
Spectroscopic Characterization
While specific spectral data for this compound is not widely published in public databases, characterization would rely on standard spectroscopic techniques. Researchers can obtain compound-specific data (NMR, HPLC, LC-MS) from commercial suppliers.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and ethyl substituents. The ethyl group would present as a characteristic triplet and quartet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the eight carbon atoms, with chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (169.0539 Da), which is crucial for confirming its identity.[2]
Safety, Handling, and Hazard Mitigation
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Classification [2]
| Hazard Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Warning) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Warning) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |
Handling and Storage Protocol
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
-
-
Safe Handling Practices: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Avoid formation of dust and aerosols.[7] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed and store apart from incompatible materials.[7]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[7][8]
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth. Get medical help.[7]
References
- Google Patents. (2022). US20220024850A1 - Method for preparing this compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group, a common pharmacophore.[3]
2-Ethyl-4-fluoro-1-nitrobenzene is a prime exemplar of a fluorinated nitroaromatic intermediate, valued for its potential in the synthesis of novel bioactive compounds.[4] Its structure is primed for further functionalization, making it a valuable building block in the development of new chemical entities.[4] This guide provides a comprehensive overview of its structure, properties, and a detailed examination of its synthesis, offering insights into the rationale behind the chosen synthetic strategy.
Molecular Structure and Properties of this compound
This compound is an aromatic compound with the molecular formula C₈H₈FNO₂.[3] The molecule consists of a benzene ring substituted with an ethyl group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position. The interplay of these substituents dictates the molecule's reactivity and potential applications. The nitro group is strongly deactivating towards electrophilic aromatic substitution, while the ethyl group is activating and ortho-, para-directing. The fluorine atom has a dual electronic effect, being inductively withdrawing and mesomerically donating.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1089279-29-7 | PubChem |
| Molecular Formula | C₈H₈FNO₂ | [3] |
| Molecular Weight | 169.15 g/mol | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 64-66 °C at 0.1 Torr | [5][6] |
| Solubility | Insoluble in water, soluble in common organic solvents | General Knowledge |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is achieved through a multi-step pathway, starting from the readily available 3-fluoroacetophenone.[5][6] This route is strategically designed to overcome the challenges associated with direct functionalization of the benzene ring, particularly the difficulties in controlling regioselectivity and the deactivating effect of the nitro group in reactions like Friedel-Crafts alkylation.[7]
Synthetic Strategy Rationale
A direct Friedel-Crafts ethylation of 4-fluoro-1-nitrobenzene would be an ostensibly simpler route. However, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that Friedel-Crafts reactions are generally very low-yielding or do not proceed at all.[7] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions.[7]
The patented multi-step synthesis, therefore, circumvents this issue by introducing the precursors to the ethyl and nitro groups in a controlled manner, ensuring the desired isomeric purity of the final product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves the use of hazardous materials, including fuming nitric acid. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Nitration of 3-fluoroacetophenone
-
Reaction: 3-fluoroacetophenone is nitrated using fuming nitric acid to yield 1-(5-fluoro-2-nitrophenyl)ethanone.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool fuming nitric acid to -15 to -5 °C.
-
Slowly add 3-fluoroacetophenone dropwise to the cooled fuming nitric acid, maintaining the temperature between -15 and -5 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2-5 hours.
-
Quench the reaction by carefully pouring the mixture into ice water with vigorous stirring.
-
Stir the resulting slurry at 0-5 °C for 30-90 minutes.
-
Collect the solid product, 1-(5-fluoro-2-nitrophenyl)ethanone, by filtration.
-
-
Scientific Rationale: The acetyl group is a meta-director, and the fluorine atom is an ortho-, para-director. The nitration occurs ortho to the fluorine and meta to the acetyl group, leading to the desired isomer. The low temperature is crucial to control the exothermic reaction and prevent side reactions.
Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone
-
Reaction: The ketone functionality of 1-(5-fluoro-2-nitrophenyl)ethanone is selectively reduced to a secondary alcohol using sodium borohydride.
-
Procedure:
-
Dissolve 1-(5-fluoro-2-nitrophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol).
-
Add sodium borohydride portion-wise to the solution, maintaining the temperature between 15-25 °C.
-
Stir the reaction mixture for 1-3 hours.
-
Quench the reaction by adding a dilute acid (e.g., hydrochloric acid).
-
Extract the product, 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, with an organic solvent.
-
Purify the product as necessary.
-
-
Scientific Rationale: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[8] This chemoselectivity is key to the success of this step.
Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene
-
Reaction: The hydroxyl group of the intermediate is converted to an iodide, a good leaving group, in preparation for the final reduction step.
-
Procedure (Appel-type reaction):
-
In a flask under an inert atmosphere, dissolve triphenylphosphine and imidazole in a suitable solvent.
-
Add iodine to the mixture at -5 to 0 °C and stir for 20-40 minutes.
-
Slowly add a solution of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene to the reaction mixture, maintaining the temperature at -5 °C.
-
Stir for 2-5 hours.
-
Quench the reaction with an acid and separate the organic layer containing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
-
Scientific Rationale: This reaction proceeds via the formation of a phosphonium iodide species, which activates the hydroxyl group for nucleophilic substitution by iodide. This is a reliable method for converting alcohols to alkyl iodides under mild conditions.
Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene
-
Reaction: The iodo group is reduced to a hydrogen, and the acetyl precursor is thus converted to an ethyl group, yielding the final product.
-
Procedure:
-
Dissolve 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add sodium borohydride to the solution and stir at 25-30 °C for 2-4 hours.
-
Quench the reaction with a dilute acid.
-
Extract the product with an organic solvent.
-
Purify the final product, this compound, by washing, concentration, and rectification under reduced pressure (collecting the fraction at 64-66 °C and 0.1 Torr).[5][6]
-
-
Scientific Rationale: Sodium borohydride acts as a hydride source to displace the iodide, completing the transformation of the original acetyl group into an ethyl group.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanisms for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] The presence of both a fluoro and a nitro group enhances its reactivity and provides multiple avenues for further chemical modification.[4]
The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of biologically active compounds. This amino derivative can then undergo a variety of reactions, such as amide bond formation, sulfonylation, or serve as a building block for heterocyclic ring systems.
The fluorine atom can modulate the physicochemical properties of the final molecule, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] Its presence can block metabolic oxidation at that position and alter the acidity of nearby functional groups, which can be crucial for target binding.
Conclusion
This compound is a strategically important synthetic intermediate. Its multi-step synthesis, while seemingly complex, is a well-reasoned approach that ensures high isomeric purity and overcomes the inherent reactivity challenges of its constituent functional groups. This guide has provided a detailed protocol and scientific rationale for its synthesis, empowering researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in the creation of novel and potentially impactful molecules.
References
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-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5897.
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
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physical properties of 2-Ethyl-4-fluoro-1-nitrobenzene
An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-fluoro-1-nitrobenzene
Authored by a Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in complex synthetic pathways. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them.
Compound Identification and Molecular Structure
This compound is a substituted aromatic compound. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) number and molecular structure.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₈FNO₂[1]
-
Molecular Weight: 169.15 g/mol [1]
-
Synonyms: 2-ethyl-4-fluoronitrobenzene, 1-Nitro-2-Ethyl-4-Fluorobenzene[2][4]
The molecule consists of a benzene ring substituted with an ethyl group, a fluorine atom, and a nitro group. The relative positions of these substituents are critical to the compound's reactivity and physical properties.
Core Physical Properties
The physical properties of a compound are dictated by its molecular structure, influencing its behavior in different environments and its suitability for various chemical reactions.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 220.3 ± 20.0 °C (Predicted) | [5] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Physical State and Appearance
At standard ambient temperature and pressure, this compound is a colorless to light yellow liquid.[5] The color can be indicative of purity, with highly pure samples tending towards colorless.
Boiling Point
The boiling point is a critical parameter for purification by distillation. The predicted boiling point for this compound is approximately 220.3 °C at standard pressure.[5]
The causality for choosing a micro-reflux or capillary method is the conservation of material, which is often crucial when dealing with valuable, synthesized compounds.
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."
-
Apparatus Setup: Clamp the test tube in a heating block or oil bath placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface, but below the level of the condenser (or the top of the test tube in a simple setup).
-
Heating: Begin stirring and gently heat the sample.
-
Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate appears on the inner wall of the test tube.
-
Data Recording: Allow the temperature to stabilize. The constant temperature at which the liquid and vapor are in equilibrium is the boiling point. This is the temperature at which the vapor ring remains steady.
Caption: Workflow for Boiling Point Determination.
Density
Density is a fundamental physical property that can be used as an indicator of purity. The predicted density for this compound is approximately 1.223 g/cm³.[5]
A pycnometer (or specific gravity bottle) is used for this measurement because it allows for a very precise determination of the volume of the liquid.
-
Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with this compound, ensuring there are no air bubbles. Weigh the filled pycnometer (m₂).
-
Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V
Solubility Profile
This protocol is designed to classify the compound based on its acidic, basic, or neutral nature and its polarity.
-
Water Solubility: Add ~0.1 g of the compound to 3 mL of deionized water. Shake vigorously. If it dissolves, the compound is a small, polar molecule. Given its structure, this compound is expected to be insoluble in water due to its nonpolar benzene ring and the lack of hydrogen-bonding donor groups.
-
5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous NaOH. Nitrobenzenes are generally neutral and are not expected to dissolve in a weak base.
-
5% HCl Solution: If insoluble in water and NaOH, test solubility in 5% aqueous HCl. The absence of a basic functional group (like an amine) means it will be insoluble in dilute acid.
-
Concentrated Sulfuric Acid: If the compound is insoluble in the above, its solubility in cold, concentrated H₂SO₄ is tested. The nitro group and the aromatic ring contain lone pairs of electrons and pi electrons, respectively, which can be protonated by the strong acid, leading to dissolution. Therefore, it is expected to be soluble in concentrated H₂SO₄.
-
Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane. Given its structure, it is expected to be soluble in a range of common organic solvents.
Caption: Systematic Solubility Testing Flowchart.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR) - Predicted Spectrum:
-
Ethyl Group (CH₃): A triplet signal around 1.2-1.4 ppm. The signal is split into a triplet by the adjacent two protons of the CH₂ group. The integration value would be 3H.
-
Ethyl Group (CH₂): A quartet signal around 2.7-2.9 ppm. The signal is split into a quartet by the adjacent three protons of the CH₃ group. The integration value would be 2H.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.2 ppm). Due to the complex splitting patterns caused by coupling to each other and to the fluorine atom (H-F coupling), they would likely appear as complex multiplets.
-
-
¹³C NMR (Carbon-13 NMR) - Predicted Spectrum:
-
Ethyl Group (CH₃): A signal around 13-16 ppm.
-
Ethyl Group (CH₂): A signal around 20-25 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the nitro group will be shifted downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted Key Absorption Bands:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Ethyl group): Peaks just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹).
-
N-O Stretch (Nitro group): Two strong, characteristic bands at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).
-
C=C Stretch (Aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound.
-
Expected Observations:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 169.
-
Isotope Peaks: A small M+1 peak due to the natural abundance of ¹³C.
-
Fragmentation: The molecular ion can fragment in predictable ways. A common fragmentation for ethylbenzenes is the loss of a methyl group (CH₃•, mass 15) to give a stable benzylic cation, resulting in a peak at m/z = 154.
-
Sources
An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No. 1089279-29-7), a key chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document details the compound's chemical and physical properties, outlines a robust, multi-step synthesis protocol, and explores its primary application as a precursor to 2-ethyl-4-fluoroaniline. A significant focus is placed on the critical reduction of the nitro moiety, a gateway to a diverse range of biologically active molecules. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound is a substituted aromatic nitro compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1] Its molecular architecture, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of complex target molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of downstream compounds, a desirable trait in medicinal chemistry.[2][3] The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for the introduction of an amino group, a common pharmacophore in a vast array of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1089279-29-7 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Room temperature, in a dry, well-ventilated area | [4] |
Synthesis and Methodology
The synthesis of this compound can be achieved through a multi-step pathway, as detailed in US Patent US20220024850A1. This process is designed to be safe and scalable for industrial production.
Synthetic Pathway Overview
The synthesis commences with the nitration of 3-fluoroacetophenone, followed by a series of reduction and substitution reactions to yield the final product.
Caption: Patented synthetic route to this compound.
Step-by-Step Experimental Protocol
The following is a detailed protocol for the synthesis of this compound:
Step 1: Nitration of 3-fluoroacetophenone
-
Objective: To introduce a nitro group onto the aromatic ring of 3-fluoroacetophenone.
-
Procedure: 3-fluoroacetophenone is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 1-(5-fluoro-2-nitrophenyl)ethanone. The reaction temperature must be carefully controlled to prevent over-nitration.
Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone
-
Objective: To selectively reduce the ketone functionality to a hydroxyl group.
-
Procedure: The ketone intermediate is treated with a suitable reducing agent, such as sodium borohydride, to produce 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene
-
Objective: To convert the hydroxyl group into a better leaving group for the subsequent reduction.
-
Procedure: The alcohol is converted to an iodo derivative, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. This can be achieved using various iodinating agents.
Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene
-
Objective: To reduce the iodoethyl group to an ethyl group, yielding the final product.
-
Procedure: The iodo-intermediate is reduced to this compound.
This patented method provides a clear and reproducible pathway for obtaining high-purity this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region will display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ethyl carbons and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹). Aromatic C-H and C-C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.
Key Chemical Transformation: Reduction to 2-Ethyl-4-fluoroaniline
The primary utility of this compound lies in its conversion to 2-ethyl-4-fluoroaniline. This transformation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.[5][6]
Reaction Overview
The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions. Common methods include catalytic hydrogenation and metal-acid reductions.[6][7]
Caption: Reduction of this compound to 2-ethyl-4-fluoroaniline.
Recommended Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often the preferred method for this reduction due to its clean reaction profile and high yields.[7]
-
Reagents and Equipment:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10%)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a suitable reaction vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Agitate the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.
-
Purify the product as needed, typically by distillation or chromatography.
-
Applications in Drug Discovery and Agrochemical Synthesis
This compound, primarily through its conversion to 2-ethyl-4-fluoroaniline, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4][8]
-
Pharmaceuticals: The 2-ethyl-4-fluoroaniline scaffold is a component of various drug candidates. The fluorine atom can enhance drug potency and improve pharmacokinetic properties. For instance, fluorinated anilines are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents.[2][9]
-
Agrochemicals: In the agrochemical industry, fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.[10][11] The presence of fluorine can increase the efficacy and selectivity of these agents.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is well-documented, and its primary transformation into 2-ethyl-4-fluoroaniline opens the door to a vast chemical space of biologically active molecules. This guide provides the essential technical information for scientists and researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. NIST WebBook. Retrieved from [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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-
YouTube. (2023, August 27). Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... [Video]. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene from 3-Fluoroacetophenone
Abstract
This technical guide provides a detailed, mechanistically-grounded pathway for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a two-step process commencing with the reduction of the carbonyl group in 3-fluoroacetophenone to yield 1-ethyl-3-fluorobenzene, followed by a regioselective electrophilic nitration. This document elucidates the rationale behind the selection of specific synthetic methodologies, offers a deep dive into the reaction mechanisms, and presents detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood procedure for obtaining this target molecule.
Introduction and Synthetic Overview
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The target molecule, this compound, incorporates a fluoro, an ethyl, and a nitro group, making it a versatile building block for more complex chemical entities.[1]
The synthetic strategy hinges on two fundamental transformations in organic chemistry: the complete reduction of a ketone and the electrophilic substitution on an aromatic ring. The starting material, 3-fluoroacetophenone, is first converted to 1-ethyl-3-fluorobenzene. This intermediate is then subjected to nitration. The success of the final step is critically dependent on understanding and leveraging the directing effects of the existing substituents to achieve the desired regiochemistry.
Overall Synthetic Workflow
The two-step synthesis is visualized below, outlining the transformation from the starting ketone to the final nitrated product.
Caption: High-level overview of the synthetic pathway.
Step 1: Reduction of 3-Fluoroacetophenone
The initial transformation requires the deoxygenation of the acetyl group's carbonyl to a methylene group (C=O → CH₂). Two classical methods are suitable for this purpose: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3]
-
Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates.[2][6]
-
Wolff-Kishner Reduction: Utilizes hydrazine (H₂NNH₂) and a strong base (e.g., KOH or NaOH) at high temperatures.[7][8] This method is ideal for substrates that are stable in strong base but may be sensitive to acid.[3]
For this synthesis, the Wolff-Kishner reduction is selected. The substrate, 3-fluoroacetophenone, is stable under basic conditions, and the reaction often provides cleaner products with high yields. The Huang-Minlon modification is particularly effective, as it involves refluxing the carbonyl compound with hydrazine hydrate and a base, followed by distilling off water to drive the reaction to completion at a higher temperature.[7]
Mechanism of the Wolff-Kishner Reduction
The reaction proceeds via the initial formation of a hydrazone, which is subsequently deprotonated by a strong base. A series of proton transfers and the thermodynamically favorable expulsion of nitrogen gas lead to a carbanion, which is then protonated by the solvent to yield the final alkane product.[9][10]
Caption: Key stages of the Wolff-Kishner reduction mechanism.[7][11]
Experimental Protocol: Wolff-Kishner Reduction
Materials:
-
3-Fluoroacetophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (1 M for work-up)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluoroacetophenone (1.0 eq), diethylene glycol, hydrazine hydrate (20.0 eq), and potassium hydroxide pellets (6.0 eq).[11]
-
Heat the mixture to 110-120 °C and maintain under reflux for 1-2 hours to ensure complete formation of the hydrazone.[11]
-
Modify the apparatus for distillation and slowly raise the temperature to approximately 200 °C, allowing water and excess hydrazine to be removed.[7]
-
Once the distillation ceases, reconfigure the apparatus for reflux and maintain the reaction mixture at ~195 °C for 4 hours.[11]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the mixture by adding 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-fluorobenzene.[11]
-
Purify the crude product by fractional distillation if necessary.
Step 2: Electrophilic Nitration of 1-Ethyl-3-fluorobenzene
The final step is the introduction of a nitro group onto the 1-ethyl-3-fluorobenzene intermediate via an electrophilic aromatic substitution (EAS) reaction.
Reagent and Electrophile Generation
The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "mixed acid".[12][13] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[14][15][16]
Regioselectivity: The Decisive Factor
The position of nitration is determined by the directing effects of the two substituents already on the ring: the ethyl group and the fluorine atom.
-
Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through an inductive effect (+I). It is classified as a weakly activating group and is an ortho, para-director.[17][18]
-
Fluorine (-F): As a halogen, fluorine is electron-withdrawing through its strong inductive effect (-I) but electron-donating via resonance (+M). The inductive effect dominates, making it a deactivating group overall. However, the resonance donation stabilizes the carbocation intermediate (the sigma complex) for ortho and para attack, making fluorine an ortho, para-director.[19][20][21]
In 1-ethyl-3-fluorobenzene, the substituents direct the incoming electrophile as follows:
-
The ethyl group (at C1) directs to positions 2, 4, and 6.
-
The fluorine atom (at C3) directs to positions 2, 4, and 6.
All three available positions (C2, C4, C6) are activated by both groups. The target molecule, This compound , results from nitration at the C6 position of 1-ethyl-3-fluorobenzene (which then becomes C1 in the final product's nomenclature). This position is ortho to the activating ethyl group and para to the deactivating fluorine atom, making it a highly favorable site for electrophilic attack. While substitution at C2 and C4 is also possible, the C6 position often yields a significant product. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.
Mechanism of Electrophilic Nitration
Caption: The two-stage mechanism for electrophilic nitration.[12][22]
Experimental Protocol: Nitration
Materials:
-
1-Ethyl-3-fluorobenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flask cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
-
While maintaining the temperature below 10 °C, add 1-ethyl-3-fluorobenzene (1.0 eq) dropwise to the stirred nitrating mixture. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Separate the organic layer. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product mixture may contain isomers. Purify by column chromatography or recrystallization to isolate this compound.
Data Summary
The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Approx. Time | Product |
| 1 | Wolff-Kishner Reduction | 3-Fluoroacetophenone | H₂NNH₂·H₂O, KOH | Diethylene glycol | 110 → 200 | 5-6 h | 1-Ethyl-3-fluorobenzene |
| 2 | Electrophilic Nitration | 1-Ethyl-3-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | None (reagents act as solvent) | 0 - 10 | 1-2 h | This compound |
Conclusion
The synthesis of this compound from 3-fluoroacetophenone is reliably achieved through a two-step sequence involving a Wolff-Kishner reduction followed by a controlled electrophilic nitration. A thorough understanding of the underlying mechanisms, particularly the directing effects in the final nitration step, is paramount for successfully obtaining the desired regioisomer. The protocols provided herein offer a robust framework for laboratory-scale synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
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-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]
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-
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-
Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Retrieved from [Link]
-
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-
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-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
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A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-fluoro-1-nitrobenzene
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected data from core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral features, offering a framework for the identification, characterization, and quality control of this compound.
Introduction: The Structural Significance of this compound
This compound (C₈H₈FNO₂) possesses a unique substitution pattern on the benzene ring that imparts specific reactivity and physical properties, making it a valuable building block in organic synthesis.[1] The presence of a strong electron-withdrawing nitro group, a moderately activating ethyl group, and an electronegative fluorine atom creates a distinct electronic environment. This environment governs the molecule's behavior in spectroscopic analyses, resulting in a characteristic "fingerprint" for each technique. Understanding this spectroscopic signature is paramount for confirming its identity and purity.
The molecular structure and key physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| CAS Number | 1089279-29-7 | [2][3] |
Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For this compound, the IR spectrum is dominated by the vibrations of the nitro group, the aromatic ring, and the ethyl substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the purified solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
The key diagnostic bands for this compound are summarized in the table below. The presence of the nitro group gives rise to two very strong and characteristic absorption bands, making its identification straightforward.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzene ring. |
| ~2975-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂). |
| ~1550-1475 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense band for aromatic nitro compounds, resulting from the out-of-phase stretching of the N-O bonds.[5][6] |
| ~1360-1290 | Strong | Symmetric NO₂ Stretch | The second key band for the nitro group, corresponding to the in-phase stretching of the N-O bonds.[5][6] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1250-1150 | Strong | C-F Stretch | The carbon-fluorine bond vibration, typically strong due to its polarity. |
| ~890-835 | Medium | NO₂ Scissoring | A deformation vibration of the nitro group.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For this compound, NMR provides detailed information about the connectivity of atoms and the electronic environment of each proton and carbon.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in the NMR spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the ethyl group. The electron-withdrawing nitro group strongly deshields protons ortho and para to it, while the ethyl group is weakly activating. The fluorine atom will introduce characteristic splitting patterns (couplings) to nearby protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet of doublets (dd) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.[8] It will be split by H-5 and the fluorine at C-4. |
| ~7.2-7.4 | Triplet of doublets (td) or multiplet (m) | 1H | H-5 | This proton is ortho to the fluorine and meta to the nitro group. It will show coupling to H-3 and the fluorine. |
| ~7.0-7.2 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the ethyl group and meta to the fluorine and nitro groups. |
| ~2.8-3.0 | Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |
| ~1.2-1.4 | Triplet (t) | 3H | -CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and resonance effects.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 (d) | C-4 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling. |
| ~148-152 | C-1 | The carbon bearing the nitro group (ipso-carbon) is deshielded.[8] |
| ~135-140 | C-2 | The carbon attached to the ethyl group. |
| ~125-130 (d) | C-3 | This carbon is ortho to the nitro group and will show a smaller C-F coupling. |
| ~115-120 (d) | C-5 | This carbon is ortho to the fluorine and will exhibit a significant C-F coupling. |
| ~110-115 (d) | C-6 | This carbon is meta to the fluorine and will show a smaller C-F coupling. |
| ~22-26 | -CH₂- | Aliphatic methylene carbon. |
| ~13-16 | -CH₃ | Aliphatic methyl carbon. |
The relationship between the substituents and their influence on the aromatic protons is visualized below.
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2-Ethyl-4-fluoro-1-nitrobenzene molecular weight and formula
An In-Depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro, and nitro groups, offers a versatile platform for chemical modification. This document provides a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol derived from established patent literature, predicted analytical characterization data, and a discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.
Core Molecular Identity and Physicochemical Properties
This compound is a substituted benzene ring that serves as a key building block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group provides multiple points for chemical functionalization, making it a desirable precursor for creating diverse molecular libraries.
The molecular formula of this compound is C₈H₈FNO₂.[1][2][3] Its molecular weight is 169.15 g/mol .[1][4] The core physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, properties such as boiling and melting points are often not publicly reported for specialized intermediates. The values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and should be considered estimates.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1089279-29-7 | [2][3] |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |
| Molecular Weight | 169.15 g/mol | [1][4] |
| MDL Number | MFCD16658616 | [1][2] |
| InChI Key | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | [2] |
| Appearance | Light yellow to brown clear liquid (predicted) | [5] |
| Boiling Point | ~203-204 °C (estimated based on isomer) | [5][6] |
| Melting Point | ~9-10 °C (estimated based on isomer) | [5][6] |
| Density | ~1.451 g/mL at 25 °C (estimated based on isomer) | [5] |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Predicted Analytical & Spectroscopic Profile
Confirmation of the successful synthesis and purity of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Group: A triplet integrating to 3 protons (for the -CH₃ group) around 1.2 ppm, coupled to the adjacent methylene protons. A quartet integrating to 2 protons (for the -CH₂- group) further downfield, around 2.7 ppm, coupled to the methyl protons.
-
Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2 ppm. Due to the differing electronic effects of the three substituents, they will be chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets) due to proton-proton and proton-fluorine coupling.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to the fluorine will show a large C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 169.15. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and cleavage of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically appearing as two distinct peaks around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible in the 1450-1600 cm⁻¹ region. A C-F stretch will be present around 1100-1250 cm⁻¹.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-fluoroacetophenone. This route, outlined in patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to yield the target compound with high purity.
Rationale and Strategy
The chosen synthetic pathway is logical and robust.
-
Nitration: The initial nitration of 3-fluoroacetophenone installs the nitro group onto the aromatic ring. The directing effects of the fluorine (ortho, para-directing) and the acetyl group (meta-directing) guide the nitro group to the desired position.
-
First Reduction: The ketone of the acetyl group is selectively reduced to a secondary alcohol. This is a crucial step to set up the subsequent transformation.
-
Iodination: The newly formed hydroxyl group is converted into an iodo group. Iodine is an excellent leaving group, facilitating the final reduction step.
-
Second Reduction: The iodoethyl group is reduced to the final ethyl group to yield the target molecule. This two-step process (reduction to alcohol, conversion to iodide, then final reduction) is a controlled method to convert a carbonyl to an alkyl group.
Process Workflow Diagram
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a detailed interpretation of the synthetic route described in patent CN110746307B.
Step 1: Nitration of 3-Fluoroacetophenone
-
In a reaction vessel suitable for nitration, charge 3-fluoroacetophenone.
-
Cool the vessel to 0-5 °C using an ice bath.
-
Slowly add a pre-mixed nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours, monitoring progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-fluoro-2-nitrophenyl)ethanone.
Step 2: Reduction of the Ketone
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature remains controlled.
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC/HPLC).
-
Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
Step 3: Iodination of the Alcohol
-
Under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add iodine (I₂) portion-wise to the mixture and stir to form the iodinating agent in situ.
-
Add a solution of the alcohol intermediate from Step 2 to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain pure 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
Step 4: Final Reduction to the Ethyl Group
-
Dissolve the iodo-intermediate from Step 3 in a suitable solvent.
-
Add a reducing agent, such as sodium borohydride, and stir the reaction at 25-30 °C for 2-4 hours.
-
Quench the reaction with acid (e.g., 0.5 N HCl) and extract with an organic solvent like isopropyl ether.
-
Wash the organic layer, dry it, and concentrate it.
-
The final product, this compound, can be purified by vacuum distillation to achieve a purity of ≥98%.
Applications in Medicinal Chemistry and Drug Development
A Versatile Fluoronitro Aromatic Building Block
This compound is primarily utilized as an intermediate for synthesizing more complex molecules.[1] Its value lies in the reactivity of its functional groups. The nitro group is a key functional handle; it can be easily and cleanly reduced to an aniline (2-ethyl-4-fluoroaniline). This resulting primary amine is a common nucleophile used in a vast array of reactions central to drug discovery, including amide bond formation, sulfonamide synthesis, and transition metal-catalyzed cross-coupling reactions.
The Strategic Value of Fluorine and Nitro Moieties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7] Fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its pKa to optimize target binding.[7][8]
Similarly, the nitro group, while often a precursor to the more versatile amine, can itself be important. Nitroaromatic compounds are found in various biologically active agents.[8] The reduced aniline derivative is a key starting material in the synthesis of promising drug candidates, including antibiotics for treating tuberculosis.[9]
Diversification Potential Workflow
The true power of this compound is realized in its ability to serve as a scaffold for generating libraries of diverse compounds for high-throughput screening. The primary transformation is the reduction of the nitro group, which opens up a gateway to numerous subsequent reactions.
Caption: Synthetic diversification of the 2-Ethyl-4-fluoroaniline intermediate.
Safety, Handling, and Storage
This compound and related nitroaromatic compounds must be handled with appropriate care in a laboratory setting. The compound is classified with several hazards that require strict adherence to safety protocols.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Source: PubChem. This data is for the parent compound.
Recommended Safety Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its value is derived from its unique combination of functional groups, which allows for controlled and versatile synthetic transformations. The robust synthesis protocol enables its production at high purity, while an understanding of its properties and reactivity allows chemists to leverage it as a starting point for the creation of novel and diverse molecular entities. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their research and development endeavors.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Retrieved from [Link]
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StackExchange. (2015). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]
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YouTube. (2020). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. Retrieved from [Link]
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solubility of 2-Ethyl-4-fluoro-1-nitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Ethyl-4-fluoro-1-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this paper will establish a robust theoretical framework to predict its behavior in common organic solvents. Furthermore, it will provide detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of this compound
This compound is an aromatic nitro compound with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1][2] Its structure, featuring a substituted benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the nitro, fluoro, and ethyl groups provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.[3][4]
A thorough understanding of the solubility of this compound in various organic solvents is critical for several aspects of its application:
-
Reaction Kinetics and Purity: The choice of solvent can significantly impact reaction rates, equilibrium positions, and the purity of the final product.
-
Process Optimization: Efficient dissolution is key to handling and processing the compound in a laboratory or industrial setting.
-
Crystallization and Purification: Knowledge of solubility is essential for developing effective crystallization methods for purification.
-
Formulation Development: For compounds that may become part of a final product, solubility is a primary determinant of bioavailability and delivery.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for researchers to make informed decisions about solvent selection and to accurately measure solubility in their own laboratories.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| Appearance | Off-white to Yellow Solid or Liquid | |
| XLogP3-AA | 2.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
The XLogP3-AA value of 2.7 suggests that this compound is a relatively nonpolar, lipophilic compound.[1] The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the oxygen atoms of the nitro group and the fluorine atom) indicate that it can accept hydrogen bonds from protic solvents, but cannot form hydrogen bonds with itself.[2] These structural features are central to predicting its solubility behavior.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.
3.1. Analysis of Solute-Solvent Interactions
The solubility of this compound in a given organic solvent will be determined by the balance of the following intermolecular forces:
-
Van der Waals Forces: These are the primary forces at play between the nonpolar aromatic ring and the ethyl group of the solute and nonpolar solvents.
-
Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment in the molecule, allowing for strong interactions with polar solvents.
-
Hydrogen Bonding: As mentioned, the molecule can act as a hydrogen bond acceptor, interacting favorably with protic solvents like alcohols.
3.2. Expected Solubility in Different Classes of Organic Solvents
Based on these principles, we can predict the likely solubility of this compound in various common organic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have strong dipoles that can interact favorably with the nitro group. They are also capable of inducing dipoles in the aromatic ring, further enhancing solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors allows for strong interactions with the nitro group and the fluorine atom. The alkyl chains of the alcohols can also interact with the ethyl group and the aromatic ring. |
| Nonpolar Aromatic | Benzene, Toluene | Moderate to High | The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. Van der Waals forces also contribute significantly. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones but can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the dipole of the nitro group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are nonpolar solvents, and the primary interactions would be weak van der Waals forces. The strong dipole of the nitro group would not be well-solvated, limiting solubility. |
| Water | Very Low | As a highly polar, protic solvent, water is a poor solvent for the largely nonpolar this compound. Aromatic nitro compounds are generally insoluble in water.[6] |
Experimental Determination of Solubility: A Practical Guide
To obtain precise, quantitative solubility data, experimental determination is necessary. The isothermal saturation method is a reliable and widely used technique.
4.1. Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound using the isothermal saturation method.
Caption: Workflow for the isothermal saturation method of solubility determination.
4.2. Detailed Protocol
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Procedure:
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to determine the optimal equilibration time. c. After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask. This step removes any remaining solid particles. c. Reweigh the volumetric flask to determine the mass of the solution transferred. d. Dilute the sample to a suitable concentration with the appropriate mobile phase for analysis. e. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: a. From the concentration determined by HPLC and the dilution factor, calculate the concentration of the original saturated solution. b. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.
Factors Influencing Solubility
Several external factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic. It is crucial to control the temperature accurately during experimental determination.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility. The presence of water in organic solvents, for example, can significantly affect the solubility of nonpolar compounds.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]
-
Handling: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]
Conclusion
While specific, publicly available quantitative data on the is limited, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its behavior. The compound is expected to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic hydrocarbons and water. For precise quantitative data, a well-controlled experimental method, such as the isothermal saturation technique detailed in this guide, is essential. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select the optimal solvents for their work with this important synthetic intermediate, leading to more efficient and robust chemical processes.
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A Researcher's Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic nitro compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic placement of ethyl, fluoro, and nitro groups on a benzene ring provides a versatile scaffold for constructing more complex molecular architectures. The fluorine atom, in particular, is a prized feature in drug design, as its incorporation can substantially modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] The nitro group serves as a key synthetic handle, most commonly as a precursor to the corresponding aniline, which is a fundamental intermediate for a vast array of chemical transformations.[2][3] This guide provides an in-depth overview of this compound, covering its physicochemical properties, commercial availability, critical safety information, and a detailed protocol for its application in a core synthetic transformation.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in research and development. This compound is identified by the CAS Number 1089279-29-7.[4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1089279-29-7 | PubChem[4] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[4] |
| Molecular Weight | 169.15 g/mol | PubChem[4] |
| Canonical SMILES | CCC1=C(C=CC(=C1)F)[O-] | PubChem[4] |
| InChIKey | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | PubChem[4] |
| MDL Number | MFCD16658616 | MySkinRecipes[5] |
| Storage | Room temperature, dry, inert atmosphere | MySkinRecipes, Sigma-Aldrich[5] |
Commercial Sourcing and Procurement
The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. This compound is available from several reputable chemical suppliers, catering to a range of scales from milligrams for initial research to kilograms for process development. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), to verify purity and identity.
| Supplier | Purity | Available Quantities | Notes |
| Accela ChemBio Inc. | >95% or >97% | 0.1g, 1g, 5g, 25g, 100g | Offers multiple purity grades.[6] |
| Aceschem Inc. | >95% | 1g, 100g, 1kg, 50kg | Provides a wide range of quantities for scalability.[6] |
| SynQuest Laboratories, Inc. | Not specified | Inquire for details | A well-established supplier of fluorinated intermediates.[6] |
| BLD Pharm | Not specified | Inquire for details | Provides access to NMR, HPLC, and LC-MS documentation.[7][8] |
| MySkinRecipes | ≥95% | 100mg, 250mg, 1g, 5g | Provides pricing and lead time information online.[5] |
Key Synthetic Application: Reduction to 2-Ethyl-4-fluoroaniline
The most prevalent and powerful application of this compound in drug discovery and development is its reduction to the corresponding amine, 2-Ethyl-4-fluoroaniline (CAS 331763-37-2).[9] This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are crucial precursors for forming amides, sulfonamides, ureas, and for participating in various cross-coupling reactions to build molecular complexity.[1][2]
The choice of reducing agent and conditions is critical and depends on the presence of other functional groups within the molecule. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[10][11] Metal-mediated reductions using reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also robust and widely used alternatives.[10][11][12]
Experimental Protocol: Catalytic Hydrogenation
This section details a representative, field-proven protocol for the reduction of this compound to 2-Ethyl-4-fluoroaniline via catalytic hydrogenation. This method is often preferred for its high yield, clean conversion, and the ease of product isolation, as the catalyst is heterogeneous and easily removed by filtration.[10]
Causality and Experimental Design:
-
Solvent (Ethanol/Methanol): Alcohols like ethanol or methanol are chosen for their ability to dissolve the nitroarene starting material and for their compatibility with the catalyst and hydrogen gas.[13]
-
Catalyst (10% Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[10][11] The 10% loading is standard, providing a good balance of activity and cost. A "wet" or 50% water-wet catalyst is often used to mitigate the risk of ignition upon contact with flammable solvents.
-
Hydrogen Source (H₂ gas): Molecular hydrogen is the reducing agent. The reaction is typically run under a positive pressure of hydrogen (from a balloon or a pressurized vessel) to ensure a sufficient supply for the reaction to proceed to completion.
-
Inerting: The reaction vessel is purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Workup (Celite Filtration): Celite® is a diatomaceous earth filter aid used to ensure the complete removal of the fine, black Pd/C catalyst from the reaction mixture.[10] This is a critical step, as residual palladium can interfere with subsequent reactions and is a regulated impurity in pharmaceutical products.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethanol or methanol (typically 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the inert gas and backfill the vessel with hydrogen gas (H₂). For a lab-scale reaction, a balloon filled with H₂ is often sufficient. Ensure the system is sealed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Venting and Filtration: Once complete, carefully vent the excess hydrogen and purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-Ethyl-4-fluoroaniline.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by column chromatography on silica gel or by distillation.
Safety, Handling, and Storage
Proper safety precautions are essential when working with any chemical reagent. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidance for related nitroaromatic compounds applies.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid formation of dust and aerosols.[14]
-
Hazards: Nitroaromatic compounds are generally considered harmful if swallowed, inhaled, or in contact with skin.[14][16] They can cause skin and serious eye irritation.[16]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] Keep in a dark place under an inert atmosphere.
Conclusion
This compound stands out as a valuable and strategically functionalized building block for modern chemical synthesis. Its commercial availability from multiple suppliers allows for its ready integration into research programs. The straightforward and high-yielding reduction to 2-Ethyl-4-fluoroaniline opens a gateway to a diverse range of more complex, fluorinated molecules essential for the discovery and development of new pharmaceuticals and agrochemicals. By understanding its properties, sourcing channels, and applying robust synthetic protocols with stringent safety measures, researchers can effectively leverage this compound to advance their scientific objectives.
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Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). Available at: [Link]
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Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). Available at: [Link]
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The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. ningboinno.com. Available at: [Link]
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2-FLUORO-1-METHYL-4-NITROBENZENE | CAS 1427-07-2. Matrix Fine Chemicals. Available at: [Link]
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This compound | C8H8FNO2 | CID 21277365. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-Ethyl-4-fluoro-1-nitrobenzene
Introduction
2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its molecular structure, featuring an activated aromatic ring with nitro, fluoro, and ethyl functional groups, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The presence of both a fluorine atom and a nitro group enhances its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and allows for further functionalization, such as the reduction of the nitro group to an amine.[1][2] This guide provides a comprehensive overview of the safe handling, reactivity, and common applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and inherent hazards of a compound is the cornerstone of its safe handling.
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[3] |
| Molecular Weight | 169.15 g/mol | PubChem[3] |
| Appearance | Off-white to Yellow Solid or Liquid | Sigma-Aldrich[4] |
| Storage Temperature | Room temperature, in a dry, sealed container | MySkinRecipes[1], Sigma-Aldrich[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | PubChem[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | PubChem[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | PubChem[5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | PubChem[5] |
Signal Word: Warning
Pictograms:
Reactivity and Thermal Stability: A Mechanistic Perspective
The safe handling of this compound is intrinsically linked to its chemical reactivity and thermal stability. The interplay of its functional groups dictates its behavior in chemical reactions and its response to heat.
Key Functional Groups and Their Influence on Reactivity
-
Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[6] The nitro group is also a key functional handle for reduction to an amino group (-NH₂), a common transformation in the synthesis of pharmaceutical intermediates.[7]
-
Fluoro Group (-F): As a halogen, fluorine is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by an electron-withdrawing group like the nitro group.[6] The strategic placement of fluorine in drug candidates can also modulate their metabolic stability, membrane permeability, and binding affinity.
-
Ethyl Group (-CH₂CH₃): This alkyl group has a mild electron-donating effect.
Thermal Stability Considerations for Nitroaromatic Compounds
Exposure Controls and Personal Protection: A Self-Validating System
A robust safety protocol relies on a multi-layered approach to minimize exposure. This includes engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.
-
Safe Work Practices: Avoid the formation of dusts and aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can cause irritation and dermal toxicity. |
| Respiratory Protection | Not typically required when handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of harmful vapors or aerosols. |
Safe Handling, Storage, and Disposal
Handling and Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and incompatible materials.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Application in Drug Development: A Synthetic Workflow Example
This compound is a valuable building block in medicinal chemistry. A common and critical transformation is the reduction of the nitro group to an aniline, yielding 2-ethyl-4-fluoroaniline. This aniline is a precursor for a wide range of pharmaceutical compounds.
Experimental Protocol: Reduction of this compound
The following protocol is adapted from a standard procedure for the reduction of a similar fluoronitrobenzene.[10]
Reaction:
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker. Purge the flask with hydrogen to replace the inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with dichloromethane.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-ethyl-4-fluoroaniline.
-
Purification (if necessary): The crude product can be further purified by column chromatography if required.
Causality Behind Experimental Choices
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[7]
-
Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves the starting material and is compatible with the catalyst and hydrogen gas.
-
Hydrogen Source: Hydrogen gas is the reducing agent in this reaction. A balloon provides a simple and effective way to maintain a hydrogen atmosphere for small-scale reactions, while a Parr shaker is used for larger scales and higher pressures.
-
Filtration through Celite: Pd/C is a fine black powder that can be difficult to remove by simple filtration. A pad of Celite, a diatomaceous earth filter aid, ensures complete removal of the catalyst.
Visualization of the Synthetic Workflow
Caption: Workflow for the reduction of this compound.
Conclusion
This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its safe and effective use hinges on a thorough understanding of its hazards, reactivity, and appropriate handling procedures. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols, researchers can harness the synthetic potential of this compound while minimizing risks.
References
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PubMed. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. Retrieved from [Link]
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Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
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PMC - NIH. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-4-fluoroaniline
Abstract
This comprehensive guide details the synthesis of 2-Ethyl-4-fluoroaniline, a valuable intermediate in pharmaceutical and materials science research, through the reduction of 2-Ethyl-4-fluoro-1-nitrobenzene. We provide a comparative analysis of prevalent reduction methodologies, including catalytic hydrogenation and chemical reduction, elucidating the mechanistic underpinnings and practical considerations for each approach. Detailed, field-tested protocols are presented, alongside troubleshooting guidance and safety precautions, to empower researchers in achieving high-yield, high-purity synthesis.
Introduction: The Significance of Fluoroanilines in Modern Chemistry
Substituted anilines, particularly those bearing fluorine atoms, are privileged structural motifs in contemporary drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, make fluoroanilines highly sought-after building blocks for a diverse array of bioactive molecules. 2-Ethyl-4-fluoroaniline serves as a critical precursor for the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The reduction of the corresponding nitroarene, this compound, is the most common and direct route to this essential amine.[1][2] The choice of reduction method is paramount, as it directly influences the reaction's efficiency, chemoselectivity, and scalability. This document provides a detailed exploration of the synthesis of 2-Ethyl-4-fluoroaniline, offering researchers the foundational knowledge and practical protocols to confidently execute this important transformation.
Mechanistic Overview of Nitroarene Reduction
The conversion of a nitro group to an amine is a six-electron reduction that proceeds through a series of intermediates.[3][4] While the exact pathway can vary depending on the chosen reagents and reaction conditions, the generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired aniline.[5][6][7]
Two primary mechanistic routes are often considered:
-
Direct Hydrogenation Pathway: This is the most common pathway in catalytic hydrogenation, involving the stepwise addition of hydrogen to the nitro group.[3]
-
Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds, which are then further reduced to the aniline.[6]
Understanding these pathways is crucial for optimizing reaction conditions and minimizing the formation of undesired byproducts.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method for the synthesis of 2-Ethyl-4-fluoroaniline from this compound depends on several factors, including the desired scale of the reaction, available equipment, and the presence of other functional groups in the molecule. Here, we compare the two most prevalent strategies: catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitroarene reduction due to its high efficiency, clean reaction profiles, and the ease of catalyst removal.[8] This method typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[9]
Hydrogen Source:
-
Hydrogen Gas (H₂): This is the most atom-economical and common hydrogen source. It requires specialized equipment to handle flammable gas under pressure.[10]
-
Transfer Hydrogenation: For laboratories not equipped for high-pressure hydrogenations, transfer hydrogenation offers a safer and more convenient alternative.[11] Common hydrogen donors include ammonium formate, hydrazine hydrate, and silanes.[11][12][13]
Advantages:
-
High yields and clean conversions.
-
The catalyst can often be recovered and reused.[11]
-
Environmentally friendly, with water being the primary byproduct when using H₂ gas.
Disadvantages:
-
Requires specialized pressure equipment for hydrogenation with H₂ gas.
-
Palladium catalysts can be expensive.
-
The catalyst can be pyrophoric and must be handled with care.[8]
Chemical Reduction using Metals
The reduction of nitroarenes using metals in acidic or neutral media is a classic and robust method.[5] Common metals include iron, zinc, and tin.[13][14] Iron is often the preferred metal due to its low cost, low toxicity, and environmental friendliness.[15][16]
Reaction Conditions:
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/AcOH): This is a traditional and effective method.[17]
-
Iron with an Electrolyte (e.g., Fe/NH₄Cl): This system, often conducted in a mixture of an organic solvent and water, offers a milder alternative to strongly acidic conditions.[3]
Advantages:
-
Inexpensive and readily available reagents.[15]
-
High functional group tolerance.[15]
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Stoichiometric amounts of metal are required, leading to significant waste generation.
-
Workup can be tedious due to the formation of metal salts.[3]
-
The reaction can be highly exothermic and requires careful temperature control.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-Ethyl-4-fluoroaniline from this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add a solution of this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Inerting the System: Seal the vessel and purge the system with an inert gas 3-5 times to remove all oxygen.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm). Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS. The uptake of hydrogen can also be monitored.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-4-fluoroaniline. The product can be purified by distillation or column chromatography if necessary.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of this compound.
Protocol 2: Chemical Reduction using Iron Powder and Ammonium Chloride
This protocol is a robust and scalable method that avoids the use of high-pressure hydrogen.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 2:1 to 4:1 EtOH:H₂O).
-
Reagent Addition: Add ammonium chloride (typically 4-5 eq) and iron powder (typically 3-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C). The reaction is often exothermic initially, so careful heating is advised. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-fluoroaniline. The product can be purified by distillation or column chromatography if necessary.
Chemical Reaction and Mechanism
Caption: Reduction of this compound to 2-Ethyl-4-fluoroaniline.
Data Summary and Comparison
The following table summarizes the key parameters for the described reduction methods. The values are representative and may vary based on specific reaction conditions and scale.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Chemical Reduction (Fe/NH₄Cl) |
| Typical Yield | >95%[18][19] | 85-95%[17] |
| Reaction Time | 1-4 hours | 2-6 hours |
| Temperature | Room Temperature | 80-90 °C (Reflux) |
| Pressure | 1-4 atm | Atmospheric |
| Key Reagents | H₂, Pd/C | Fe, NH₄Cl |
| Advantages | High yield, clean, catalyst is recyclable | Inexpensive, no special equipment needed |
| Disadvantages | Requires pressure equipment, catalyst cost | Stoichiometric waste, exothermic |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care.
Catalytic Hydrogenation Specifics:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction. Do not allow the used catalyst to dry in the air. Quench the catalyst carefully by keeping it wet with water or the reaction solvent.
Chemical Reduction Specifics:
-
Exothermic Reaction: The reduction with iron can be highly exothermic. Ensure adequate cooling and control the rate of heating.
-
Metal Waste: Dispose of the iron salts according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst (Pd/C) | Use fresh catalyst. Ensure the system is free of catalyst poisons. |
| Insufficient reducing agent (Fe) | Add more iron powder and continue heating. | |
| Poor stirring | Increase the stirring rate to ensure good mixing. | |
| Formation of Byproducts | Over-reduction (dehalogenation) | Use a less active catalyst or milder conditions. Monitor the reaction closely. |
| Incomplete reduction (nitroso, hydroxylamine) | Increase reaction time or temperature. | |
| Difficult Workup | Emulsion during extraction | Add more brine to the aqueous layer. |
| Clogged filter paper | Use a larger pad of Celite®. |
Conclusion
The synthesis of 2-Ethyl-4-fluoroaniline from this compound is a critical transformation in organic synthesis. Both catalytic hydrogenation and chemical reduction with iron offer effective and high-yielding routes to this valuable intermediate. The choice between these methods will be dictated by the specific needs of the researcher, including available equipment, scale, and cost considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this synthesis.
References
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. Retrieved from [Link]
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Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(8), 3171–3178. Retrieved from [Link]
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Fountoulaki, S., et al. (2017). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis. Retrieved from [Link]
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-
Franzen, S., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Inorganic Chemistry. Retrieved from [Link]
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Hazlet, S. E., & Dornfeld, C. A. (1944). The Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 66(11), 1781–1782. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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Lee, N. R., et al. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters, 19(24), 6518–6521. Retrieved from [Link]
- Green Synthesis of Iron Nanoparticles: Nitrobenzene Reduction and pH Responsiveness Study. (2019). ResearchGate.
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Substitution effects of reduction of nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
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Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives. (n.d.). IISTE. Retrieved from [Link]
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Reduction of nitroarenes to anilines in basic alcoholic media. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (2021). Catalysis Science & Technology. Retrieved from [Link]
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Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. (2015). PMC. Retrieved from [Link]
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-
Hydrogenation of nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
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- Method for preparing fluoroanilines from nitrofluorobenzene compounds. (n.d.). Google Patents.
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Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2017). PMC. Retrieved from [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024). Chemical Science. Retrieved from [Link]
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Catalytic hydrogenation of nitrobenzene over different catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Conditions optimization for the reduction of nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2020). MDPI. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
N-ETHYL-p-CHLOROANILINE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Application Notes and Protocols: Reduction of 2-Ethyl-4-fluoro-1-nitrobenzene to 2-ethyl-4-fluoroaniline
Introduction
2-Ethyl-4-fluoroaniline is a crucial intermediate in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring an ethyl group and a fluorine atom on the aniline core, imparts unique physicochemical properties to the final products, enhancing their biological activity and stability.[1][2] The most common and industrially relevant synthetic route to this versatile building block involves the reduction of its nitro precursor, 2-ethyl-4-fluoro-1-nitrobenzene.
This comprehensive guide provides detailed application notes and robust protocols for the efficient and safe reduction of this compound. We will explore various established methodologies, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. The causality behind experimental choices, self-validating system designs for each protocol, and authoritative references are central to this document, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds are energetic materials and should be handled with extreme caution.[3][4] They can be toxic if inhaled, ingested, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure. Furthermore, they can react violently with strong oxidants, bases, and reducing agents, posing fire and explosion hazards.[3]
Core Safety Directives:
-
Engineering Controls: Always work in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Disposal: Dispose of waste according to institutional and local regulations.[5]
Methodology Overview: A Comparative Analysis
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[6] Several methods have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on the substrate's functional group tolerance, desired scale, and available equipment.
| Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | High yields, clean reaction, catalyst can be recycled.[7][8] | Requires specialized high-pressure equipment, potential for hydrogenolysis of sensitive groups.[7] |
| Metal-Acid Reduction | Fe/AcOH, SnCl₂/HCl | Inexpensive reagents, mild conditions, good functional group tolerance.[7][9] | Stoichiometric amounts of metal are required, workup can be challenging due to metal salt byproducts.[10] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of high-pressure hydrogen gas, experimentally simple.[11][12] | Can be slower than catalytic hydrogenation, may require higher catalyst loading. |
Visualization of the Reduction Pathway
The following diagram illustrates the general transformation from the nitro starting material to the desired aniline product.
Caption: General pathway for the reduction of a nitroarene to an aniline.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[7][8] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity.[7]
Principle
This method involves the use of molecular hydrogen (H₂) to reduce the nitro group in the presence of a palladium catalyst supported on activated carbon. The reaction is typically carried out in a solvent under pressure.
Experimental Workflow
Caption: Workflow for catalytic hydrogenation.
Detailed Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
-
Parr hydrogenator or similar high-pressure reactor
-
Filtration apparatus
Procedure:
-
Reactor Preparation: To a high-pressure reactor, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (1-5 mol%). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[13]
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 25-50 °C). The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[14] Wet the filter cake with water immediately after filtration.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: High yield (>95%) of 2-ethyl-4-fluoroaniline with high purity.
Protocol 2: Metal-Acid Reduction using Iron in Acetic Acid
Reduction of nitroarenes using iron metal in an acidic medium is a classic and cost-effective method.[7][9] This procedure is particularly useful when other reducible functional groups are present in the molecule.[7]
Principle
In this reaction, iron metal acts as the reducing agent, and acetic acid serves as a proton source. The nitro group is reduced to an amine, and the iron is oxidized.
Experimental Workflow
Caption: Workflow for metal-acid reduction.
Detailed Protocol
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate or Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol (10-20 volumes), and water (2-5 volumes).
-
Reagent Addition: Add iron powder (3-5 eq) and glacial acetic acid (1-2 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Expert Insight: The workup for iron-based reductions can be challenging due to the formation of voluminous iron hydroxides upon basification.[10] To mitigate this, after filtration of the iron salts, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with a basic solution.
Protocol 3: Transfer Hydrogenation using Ammonium Formate
Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation, as it avoids the need for high-pressure hydrogen gas.[11][12] Ammonium formate serves as an in-situ source of hydrogen in the presence of a catalyst like Pd/C.[11][12]
Principle
Ammonium formate decomposes in the presence of a palladium catalyst to generate hydrogen, which then reduces the nitro group.[11]
Experimental Workflow
Caption: Workflow for transfer hydrogenation.
Detailed Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
-
Celite®
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 60-80 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The residue can be purified by taking it up in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous drying agent, and concentrating under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
Expected Outcome: Good to excellent yields of 2-ethyl-4-fluoroaniline.
Conclusion
The reduction of this compound to 2-ethyl-4-fluoroaniline is a critical transformation for the synthesis of valuable chemical intermediates. This guide has provided detailed protocols for three robust methods: catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation. The choice of the most suitable method will depend on the specific requirements of the research or development setting, including scale, available equipment, and cost considerations. By following these protocols and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize 2-ethyl-4-fluoroaniline.
References
-
Demaerel, J., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11287-11294. Available at: [Link]
-
Thermo Fisher Scientific. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Available at: [Link]
-
Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. Available at: [Link]
- Ram, S., & Ehrenkaufer, R. E. (1990). U.S. Patent No. US5099067A: Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S. Patent and Trademark Office.
-
Stjepanović, M., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(12), 2285. Available at: [Link]
-
Bower, T. R., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(24), 8614–8623. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3479. Available at: [Link]
-
Mukherjee, D., et al. (2017). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 19(15), 3679-3683. Available at: [Link]
-
Reddit. (2023, December 25). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Hydrogenation SOP. Retrieved from [Link]
- CN101863860A. (2010). Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
-
DDUDundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]
- US5856577A. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
-
Stoessel, F. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 12(4), 640-645. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chen, G., et al. (2017). Catalytic hydrogenation of nitrobenzene over different catalysts. Catalysis Communications, 97, 123-127. Available at: [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene
Introduction: The Strategic Importance of 2-Ethyl-4-fluoroaniline
The selective reduction of nitroaromatic compounds is a cornerstone transformation in the synthesis of high-value chemical intermediates. The resulting anilines are pivotal building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] 2-Ethyl-4-fluoroaniline, the product of the catalytic hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene, is a key intermediate in the production of various biologically active compounds, where the presence of the ethyl and fluoro groups can significantly enhance the stability and reactivity of the final products.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound, emphasizing experimental design, safety, and analytical monitoring.
Theoretical Framework: Mechanism of Nitroarene Reduction
The catalytic hydrogenation of a nitro group to an amine is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst.[4][5] While the exact mechanism can vary depending on the catalyst, substrate, and reaction conditions, the generally accepted pathway involves the sequential reduction of the nitro group.[5]
The reaction typically proceeds through nitroso and hydroxylamine intermediates.[2][6] It is crucial to ensure the complete reduction to the desired aniline, as the accumulation of unstable hydroxylamine intermediates can pose a significant safety risk, potentially leading to uncontrolled exothermic decomposition.[2]
Catalyst Selection: A Critical Experimental Decision
The choice of catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of this compound. The most commonly employed catalysts for nitroarene reduction are noble metals supported on activated carbon, such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), as well as Raney Nickel.[1][7]
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity and selectivity, widely used.[8][9] | Can be pyrophoric, potential for dehalogenation with certain substrates.[10][11] |
| Platinum on Carbon (Pt/C) | Excellent activity, often used for challenging reductions.[12][13] | Can be more expensive than other options. |
| Raney Nickel | Cost-effective, high activity.[1][14][15] | Pyrophoric, requires careful handling, may have lower selectivity in some cases.[16] |
For the hydrogenation of this compound, 5% Pd/C is recommended as a starting point due to its generally high efficiency and selectivity in nitro group reductions.[8] The fluorine substituent is generally stable under these conditions; however, monitoring for potential hydrodefluorination is advisable.
Experimental Workflow and Protocol
The following protocol outlines a general procedure for the catalytic hydrogenation of this compound in a laboratory setting. All operations involving hydrogen and pyrophoric catalysts must be conducted in a well-ventilated fume hood.[17][18]
Safety First: A Non-Negotiable Prerequisite
Catalytic hydrogenation is a potentially hazardous procedure. Key safety considerations include:
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[7][18] Ensure all equipment is properly grounded to prevent static discharge.[7]
-
Pyrophoric Catalysts: Pd/C and Raney Nickel can ignite spontaneously upon contact with air, especially when dry or in the presence of flammable solvents.[10][19] Always handle catalysts under an inert atmosphere (nitrogen or argon) and keep them wet with solvent.[7][10]
-
Pressure Equipment: Use pressure-rated glassware and reactors.[7] Inspect all equipment for cracks or defects before use.[19]
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[7] Controlled addition of the substrate or hydrogen, along with efficient cooling, is necessary to prevent runaway reactions.[7]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory.[18]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
5% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply (balloon or cylinder with regulator)
-
Three-necked round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Septa, needles, and tubing for gas handling
-
Vacuum/inert gas manifold (Schlenk line)
-
Filter aid (e.g., Celite)
-
Buchner funnel and filter flask
Procedure:
-
Reactor Setup:
-
In a well-ventilated fume hood, assemble a dry, three-necked flask equipped with a magnetic stir bar, a gas inlet adapter with a stopcock connected to a nitrogen/vacuum manifold, and a rubber septum.[10]
-
Carefully weigh the desired amount of 5% Pd/C (typically 1-5 mol% relative to the substrate) and add it to the flask.[10]
-
-
Inerting the System:
-
Addition of Solvent and Substrate:
-
Under a positive flow of nitrogen, add the solvent (e.g., methanol) via cannula or syringe.[10] Use enough solvent to create a slurry that can be stirred effectively. Protic solvents like methanol or ethanol generally accelerate the reaction rate.[11]
-
Dissolve the this compound in a minimal amount of the reaction solvent and add it to the flask via syringe.
-
-
Introducing Hydrogen:
-
Replace the nitrogen source with a hydrogen balloon or connect the flask to a hydrogen cylinder through a regulator.
-
Evacuate the flask briefly until the solvent begins to bubble, then carefully backfill with hydrogen.[20] Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[20]
-
-
Reaction Monitoring:
-
Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen.[11]
-
The reaction progress can be monitored by hydrogen uptake (if using a gas burette or pressure transducer) or by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[21][22]
-
To take a sample for analysis, stop the stirring, replace the hydrogen atmosphere with nitrogen, and then withdraw an aliquot.[10]
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), replace the hydrogen atmosphere with nitrogen by performing three evacuate/backfill cycles.[10][17]
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[20] It is crucial to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting in the air.[10]
-
Immediately after filtration, quench the catalyst on the filter paper with water.[10]
-
The filtrate, containing the crude 2-Ethyl-4-fluoroaniline, can be concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by standard laboratory techniques such as distillation, recrystallization, or column chromatography to yield the pure 2-Ethyl-4-fluoroaniline.
-
Process Visualization
Reaction Pathway
Caption: Simplified reaction pathway for the hydrogenation of this compound.
Experimental Workflow
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Application Notes and Protocols for the Utilization of 2-Ethyl-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
Introduction: Strategic Value of 2-Ethyl-4-fluoro-1-nitrobenzene in Synthesis
In the landscape of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly through nucleophilic aromatic substitution (SNAr) reactions. Its utility is anchored in its specific structural features: a highly activated aromatic ring, a predictable site of substitution, and a good leaving group.
The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom significantly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1] The fluorine atom itself is an excellent leaving group in SNAr reactions, a consequence of its high electronegativity which facilitates the rate-determining nucleophilic addition step.[2] The ethyl group at the 2-position, while potentially introducing some steric hindrance, also offers a point of molecular diversity and can influence the physicochemical properties of the resulting products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in SNAr reactions, covering mechanistic principles, detailed experimental protocols, and practical considerations for its application in multi-step synthesis.
Mechanistic Principles: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom (C4). This step is typically the slowest and therefore the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.[1]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
The ethyl group at the C2 position can exert a minor electronic donating effect and some steric influence, which may slightly modulate the reaction rate compared to unsubstituted fluoronitrobenzene. However, the overwhelming activating effect of the ortho-nitro group ensures that the C4 position remains the primary site for nucleophilic attack.
Sources
Application Note & Protocol: Synthesis of N-Substituted 2-Ethyl-4-nitroanilines via Nucleophilic Aromatic Substitution
This document provides a comprehensive technical guide for the reaction of 2-Ethyl-4-fluoro-1-nitrobenzene with various primary and secondary amines. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules. This guide delves into the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into the strategic considerations for successful synthesis.
Introduction: The Strategic Value of Fluorinated Anilines
Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry. The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] this compound is a valuable and versatile building block in this context. Its architecture features a fluorine atom that is highly activated for Nucleophilic Aromatic Substitution (SNAAr), primarily due to the potent electron-withdrawing effect of the ortho-nitro group.[3][4]
This reactivity allows for the facile and predictable introduction of a wide array of nitrogen-based nucleophiles, yielding N-substituted 2-ethyl-4-nitroaniline derivatives. These products serve as critical intermediates for a variety of pharmacologically active scaffolds, including kinase inhibitors and anti-inflammatory agents.[5] The subsequent reduction of the nitro group to a primary amine opens up a vast chemical space for further functionalization, making this initial SNAAr reaction a pivotal step in many synthetic routes.
Mechanistic Rationale: The Addition-Elimination Pathway
The reaction proceeds via a well-established two-step Nucleophilic Aromatic Substitution (SNAAr) mechanism, also known as the addition-elimination pathway.[4][6] Understanding this mechanism is critical for optimizing reaction conditions.
-
Nucleophilic Attack (Rate-Determining Step): The amine nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This step is typically the slowest (rate-determining) because it temporarily disrupts the aromaticity of the benzene ring.[6][7] The result is a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][8]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to the entire reaction. The powerful electron-withdrawing nitro group, positioned ortho to the site of attack, delocalizes the negative charge through resonance, significantly stabilizing this intermediate.[6]
-
Elimination & Aromaticity Restoration (Fast Step): The aromatic system is regenerated through the rapid expulsion of the fluoride ion, which is an effective leaving group in this context. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, facilitating the initial attack.[7][9]
The ethyl group at the C2 position has a minimal electronic effect compared to the nitro group but provides steric influence and modulates the lipophilicity of the resulting molecule, a key parameter in drug design.[10]
Caption: The Addition-Elimination mechanism of SNAAr.
Experimental Design and Key Parameters
Successful execution of this SNAAr reaction hinges on the careful selection of several key parameters. The choices are interdependent and should be optimized for each specific amine substrate.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Amine Nucleophile | Primary & Secondary Aliphatic Amines (e.g., Morpholine, Piperidine), Aromatic Amines (e.g., Aniline) | Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time). |
| Solvent | Polar Aprotic: DMSO , DMF , NMP, Acetonitrile | These solvents effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction. DMSO and DMF are preferred for their high boiling points, allowing for elevated reaction temperatures.[5][11] |
| Base | Inorganic: K₂CO₃ , Cs₂CO₃Organic: DIPEA , Et₃N | A base is required to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the amine nucleophile. K₂CO₃ is a cost-effective and highly effective choice for most applications.[5][11] Use at least 2.0 equivalents. |
| Temperature | 80 °C – 120 °C | Heating is necessary to overcome the activation energy of the initial nucleophilic attack. Less reactive amines (e.g., anilines) may require temperatures towards the higher end of this range.[3][11] Reaction progress should be monitored to avoid decomposition at excessive temperatures. |
| Stoichiometry | Amine: 1.1–1.5 eq.Base: 1.5–2.0 eq. | A slight excess of the amine ensures the complete consumption of the limiting electrophile. A larger excess of the base ensures the reaction medium remains basic. |
Standardized Laboratory Protocols
The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Caption: General workflow for SNAAr reactions.
Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol describes a typical procedure for reacting this compound with a reactive secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water & Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO (approx. 5-10 mL per gram of nitrobenzene).
-
Reagent Addition: Add morpholine (1.2 eq.) to the stirring suspension.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.[11]
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(2-ethyl-4-nitrophenyl)morpholine.
Protocol 2: Downstream Reduction of the Nitro Group
The product from the SNAAr reaction is often carried forward by reducing the nitro group to an amine, creating a valuable diamine intermediate.
Materials:
-
N-Substituted-2-ethyl-4-nitroaniline (product from Protocol 1)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Setup: In a suitable hydrogenation vessel, dissolve the N-substituted-2-ethyl-4-nitroaniline (1.0 eq.) in methanol or ethanol.[5]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge the system with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator at 1-4 atm).[12]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N¹,N¹-disubstituted-2-ethylbenzene-1,4-diamine, which can be used directly or purified further if necessary.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Ethoxy-2-fluoro-1-nitrobenzene.
- BenchChem. (2025).
-
Parr, Z. S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3479. [Link]
- Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
- BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
-
ResearchGate. (2010). The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes. [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...[Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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ProQuest. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. (1999).
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Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]
-
MySkinRecipes. 2-Ethyl-4-fluoroaniline. [Link]
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Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 701. [Link]
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The Strategic Role of 2-Ethyl-4-fluoro-1-nitrobenzene in the Synthesis of Advanced Pharmaceutical Agents
Abstract
This technical guide provides an in-depth analysis of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in contemporary pharmaceutical synthesis. We will explore its physicochemical properties, detail its conversion to the crucial building block 2-ethyl-4-fluoroaniline, and provide a comprehensive protocol for the synthesis of a potent kinase inhibitor scaffold, the pyrimido[4,5-b]quinolines. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Intermediates
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely utilized strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable starting material in this context, providing a strategically functionalized aromatic ring.[1] The presence of the nitro and fluoro groups at specific positions allows for a sequence of selective chemical transformations, ultimately leading to complex heterocyclic structures with significant therapeutic potential.[1]
The primary application of this intermediate lies in its reduction to 2-ethyl-4-fluoroaniline, a versatile precursor for a range of bioactive molecules.[2] This aniline derivative is particularly instrumental in the synthesis of fused pyrimidine compounds, such as pyrimido[4,5-b]azepines and pyrimido[4,5-b]quinolines, which have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3][4] These kinases are critical targets in oncology, and their inhibition is a cornerstone of many targeted cancer therapies.[5][6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of starting materials and intermediates is paramount for successful and safe synthesis. The properties of this compound and its key derivative, 2-ethyl-4-fluoroaniline, are summarized below.
| Property | This compound | 2-ethyl-4-fluoroaniline |
| Molecular Formula | C₈H₈FNO₂ | C₈H₁₀FN |
| Molecular Weight | 169.15 g/mol [1][7] | 139.17 g/mol [5] |
| CAS Number | 1089279-29-7 | 331763-37-2[5] |
| Appearance | Not specified (typically a liquid or low-melting solid) | Liquid[8] |
| Purity | ≥95%[1] | 95%[8] |
| Storage | Room temperature, dry conditions[1] | 2-8°C, under inert atmosphere, protected from light[8] |
Synthetic Protocols
The following protocols provide detailed, step-by-step procedures for the utilization of this compound in the synthesis of a pyrimido[4,5-b]quinoline scaffold, a known EGFR/HER2 inhibitor framework.
Protocol 1: Reduction of this compound to 2-ethyl-4-fluoroaniline
This protocol describes the catalytic hydrogenation of the nitro group to an aniline, a critical transformation for subsequent reactions. The methodology is adapted from established procedures for the reduction of substituted nitroaromatics.[9][10]
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
10% Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) to remove air.
-
Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-ethyl-4-fluoroaniline. The product is often of high purity and can be used in the next step without further purification.
Protocol 2: Synthesis of N-(2-ethyl-4-fluorophenyl)-4,6-dichloro-5-formylpyrimidin-2-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 2-ethyl-4-fluoroaniline and a dichloropyrimidine derivative. This reaction is a key step in building the core structure of many kinase inhibitors.[6][8]
Workflow Diagram:
Caption: Workflow for the SNAr reaction to form the pyrimidine intermediate.
Materials and Reagents:
-
2-ethyl-4-fluoroaniline (from Protocol 1)
-
2,4,6-trichloropyrimidine
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2-ethyl-4-fluoroaniline (1.0 mmol) in DMF (8 mL), add 2,4,6-trichloropyrimidine (1.2 mmol) and p-toluenesulfonic acid (4.0 mmol).
-
Stir the reaction mixture at 90°C under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel chromatography using a mixture of dichloromethane and methanol (e.g., 100:1 to 30:1 gradient) to afford the desired N-(2-ethyl-4-fluorophenyl)-4,6-dichloro-5-formylpyrimidin-2-amine.
Mechanism of Action and Therapeutic Relevance
The pyrimido[4,5-b]quinoline and related fused pyrimidine scaffolds synthesized from 2-ethyl-4-fluoroaniline are potent inhibitors of EGFR and HER2 tyrosine kinases.[3][4][11] These enzymes are members of the ErbB family of receptor tyrosine kinases and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[6]
Signaling Pathway Diagram:
Caption: Simplified EGFR/HER2 signaling pathways and the inhibitory action of pyrimido[4,5-b]quinoline derivatives.
In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. The synthesized inhibitors act as ATP-competitive binders in the kinase domain of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][6] By blocking these signals, the inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them valuable therapeutic agents.[12]
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, providing an efficient entry point to a variety of fluorinated aniline derivatives. Its application in the synthesis of potent EGFR/HER2 dual inhibitors highlights its value in the development of targeted cancer therapies. The protocols detailed in this guide offer a practical framework for the utilization of this versatile building block in a research and development setting.
References
-
Smith, L. 2nd, Piatnitski, E. L., Kiselyov, A. S., Ouyang, X., Chen, X., Burdzovic-Wizemann, S., Xu, Y., Pan, W., Chen, X., Wang, Y., Rosler, R. L., Patel, S. N., Chiang, H. H., Milligan, D. L., Columbus, J., Wong, W. C., Doody, J. F., & Hadari, Y. R. (2006). Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(6), 1643–1646. [Link]
-
Kawakita, Y., Seto, M., Okaniwa, M., Iida, S., Shiro, M., Tanabe, H., Ishikawa, T., & Terai, H. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & medicinal chemistry, 21(8), 2250–2261. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21277365, this compound. Retrieved January 2, 2026, from [Link].
-
MySkinRecipes. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20434655, 2-Ethyl-4-fluoroaniline. Retrieved January 2, 2026, from [Link].
-
Duggirala, S., Nankar, R. P., Raj, A., & Sharma, P. K. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1326. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie, e2300513. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 58409061, 4-Ethyl-2-fluoronitrobenzene. Retrieved January 2, 2026, from [Link].
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El-Sayed, M. A. A., Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie, e2300513. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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Application Note and Experimental Protocol: Regioselective Nitration of 1-Ethyl-3-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental protocol for the nitration of 1-ethyl-3-fluorobenzene. The regioselectivity of electrophilic aromatic substitution is a critical consideration in the synthesis of substituted nitroaromatics, which are valuable intermediates in medicinal chemistry and materials science. This guide details a reliable method for the nitration of 1-ethyl-3-fluorobenzene, elucidates the mechanistic principles governing the reaction's regioselectivity, and emphasizes crucial safety protocols.
Introduction: The Challenge of Regioselectivity
The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis. However, when the aromatic substrate bears multiple substituents, as in the case of 1-ethyl-3-fluorobenzene, predicting and controlling the position of nitration becomes a significant challenge. The directing effects of the existing substituents—the ethyl group and the fluorine atom—are the primary determinants of the isomeric product distribution.
The ethyl group is an activating, ortho, para-directing group due to its electron-donating inductive (+I) and hyperconjugation effects.[1][2] Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), yet it also directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance (+M) effect, where its lone pairs can participate in the π-system of the ring.[3][4] The interplay of these competing electronic effects dictates the regiochemical outcome of the nitration reaction.
Understanding these directing effects is paramount for designing a synthetic route that favors the desired isomer and minimizes the formation of unwanted byproducts, thereby simplifying purification and maximizing yield.
Mechanistic Rationale and Regiochemical Prediction
The nitration of 1-ethyl-3-fluorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.
The regioselectivity is determined by the stability of the Wheland intermediate (also known as the arenium ion or σ-complex) formed upon attack of the nitronium ion at different positions on the benzene ring.[5][6] The substituents on the ring influence the stability of these intermediates.
-
Ethyl Group (-CH₂CH₃): As an activating ortho, para-director, it stabilizes the positive charge in the Wheland intermediate when the attack occurs at the positions ortho or para to it.
-
Fluorine Atom (-F): While deactivating overall due to its inductive effect, the fluorine atom can stabilize the adjacent carbocation through resonance, making it an ortho, para-director.[3]
Considering the positions on the 1-ethyl-3-fluorobenzene ring:
-
Position 2: Ortho to the ethyl group and ortho to the fluorine.
-
Position 4: Para to the ethyl group and ortho to the fluorine.
-
Position 6: Ortho to the ethyl group and meta to the fluorine.
-
Position 5: Meta to both the ethyl and fluoro groups.
The combined directing effects of the ethyl and fluoro groups will predominantly favor substitution at the positions that are ortho and para to both substituents, leading to a mixture of 2-nitro-1-ethyl-3-fluorobenzene and 4-nitro-1-ethyl-3-fluorobenzene as the major products. Steric hindrance from the ethyl group may influence the ratio of these isomers.[7]
Caption: Workflow of the nitration of 1-ethyl-3-fluorobenzene.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of 1-ethyl-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Ethyl-3-fluorobenzene | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | VWR |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Acros Organics |
| Deionized Water | N/A | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8][9] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[10]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[11] Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.
-
Waste Disposal: All acid and organic waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[12]
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the active nitrating agent, the nitronium ion (NO₂⁺).
-
-
Nitration Reaction:
-
In a separate flask, dissolve 5.0 g of 1-ethyl-3-fluorobenzene in 10 mL of dichloromethane.
-
Transfer this solution to a dropping funnel.
-
Add the solution of 1-ethyl-3-fluorobenzene dropwise to the cold, stirring nitrating mixture over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and dilute the acids.
-
Transfer the resulting mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
50 mL of cold deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: This will generate CO₂ gas; vent the separatory funnel frequently.
-
50 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will be a mixture of nitrated isomers.[13]
-
Purification of the isomers can be achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
The identity and purity of the isolated isomers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
-
Expected Results and Discussion
The nitration of 1-ethyl-3-fluorobenzene is expected to yield a mixture of isomeric products. The primary products will be 2-nitro-1-ethyl-3-fluorobenzene and 4-nitro-1-ethyl-3-fluorobenzene. The ratio of these isomers will depend on the precise reaction conditions, particularly the temperature. Careful control of the reaction temperature is essential to minimize the formation of dinitrated and other side products. The purification step is crucial for isolating the desired isomer for subsequent synthetic applications.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- Wang, Z.-Q., Guo, M.-P., Wen, Y.-J., Shen, X.-L., Lv, M.-Y., & Zhou, X.-L. (2018). Synthesis of Nitroarenes. Letters in Organic Chemistry, 15(10), 891-894.
- University of Wisconsin-Madison. (n.d.). Nitric Acid Safety.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Directing Effects. Retrieved from [Link]
- Zhang, Q., et al. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Eman, M. N. (2015). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy.
- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. (n.d.). Google Patents.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
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LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
- Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(1), 24.
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Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Retrieved from [Link]
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LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Sciencemadness.org. (2020, August 16). Mononitration of bromo and fluorobenzene. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
Chegg.com. (2021, March 5). Show how to synthesize 1-ethyl-3-nitrobenzene from. Retrieved from [Link]
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Application Note & Protocol: A Controlled, Multi-Step Laboratory-Scale Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals[1]. The protocol detailed herein eschews direct nitration of an ethyl-substituted precursor, which often yields problematic isomeric mixtures, in favor of a more controlled, four-step sequence starting from 3-fluoroacetophenone. This method ensures high regioselectivity and delivers a product of high purity (≥98%) with a respectable overall yield[2][3]. The procedure involves nitration, followed by sequential reductions and an iodination step, offering a safer and more scalable process compared to alternative routes. This guide is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and safety considerations.
Introduction and Synthetic Strategy
This compound is a valuable building block in organic synthesis. Its molecular structure, featuring nitro, fluoro, and ethyl groups, provides multiple points for further functionalization, making it an attractive starting material for creating complex target molecules[1].
The synthesis of specifically substituted nitroaromatics can be challenging. Direct electrophilic nitration of 1-ethyl-3-fluorobenzene, for instance, would likely result in a mixture of isomers due to the competing directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, complicating purification. Similarly, a Friedel-Crafts ethylation of 1-fluoro-4-nitrobenzene is synthetically unviable. The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that it fails to undergo Friedel-Crafts alkylation; in fact, nitrobenzene is often used as a solvent for such reactions due to its inertness[4][5].
Therefore, a robust and selective strategy is required. The method presented here builds the ethyl group from an acetyl precursor already positioned on the ring. This four-step synthesis, adapted from established patent literature, proceeds as follows[2][3]:
-
Nitration: 3-Fluoroacetophenone is nitrated to selectively install the nitro group at the desired position, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.
-
First Reduction: The ketone is selectively reduced to a secondary alcohol, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
Iodination: The hydroxyl group is converted into a more reactive leaving group, an iodide, to produce 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
Second Reduction: The C-I bond is reduced to a C-H bond, completing the transformation of the acetyl group into an ethyl group and yielding the final product.
This sequence provides excellent control over the regiochemistry, leading to a high-purity final product.
Overall Reaction Scheme
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 3-Fluoroacetophenone (10 mmol, 1.38 g) | Basis of calculation |
| Molecular Weight | 169.15 g/mol [1][6] | Final Product: C₈H₈FNO₂ |
| Expected Overall Yield | >60% [2] | Based on patent literature |
| Expected Purity | ≥98% [2] | After vacuum distillation |
| Physical Appearance | Off-white to Yellow Solid or Liquid [7] | Final Product |
| Boiling Point | 64-66 °C @ 0.1 Torr [2][3] | Purification parameter |
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical methods are recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and assessing purity. The molecular ion peak (M+) should be observed at m/z = 169. Fragmentation patterns, such as the loss of NO₂ (46 Da), can further confirm the structure. [8]* High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase like acetonitrile/water can be used to determine purity with high accuracy. Detection at 254 nm is appropriate for the nitroaromatic chromophore. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants will be critical in confirming the substitution pattern on the aromatic ring. [8]
Conclusion
The presented multi-step synthesis provides a reliable and selective method for producing high-purity this compound on a laboratory scale. By building the ethyl functionality from an acetyl group, this protocol successfully navigates the challenges of regioselectivity inherent in direct electrophilic aromatic substitution on similarly substituted rings. The detailed procedural steps, safety guidelines, and analytical checkpoints make this application note a valuable resource for researchers in synthetic and medicinal chemistry.
References
- Source: Google Patents (US20220024850A1)
- Source: Google Patents (CN110746307B)
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Source: Chemistry Stack Exchange URL: [Link]
-
Title: SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene Source: Thermo Fisher Scientific URL: [Link]
-
Title: this compound | C8H8FNO2 Source: PubChem URL: [Link]
-
Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of 2-Ethyl-4-fluoro-1-nitrobenzene
Introduction
2-Ethyl-4-fluoro-1-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, provides a versatile scaffold for the development of new chemical entities with enhanced biological activity.[1][2] The precise arrangement of these substituents significantly influences the compound's reactivity and its interactions with biological targets. Accurate and comprehensive characterization is therefore paramount to ensure the identity, purity, and stability of this compound, which are critical quality attributes in drug development and manufacturing.
This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this compound. We will delve into spectroscopic, chromatographic, and spectrometric techniques, explaining the underlying principles and providing step-by-step protocols. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods effectively.
Molecular Structure and Properties
-
IUPAC Name: this compound[3]
| Property | Value | Source |
| Molecular Weight | 169.15 g/mol | [1][3][5] |
| XLogP3-AA | 2.7 | [3] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and nitro substituents. For example, in the structurally similar 2,4-difluoronitrobenzene, the proton chemical shifts are observed around 8.19 ppm, 7.11 ppm, and 7.08 ppm.[6] Similarly, for 4-fluoronitrobenzene, aromatic proton signals are seen at approximately 8.29 ppm and 7.24 ppm.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the nitro group and the fluorine atom showing characteristic downfield shifts.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. It provides a direct and sensitive probe of the fluorine's chemical environment.
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. This is often performed without proton decoupling to observe H-F couplings.
-
-
Data Interpretation:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C and ¹⁹F NMR spectra based on expected chemical shifts and correlations from 2D NMR experiments if necessary (e.g., HSQC, HMBC).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The nitro group (NO₂) has two strong and characteristic stretching vibrations, making it easily identifiable.[8]
-
Asymmetric NO₂ Stretch: Expected in the range of 1500-1570 cm⁻¹.
-
Symmetric NO₂ Stretch: Expected in the range of 1300-1370 cm⁻¹.
The C-F stretching vibration and aromatic C-H and C=C stretching and bending vibrations will also be present. The out-of-plane C-H bending modes can sometimes provide information about the substitution pattern on the benzene ring, though the presence of the nitro group can complicate this interpretation.[8][9]
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Liquid/Solution: Place a drop of the neat liquid or a solution between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (NO₂, C-F, C=C aromatic, C-H aromatic, C-H aliphatic).
-
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and detection capabilities. The choice of the GC column is critical for achieving good resolution of the main component from any potential impurities.
Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., acetone, dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC System:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-1701) is recommended.[10] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Detector: FID, operated at 300°C.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including nitroaromatics.[11][12] Reversed-phase HPLC with UV detection is a common method for purity assessment.
Protocol: Reversed-Phase HPLC-UV Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 0.1-1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A C18 or Phenyl-Hydride stationary phase is often used for the separation of nitroaromatic compounds.[11][13] Typical dimensions are 150 mm x 4.6 mm ID, with a 3.5 or 5 µm particle size.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.[11][12]
-
Flow Rate: 1.0 mL/min.[11]
-
Detector: UV detector set at a wavelength where the compound has strong absorbance, typically around 254 nm for nitroaromatic compounds.[11]
-
Injection Volume: 1-10 µL.[11]
-
-
Data Analysis:
-
Similar to GC, the purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.
Electron Ionization (EI-MS): In GC-MS, EI is a common ionization technique that produces a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) and other neutral fragments.
Protocol: GC-MS Analysis
-
GC Conditions: Use the same GC conditions as described in the GC-FID protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Interpretation:
Visual Workflow and Data Summary
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Expected Analytical Data Summary
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Signals for ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm) and 3 aromatic protons. |
| Coupling Constants (J) | Characteristic ortho, meta, and para couplings for aromatic protons; ~7 Hz for ethyl group. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for 8 unique carbons, with C-NO₂ and C-F being significantly deshielded. |
| FT-IR | Wavenumbers (cm⁻¹) | Asymmetric NO₂ stretch (~1530 cm⁻¹), Symmetric NO₂ stretch (~1350 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹). |
| GC-FID | Retention Time | A single major peak, with purity calculated as >95% (area %). |
| HPLC-UV | Retention Time | A single major peak under reversed-phase conditions. |
| GC-MS (EI) | Molecular Ion (m/z) | [M]⁺˙ at 169. |
| Key Fragments (m/z) | [M-NO₂]⁺, [M-C₂H₅]⁺, and other characteristic fragments. |
Safety Precautions
This compound, like many nitroaromatic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before handling.[14][15] General precautions include:
-
Working in a well-ventilated fume hood.[14]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of this important chemical intermediate. By following these protocols and understanding the principles behind them, researchers and drug development professionals can ensure the quality and consistency of their materials, which is a critical step in the development of new pharmaceuticals and agrochemicals.
References
-
MicroSolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Pivela, H., & Furtuna, M. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 31(15), 2336-2347. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-67. Retrieved from [Link]
-
Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]
-
Al-Hamry, A., et al. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Chemosensors, 11(11), 564. Retrieved from [Link]
-
Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Retrieved from [Link]
-
Alfa Aesar. (2025). 1-Fluoro-4-nitrobenzene SAFETY DATA SHEET. Retrieved from [Link]
Sources
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- 4. 1089279-29-7|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Ethyl-2-fluoronitrobenzene | C8H8FNO2 | CID 58409061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum [chemicalbook.com]
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The Strategic Utility of 2-Ethyl-4-fluoro-1-nitrobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and the manipulation of nitroaromatic precursors are cornerstone tactics for medicinal chemists. 2-Ethyl-4-fluoro-1-nitrobenzene has emerged as a pivotal intermediate, offering a unique combination of functional groups that facilitate the construction of complex molecular architectures with desirable pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, tailored for researchers, scientists, and drug development professionals.
The intrinsic value of this compound lies in its trifecta of functional handles: the nitro group, the fluorine atom, and the ethyl substituent. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations and, more importantly, serves as a masked amino group. The fluorine atom, a bioisostere of hydrogen with unique electronic properties, can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[1] The ethyl group provides a lipophilic handle that can be crucial for optimizing the pharmacokinetic properties of a molecule.
This document will primarily focus on the principal application of this compound: its conversion to the corresponding aniline, 3-ethyl-4-fluoroaniline, a key precursor in the synthesis of various bioactive compounds, particularly kinase inhibitors.
Core Application: A Gateway to Bioactive Anilines
The most significant application of this compound in medicinal chemistry is its role as a precursor to 3-ethyl-4-fluoroaniline. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation that unlocks a plethora of subsequent synthetic possibilities.
The Strategic Importance of 3-Ethyl-4-fluoroaniline
Substituted anilines are ubiquitous scaffolds in pharmaceutical agents. The 3-ethyl-4-fluoroaniline moiety is particularly valuable for several reasons:
-
Vector for Diversity: The amino group is a versatile nucleophile, readily participating in a wide range of C-N bond-forming reactions, such as amide bond formation, urea and thiourea synthesis, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2]
-
Modulation of Physicochemical Properties: The fluorine atom at the 4-position can significantly influence the pKa of the aniline, its lipophilicity, and its metabolic stability. This strategic placement is often employed to fine-tune the drug-like properties of a lead compound.
-
Kinase Hinge Binding: The aniline scaffold is a common feature in many kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the ATP-binding site of the kinase. The substituents on the aniline ring, such as the ethyl and fluoro groups, can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-4-fluoroaniline via Catalytic Hydrogenation of this compound
This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation, a clean and high-yielding method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.
-
Inerting: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-ethyl-4-fluoroaniline.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-ethyl-4-fluoroaniline.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Ethyl-4-fluoroaniline |
| Catalyst | 10% Pd/C (2 mol % Pd) |
| Solvent | Ethanol |
| Hydrogen Pressure | 3 atm |
| Reaction Time | 4 hours |
| Yield | >95% |
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 3-ethyl-4-fluoroaniline.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
While specific drug synthesis pathways starting directly from this compound are often proprietary, we can construct a representative protocol for the synthesis of a common kinase inhibitor scaffold based on the known reactivity of 3-ethyl-4-fluoroaniline. This example illustrates the utility of this intermediate in constructing complex, medicinally relevant molecules.
Protocol 2: Synthesis of a Substituted Pyrimidine Amine (A Kinase Inhibitor Core)
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 3-ethyl-4-fluoroaniline and a dichlorinated pyrimidine, a common strategy for building kinase inhibitor backbones.
Materials:
-
3-Ethyl-4-fluoroaniline (from Protocol 1)
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 3-ethyl-4-fluoroaniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether or hexane. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired (2-chloro-pyrimidin-4-yl)-(3-ethyl-4-fluorophenyl)amine.
Diagram of Synthetic Transformation:
Caption: Synthesis of a key kinase inhibitor intermediate.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its primary utility as a precursor to 3-ethyl-4-fluoroaniline provides a reliable and efficient entry point to a diverse range of bioactive molecules, most notably kinase inhibitors for oncology and other therapeutic areas. The protocols outlined in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this valuable synthetic intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is poised to increase, solidifying its role in the future of drug discovery.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene
Welcome to the technical support center for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the development of various pharmaceuticals and agrochemicals, mastering the synthesis of this compound is essential.[1][2] This document provides in-depth, field-proven insights to ensure the success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. The most common and direct method is the electrophilic nitration of 1-ethyl-3-fluorobenzene. An alternative, multi-step synthesis commencing from 3-fluoroacetophenone offers a pathway with potentially higher purity and yield, albeit with more synthetic steps.[3][4]
This guide will focus primarily on the direct nitration method due to its atom economy and procedural simplicity, while also addressing challenges that might lead researchers to consider the multi-step alternative.
II. Troubleshooting Guide: Direct Nitration of 1-Ethyl-3-fluorobenzene
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common issue in electrophilic aromatic substitution reactions. Several factors can contribute to this problem.
A1: Potential Causes and Solutions
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. However, be cautious as prolonged reaction times can sometimes lead to the formation of byproducts.
-
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[5] Poor temperature control can lead to side reactions and decomposition of the desired product.
-
Solution: Maintain a low reaction temperature, typically between -10°C and 0°C, especially during the addition of the nitrating agent.[3] Use an ice-salt or dry ice-acetone bath for better temperature management.
-
-
Purity of Reagents: The purity of the starting material (1-ethyl-3-fluorobenzene) and the nitrating agents (nitric acid and sulfuric acid) is crucial.
-
Improper Work-up: Product loss can occur during the work-up and extraction phases.
-
Solution: Ensure the reaction mixture is fully quenched by pouring it over crushed ice. This will dilute the acid and prevent further reaction. During extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), perform multiple extractions to ensure all the product is recovered from the aqueous layer.[8][9]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?
The formation of isomers is a common challenge in the nitration of substituted benzenes.[10] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
A2: Understanding and Controlling Regioselectivity
In 1-ethyl-3-fluorobenzene, the ethyl group is an activating, ortho/para-director, while the fluorine atom is a deactivating, ortho/para-director.[11] The directing effects of these two groups are synergistic for substitution at the 2, 4, and 6 positions. The desired product is the this compound isomer.
-
Steric Hindrance: The ethyl group can sterically hinder the approach of the electrophile to the 2-position, potentially favoring nitration at the 4- and 6-positions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While a mixture of nitric acid and sulfuric acid is common, other nitrating systems like acetyl nitrate can be explored, although they may also yield complex mixtures.[10]
-
Strategies for Improving Regioselectivity:
-
Strict Temperature Control: Maintain the reaction at a consistently low temperature (-10°C to 0°C).
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 1-ethyl-3-fluorobenzene to maintain a low concentration of the electrophile and better control the exotherm.
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional distillation under reduced pressure is necessary.[3]
| Isomer | Structure | Notes on Formation |
| This compound (Desired) | C₈H₈FNO₂ | Formation is directed by both the ethyl and fluoro groups. |
| 4-Ethyl-2-fluoro-1-nitrobenzene | C₈H₈FNO₂ | A potential regioisomer. |
| 2-Ethyl-6-fluoro-1-nitrobenzene | C₈H₈FNO₂ | Another potential regioisomer, formation may be sterically hindered. |
Q3: My final product is contaminated with residual starting material and other impurities. What is the best purification strategy?
A3: Purification Protocol
A multi-step purification process is often necessary to achieve high purity.
-
Aqueous Wash: After extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is an effective method for separating isomers and removing other impurities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically effective.[9]
-
Distillation: For larger scale purifications, fractional distillation under reduced pressure (vacuum distillation) can be used to separate the desired product from less volatile impurities. A boiling point of 64-66°C at 0.1 Torr has been reported for this compound.[3][4]
III. Frequently Asked Questions (FAQs)
Q: What is the role of sulfuric acid in the nitration reaction? A: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[5][7]
Q: Can I use a different solvent for the reaction? A: While many nitration reactions are performed without a solvent (using excess sulfuric acid as the medium), an inert solvent like dichloromethane can be used. However, the choice of solvent can affect reaction rates and should be carefully considered.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts and coupling constants will confirm the substitution pattern. For this compound, characteristic signals for the ethyl group and the aromatic protons should be observed.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can help identify and quantify impurities.[8][12]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the product.[8][12]
Q: Are there any safety precautions I should be aware of? A: Yes, nitration reactions are potentially hazardous.
-
The reaction is highly exothermic and can run away if not properly cooled.
-
Nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-ethyl-3-fluorobenzene.
-
Cool the flask to -10°C in an ice-salt or dry ice-acetone bath.
-
-
Nitration:
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for the recommended time, monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
V. Alternative Synthetic Route Overview
For cases where high purity is paramount and direct nitration proves challenging, a multi-step synthesis starting from 3-fluoroacetophenone is a viable alternative.[3][4]
Caption: Multi-step synthesis of this compound.
This route involves nitration of the starting ketone, followed by reduction of the ketone to a hydroxyl group, iodination of the hydroxyl group, and a final reduction to the ethyl group.[3][4] While longer, this method can offer better control over regioselectivity.
VI. References
-
EvitaChem. 1-Ethyl-3-fluorobenzene (EVT-349418). Available from:
-
Google Patents. US20220024850A1 - Method for preparing this compound. Available from:
-
Benchchem. 1-Ethyl-3-fluorobenzene | 696-39-9. Available from:
-
Google Patents. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. Available from:
-
MySkinRecipes. This compound. Available from:
-
Benchchem. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8. Available from:
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from:
-
MySkinRecipes. 2-Ethyl-4-fluoroaniline. Available from:
-
Benchchem. Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Comparative Guide. Available from:
-
ChemicalBook. 2-Bromo-4-fluoroaniline synthesis. Available from:
-
Benchchem. A Comparative Guide to Analytical Methods for Quantifying 2-Ethylnitrobenzene. Available from:
-
Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020-06-21). Available from:
-
YouTube. nitration of aromatic compounds. (2019-01-03). Available from:
-
Chemistry Steps. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available from:
-
Google Patents. WO2016118450A1 - Nitration of aromatic compounds. Available from:
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- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 11. Buy 1-Ethyl-3-fluorobenzene (EVT-349418) | 696-39-9 [evitachem.com]
- 12. benchchem.com [benchchem.com]
purification of crude 2-Ethyl-4-fluoro-1-nitrobenzene by recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-Ethyl-4-fluoro-1-nitrobenzene via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental workflow.
Product Information at a Glance
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is critical for downstream applications. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the target compound and its impurities.
| Property | Value | Source |
| Chemical Formula | C₈H₈FNO₂ | [3][4] |
| Molecular Weight | 169.15 g/mol | [3][5] |
| Appearance | Off-white to Yellow Solid or Liquid | [6] |
| Storage | Room temperature, in a dry, sealed container | [1][6] |
| CAS Number | 1089279-29-7 | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Solvent Selection & Solubility
Question: What is the ideal solvent for recrystallizing this compound, and how do I determine it?
Answer: The perfect solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] This differential solubility is the cornerstone of recrystallization.[7][8] Given the compound's structure—an aromatic ring with moderate polarity from the nitro and fluoro groups, and nonpolar character from the ethyl group—solvents of intermediate polarity like ethanol, methanol, or isopropanol are excellent starting points.[9]
To experimentally determine the best solvent:
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a different potential solvent to each tube dropwise at room temperature (e.g., ethanol, methanol, hexane, ethyl acetate, toluene).
-
A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
After dissolution at high temperature, allow the solution to cool slowly. The best solvent will yield a high quantity of crystalline solid.
Question: My compound is either too soluble or not soluble enough in common single solvents. What is my next step?
Answer: This is a common challenge that can be addressed by using a mixed solvent system, also known as a solvent-antisolvent pair. This involves two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").
Workflow for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).
-
While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility will promote crystal formation.
Part 2: Troubleshooting the Recrystallization Process
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The absence of crystals upon cooling is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[10][11]
Here are sequential troubleshooting steps:
-
Induce Nucleation: First, try to provide a surface for crystals to begin growing. This can be done by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal"—a tiny speck of the pure compound.[11][12]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.
-
Cool Further: If crystals still do not appear, place the flask in an ice-water bath to further decrease the compound's solubility.[8][12]
Question: My compound separated as an oil instead of crystals. What went wrong and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the concentration of impurities is very high.[10][12] An oil is undesirable because it traps impurities and rarely solidifies into a pure crystalline form.
Solutions for Oiling Out:
-
Reheat and Add Solvent: Warm the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, then attempt to cool the solution again, but much more slowly.[10]
-
Decrease the Cooling Rate: Insulate the flask by placing it on a wooden block or wrapping it in paper towels. Slow cooling is critical to allow molecules the time to arrange into an ordered crystal lattice rather than crashing out as a liquid.[10]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high, or there may be significant impurities. Try recrystallizing from a different solvent or solvent system.
Question: My final yield is very low. Where did my product go?
Answer: A poor yield (e.g., less than 50%) can be frustrating but is often preventable.[11] Several factors could be responsible:
-
Excessive Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]
-
Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.[12]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[13]
-
Incomplete Crystallization: Be patient and allow the solution to cool for a sufficient amount of time, including a final period in an ice bath, to maximize crystal formation.[8]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.
Caption: Standard experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common crystallization problems.
Detailed Experimental Protocol: Recrystallization of this compound
Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3][6] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum tubing
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate, swirling continuously. Add more solvent in small portions until the solid just dissolves completely.[13] Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the impurities.[12] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a wood block or paper towels) to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel.
-
Collection and Washing: Swirl the flask to create a slurry of crystals and pour it into the Büchner funnel with the vacuum applied. Transfer any remaining crystals with the help of a spatula and a minimal amount of the cold mother liquor. Wash the collected crystals with a very small amount of fresh, ice-cold solvent to rinse away any remaining soluble impurities.[12][13]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator.
-
Purity Assessment: Once dry, determine the weight to calculate the percent recovery. Assess the purity by measuring the melting point range; a sharp melting point close to the literature value indicates high purity.[8]
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21277365, this compound. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Wellesley College, Department of Chemistry. Recrystallization - Part 2. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58409061, 4-Ethyl-2-fluoronitrobenzene. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
MySkinRecipes. This compound. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. [Link]
- Google Patents. US2874196A - Method of crystallizing nitro products.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
ResearchGate. How to select the best solvent or re crystallization?. [Link]
- Google Patents. US20220024850A1 - Method for preparing this compound.
-
Solubility of Things. 1-Fluoro-4-nitrobenzene. [Link]
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- 4. 1089279-29-7 CAS Manufactory [m.chemicalbook.com]
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minimizing byproducts in the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene
An invaluable intermediate in the development of pharmaceuticals and agrochemicals, 2-Ethyl-4-fluoro-1-nitrobenzene is crucial for synthesizing novel active ingredients.[1] However, its synthesis via electrophilic nitration of 1-ethyl-3-fluorobenzene is frequently plagued by the formation of undesired isomeric byproducts, complicating purification and reducing overall yield.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis. We will explore the root causes of byproduct formation and offer field-proven troubleshooting strategies and an optimized, alternative synthetic route to achieve high purity and yield.
Technical Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yields a mixture of nitro-isomers. Why is it not regioselective for the desired product?
A1: This is the most common issue and stems from the directing effects of the substituents on the starting material, 1-ethyl-3-fluorobenzene, during electrophilic aromatic substitution.[2]
-
Ethyl Group (-CH₂CH₃): This is an activating, ortho, para-directing group.[3] It donates electron density to the benzene ring, making the positions ortho (2 and 6) and para (4) to it more nucleophilic and thus more susceptible to attack by the nitronium ion (NO₂⁺).
-
Fluoro Group (-F): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction (deactivating the ring overall), it donates electron density through resonance to the ortho (2 and 4) and para (6) positions.
When both groups are present on 1-ethyl-3-fluorobenzene, their directing effects are cooperative towards certain positions. Both groups direct incoming electrophiles to the 2- and 4-positions. This results in a mixture of isomers, primarily the desired This compound (nitration at the 6-position, which is sterically less hindered and activated by the ethyl group) and the major byproduct 4-Ethyl-2-fluoro-1-nitrobenzene (nitration at the 5-position). The relative ratios are highly dependent on reaction conditions.[4]
Q2: How can I control the reaction conditions to favor the this compound isomer?
A2: While completely eliminating isomer formation in the direct nitration of 1-ethyl-3-fluorobenzene is challenging, you can influence the product ratio by carefully controlling reaction parameters:
-
Temperature: Lowering the reaction temperature (e.g., to 0°C or below) generally increases selectivity. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for less-favored positions, leading to a wider range of byproducts.[5]
-
Nitrating Agent: The choice of nitrating agent is critical. Using a milder nitrating agent or a different solvent system can alter the regioselectivity. For instance, nitration systems like N₂O₅ in an ionic liquid have been shown to improve para-selectivity for alkylbenzenes.[6] Standard nitration with a mixture of concentrated nitric and sulfuric acids is highly aggressive and often leads to poor selectivity.[7][8]
Q3: I am observing di-nitrated products in my crude mixture. How can this be avoided?
A3: The formation of di-nitrated species occurs when the mono-nitrated product undergoes a second nitration. This is more likely if the reaction conditions are too harsh or the reaction is run for too long.
-
Control Stoichiometry: Use a precise molar equivalent of nitric acid (or slightly more, e.g., 1.05-1.1 equivalents) relative to the 1-ethyl-3-fluorobenzene. A large excess of the nitrating agent will drive the reaction towards di-nitration.
-
Reduce Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., GC-MS or TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Lower Temperature: As with improving selectivity, lower temperatures decrease the overall reaction rate, making it easier to stop the reaction after the first nitration. The presence of the first nitro group is deactivating, making the second nitration slower, but it can still occur under forcing conditions.[5][9]
Q4: What is the most reliable method to synthesize high-purity this compound and avoid isomers altogether?
A4: The most effective strategy to bypass the issue of isomeric byproducts is to avoid the direct nitration of 1-ethyl-3-fluorobenzene. A patented, multi-step synthesis starting from 3-fluoroacetophenone provides excellent control and results in a high-purity product.[10][11] This method builds the molecule in a sequence that definitively sets the position of the nitro group early on. The general pathway is:
-
Nitration of 3-fluoroacetophenone.
-
Reduction of the ketone to a secondary alcohol.
-
Conversion of the alcohol to an iodo group.
-
Reduction of the iodo group to complete the ethyl group.
This route is highly recommended for applications requiring high isomeric purity (>98%) and is suitable for industrial scale-up due to its milder conditions and improved safety profile.[10][11]
Q5: What are the best methods for purifying the final product and removing isomeric byproducts?
A5: If you have a mixture of isomers, separation can be difficult due to their similar physical properties.[12] However, several techniques can be employed:
-
Fractional Vacuum Distillation: The patent for the multi-step synthesis specifies collecting the final product at a specific temperature and pressure (64-66°C at 0.1 Torr), indicating that distillation is a viable method for purification.[10][11]
-
Column Chromatography: For lab-scale purifications, silica gel chromatography is a standard method. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide separation of the isomers.
-
Selective Reduction: A more complex chemical method involves selectively reducing the less sterically hindered nitro-isomers to their corresponding anilines using a reagent like a non-organic sulfide salt.[12] The resulting anilines have very different physical properties (e.g., polarity, basicity) from the unreacted hindered nitro-isomer, allowing for easy separation via extraction or chromatography.[12]
Visualizing Byproduct Formation
The following diagram illustrates the competing pathways in the direct nitration of 1-ethyl-3-fluorobenzene, leading to the desired product and the primary isomeric byproduct.
Caption: Reaction pathways for the nitration of 1-ethyl-3-fluorobenzene.
Optimized Protocol for High-Purity Synthesis
This protocol is based on the isomer-avoiding multi-step synthesis described in the patent literature, which reliably produces this compound with a purity of ≥98%.[10][11]
| Parameter | Value / Reagent | Purpose |
| Starting Material | 3-Fluoroacetophenone | Avoids direct nitration on the ethyl-fluoro-benzene ring. |
| Overall Yield | >60% | High efficiency across four steps. |
| Final Purity | ≥98% | Minimizes isomeric impurities. |
Step 1: Nitration of 3-Fluoroacetophenone
-
Reaction Setup: Cool a suitable reactor to 0-5°C.
-
Reagent Addition: Slowly add 3-fluoroacetophenone to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction: Maintain the temperature between 0-10°C and stir for 2-4 hours, monitoring by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto ice. Extract the product, 1-(5-fluoro-2-nitrophenyl)ethanone, with an organic solvent (e.g., ethyl acetate). Wash the organic phase, dry it over sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to Secondary Alcohol
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).
-
Reagent Addition: Cool the solution to 0-5°C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC).
-
Work-up: Quench the reaction with a dilute acid (e.g., 0.5 N HCl). Extract the product, 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, with an organic solvent, wash, dry, and concentrate.
Step 3: Iodination of the Alcohol
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), combine triphenylphosphine and imidazole in a suitable solvent.
-
Reagent Addition: Add iodine (I₂) to the mixture. Then, add the alcohol product from Step 2.
-
Reaction: Stir the reaction at room temperature until the alcohol is consumed.
-
Work-up: Quench the reaction, separate the organic phase, and purify by concentration to obtain 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.
Step 4: Final Reduction to Ethyl Group
-
Reaction Setup: Dissolve the iodo-compound from Step 3 in a solvent.
-
Reagent Addition: Add sodium borohydride (NaBH₄) in a controlled manner.
-
Reaction: Stir at 25-30°C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with dilute acid. Extract with an organic solvent (e.g., isopropyl ether). Wash, concentrate, and purify the final product, This compound , by vacuum distillation, collecting the fraction at 64-66°C and 0.1 Torr.[10][11]
References
- Method for preparing this compound. (2022).
- Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. (2021).
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health (NIH). [Link]
-
This compound Product Information. (n.d.). MySkinRecipes. [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2012). ResearchGate. [Link]
- A process for separating nitration isomers of substituted benzene compounds. (1985).
-
Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. [Link]
-
Aromatic substitution reactions. (2003). Sciencemadness.org. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
Why is ethylbenzene more easily nitrated than benzene? (2019). Quora. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sciencemadness Discussion Board - Aromatic substitution reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US20220024850A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 11. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 12. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Reduction of 2-Ethyl-4-fluoro-1-nitrobenzene
Welcome to the technical support center for the synthesis of 2-Ethyl-4-fluoroaniline, a key intermediate in pharmaceutical and agrochemical development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of its precursor, 2-Ethyl-4-fluoro-1-nitrobenzene. My aim is to equip you, my fellow researchers, with the practical knowledge to navigate the complexities of this transformation, ensuring high yield, purity, and safety.
The reduction of an aromatic nitro group is a fundamental reaction, yet the presence of a fluorine substituent introduces a significant challenge: the risk of hydrodefluorination.[2] This guide is structured to address this and other common issues head-on, moving from troubleshooting specific experimental problems to answering broader conceptual questions.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the reduction of this compound. Each problem is analyzed by exploring potential causes and offering validated solutions and protocols.
Problem 1: Low Yield and Incomplete Conversion
You've set up your reaction, but analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) shows significant amounts of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning (for Catalytic Hydrogenation):
-
Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are susceptible to poisoning by sulfur compounds, halides (from previous steps), or even residual solvents. Used catalysts can also become pyrophoric and lose activity if not handled properly under an inert atmosphere.[3]
-
Solution: Ensure the starting material is of high purity. Use fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3][4]
-
-
Insufficient Reductant or Poor Mass Transfer:
-
Cause: For catalytic hydrogenation, inefficient stirring can lead to poor hydrogen gas dissolution and contact with the catalyst surface. For chemical reductions (e.g., Fe, SnCl₂), the metal surface can become passivated.
-
Solution:
-
Hydrogenation: Use a high-stir rate with a properly sized stir bar or mechanical stirrer. Ensure the reaction vessel is adequately purged of air and pressurized correctly.[5][6] Remember that reducing a nitro group requires 3 molar equivalents of H₂.[4]
-
Chemical Reduction: Use activated metal powders (e.g., acid-washed iron) and ensure vigorous stirring.[7]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen temperature, pressure, or solvent may not be optimal for the substrate and catalyst system.
-
Solution: Systematically screen reaction parameters. For catalytic hydrogenation, increasing hydrogen pressure (from balloon H₂ to a Parr shaker at 50 psi) and temperature (e.g., from 25°C to 50°C) can significantly increase the reaction rate. Most nitro group reductions are highly exothermic, requiring careful temperature control to prevent runaway reactions.[6][8]
-
Workflow for Optimizing Conversion
Caption: Troubleshooting workflow for incomplete conversion.
Problem 2: Significant Dehalogenation (Loss of Fluorine)
Your desired product, 2-Ethyl-4-fluoroaniline, is present, but you also observe a significant amount of 2-Ethylaniline, indicating the fluorine atom has been cleaved.
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice:
-
Cause: Palladium-based catalysts, especially Pd/C, are notoriously efficient at catalyzing hydrodehalogenation, particularly for aryl iodides, bromides, and chlorides.[2][9] While C-F bonds are stronger, cleavage can still occur under harsh conditions.
-
Solution: Avoid Pd/C if dehalogenation is a major issue. Raney Nickel is often a better choice for reducing nitro groups on halogenated aromatics as it is less prone to causing dehalogenation.[2][10] Platinum-based catalysts (e.g., PtO₂, Pt/C) can also offer better selectivity.[9][10]
-
-
Harsh Reaction Conditions:
-
Cause: High temperatures, prolonged reaction times, and high catalyst loading can promote the undesired dehalogenation side reaction.
-
Solution: Operate at the lowest temperature and pressure that still provide a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Using Chemical Reduction as an Alternative:
-
Cause: Catalytic hydrogenation inherently involves intermediates that can lead to dehalogenation on the catalyst surface.
-
Solution: Switch to a non-catalytic chemical reduction method. Metal/acid systems like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are highly effective for nitro reduction and typically do not cleave C-F bonds.[2][7][9]
-
Decision Tree for Selective Reduction
Caption: Selecting a reduction method to avoid dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for nitro group reduction, and what intermediates should I be aware of?
A1: The most widely accepted pathway is the Haber mechanism, which proceeds through a series of two-electron reductions.[11][12] The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂).[12][13] Under certain conditions, particularly neutral or basic pH, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) byproducts.[10] These are often observed as colorful impurities. To minimize them, ensure complete reduction by using sufficient reductant and allowing adequate reaction time.
Q2: How can I effectively monitor the reaction's progress?
A2: Several methods are suitable:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to achieve good separation between the nonpolar starting material and the more polar aniline product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and the formation of the product and any volatile byproducts (like the dehalogenated compound).[14][15]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis and for monitoring non-volatile byproducts.[14]
-
On-line Infrared Spectroscopy (PAT): In a process environment, Process Analytical Technology (PAT) using mid-IR spectroscopy can monitor the reaction in real-time without sampling.[8]
Q3: What are the critical safety precautions for catalytic hydrogenation?
A3: Hydrogenation reactions carry significant risks if not managed properly.[4]
-
Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[16] Always conduct the reaction in a well-ventilated fume hood and purge all apparatus with an inert gas (nitrogen or argon) before introducing hydrogen.[6]
-
Pyrophoric Catalysts: Spent hydrogenation catalysts, especially Pd/C and Raney Nickel, can be pyrophoric and ignite upon contact with air.[3][4] Never allow the catalyst to dry in the open. After the reaction, quench the catalyst by filtering it and immediately wetting it with water.[4]
-
Pressure: Use a pressure-rated reaction vessel and never exceed its maximum rated pressure and temperature.[5] A blast shield is mandatory.
Q4: I'm using an iron/acid reduction and the workup is difficult due to a gelatinous iron sludge. How can I improve this?
A4: This is a very common and frustrating problem. The iron oxides/hydroxides form a voluminous precipitate that clogs filter paper.[17]
-
Strategy 1: Basify and Filter through Celite: After the reaction is complete, dilute with your extraction solvent (e.g., Ethyl Acetate), then carefully basify the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is pH > 8. This precipitates the iron salts. Add a thick pad of Celite (diatomaceous earth) to the mixture, stir well to adsorb the solids, and then filter the entire slurry through another thick pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with solvent.[17]
-
Strategy 2: Complexation: For tin-based reductions, adding an aqueous solution of trisodium citrate can complex the tin salts, making filtration much easier.[17] A similar chelation approach could be explored for iron, though it is less commonly reported.
Data and Protocols
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents & Typical Conditions | Pros | Cons | Selectivity (vs. Dehalogenation) |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5% Pd/C, Methanol or Ethanol, 25-50°C | High atom economy, clean reaction, catalyst is recyclable.[2] | High risk of dehalogenation , pyrophoric catalyst, requires pressure equipment.[2] | Poor to Moderate |
| Catalytic Hydrogenation | H₂ (1-4 atm), Raney Nickel, Ethanol, 25-60°C | Good selectivity for preserving halogens , effective.[2][10] | Pyrophoric catalyst, requires careful handling, can be less active than Pd/C. | Good to Excellent |
| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, Pd/C, Methanol, reflux | Avoids use of gaseous H₂, milder conditions.[18][19] | Still uses Pd/C (risk of dehalogenation), requires stoichiometric hydrogen donor. | Moderate |
| Chemical Reduction | Iron powder, Acetic Acid, Ethanol/Water, 80°C | Excellent selectivity , inexpensive, robust, tolerates many functional groups.[2][7] | Difficult workup (iron sludge), requires stoichiometric metal, can be slow.[17] | Excellent |
| Chemical Reduction | SnCl₂·2H₂O, Ethanol, 70°C | Excellent selectivity , mild conditions, good for sensitive substrates.[2][9] | Generates tin waste (toxic), workup can be tricky without optimization. | Excellent |
Protocol 1: Selective Reduction using Iron and Acetic Acid
This protocol is recommended for achieving high selectivity and avoiding dehalogenation.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solvent mixture of ethanol and water (e.g., 8:1 v/v). To this suspension, add iron powder (5.0 eq) followed by glacial acetic acid (5.0 eq).
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 80-90°C). Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a generous amount of Ethyl Acetate.
-
Place the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Add a scoop of Celite to the flask and stir for 10 minutes.
-
Prepare a short plug of Celite in a Büchner funnel and filter the reaction slurry.
-
Wash the filter cake thoroughly with several portions of Ethyl Acetate.
-
Transfer the combined filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethyl-4-fluoroaniline.
-
References
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Ossila.
- Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). Industrial Safety Study.
- Hydrogenation SOP. (n.d.). University of Pennsylvania.
- Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety.
- Selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
- Analytical methods for nitrobenzene compounds. (n.d.). ATSDR.
- What are the safety precautions for operating a Hydrogenation Test Unit? (n.d.). Amar Equipment Blog.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education.
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). ChemistrySelect.
- Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. (n.d.). The Journal of Organic Chemistry.
- Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. (2010). Agilent Technologies.
- Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (n.d.). Reddit.
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- This compound. (n.d.). MySkinRecipes.
- Reaction scheme of the hydrogenation of nitrobenzene. (n.d.). ResearchGate.
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of compounds. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategies.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most frequent hurdles in organic synthesis. This section addresses common causes and remedial actions for suboptimal yields in aniline synthesis.
Question 1: My reaction is resulting in a low yield of the desired substituted aniline. What are the primary factors I should investigate?
Answer: Low yields in substituted aniline synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side products is highly dependent on the synthetic route employed.
-
Product Degradation: The target aniline derivative may be unstable under the reaction or workup conditions. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition products.[1][2]
-
Purity of Reagents and Solvents: The presence of impurities, especially water, in reagents and solvents can significantly impact the reaction outcome.[1] For instance, in reactions involving water-sensitive reagents like Grignards or certain catalysts, anhydrous conditions are paramount.
To diagnose the specific cause, a logical troubleshooting workflow should be followed.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in aniline synthesis.
Question 2: I'm performing a nitration followed by reduction to synthesize a substituted aniline, but my overall yield is poor. Where could the problem lie?
Answer: This two-step process is a classic method for introducing an amino group.[3] However, there are potential pitfalls in both stages:
-
Nitration Step:
-
Poly-nitration: The strongly activating nature of some substituents can lead to the introduction of multiple nitro groups.
-
Incorrect Regioselectivity: The directing effect of existing substituents on the aromatic ring dictates the position of nitration. Under strongly acidic conditions, an amino group can be protonated to form an anilinium ion (-NH3+), which is a meta-director, leading to the unexpected formation of the meta-isomer.[4]
-
Oxidative Decomposition: The harsh acidic and oxidizing conditions of nitration can lead to the degradation of sensitive substrates, often resulting in the formation of dark, tarry substances.[2]
-
-
Reduction Step:
-
Incomplete Reduction: The choice of reducing agent and reaction conditions is critical. While catalytic hydrogenation (e.g., H₂/Pd-C) is very effective, it can also reduce other functional groups.[5] Metal/acid combinations (e.g., Sn/HCl, Fe/HCl) are also common but require careful workup.[5][6]
-
Side Reactions: During catalytic reduction of nitroaromatics, side reactions can occur, leading to intermediates like nitroso and hydroxylamine species, which can further react to form dimeric products such as azoxy, azo, and hydrazo compounds.[7][8]
-
Catalyst Poisoning: The catalyst in hydrogenation reactions can be poisoned by certain functional groups or impurities, leading to incomplete reduction.
-
Protocol 1: Controlled Mononitration of an Activated Aromatic Ring
To prevent over-reaction and control regioselectivity during the nitration of highly activated rings (like anilines themselves), a protection strategy is often employed.
-
Protection: React the aniline with acetic anhydride to form the corresponding acetanilide.[2] The acetyl group moderates the activating effect of the amino group and provides steric hindrance, favoring para-substitution.[2][9]
-
Nitration: Perform the nitration on the acetanilide using a milder nitrating agent or carefully controlled conditions (e.g., lower temperature).
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to reveal the desired nitroaniline.[2]
Section 2: Impurity Formation and Purification Challenges
The formation of impurities complicates purification and can impact the quality of the final product. This section provides guidance on identifying and mitigating common impurities.
Question 3: My reaction mixture has turned dark brown or black, and I'm having trouble purifying my target aniline. What is causing this discoloration?
Answer: Dark discoloration in aniline synthesis is a common issue, almost always pointing towards oxidation of the aniline starting material or product.[2] Anilines are electron-rich and susceptible to air oxidation, which is often accelerated by acid, light, or trace metal impurities. The resulting oxidized species are typically highly colored polymeric materials.
Preventative Measures:
-
Use Purified Reagents: Ensure the starting aniline is pure and colorless. Distillation of the starting aniline may be necessary.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2]
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Protection Strategy: As mentioned previously, protecting the amino group as an amide can make the substrate less prone to oxidation.[2]
Purification of Discolored Product:
If a colored product is obtained, the following purification techniques can be effective:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can adsorb many of the colored impurities. Subsequent filtration and removal of the solvent can yield a cleaner product.[2]
-
Column Chromatography: This is a very effective method for separating the desired aniline from colored impurities.
-
Acid Wash: During a liquid-liquid extraction, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic aniline, transferring it to the aqueous layer as the anilinium salt.[2][10] The colored, often non-basic, impurities may remain in the organic layer. The aqueous layer can then be basified to regenerate the free aniline, which can be extracted back into an organic solvent.
Question 4: I am attempting a Buchwald-Hartwig amination to form a substituted aniline, but I am observing significant side products and low conversion. How can I troubleshoot this?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is a complex catalytic cycle with several potential points of failure.
-
Catalyst System: The choice of palladium source, ligand, and base is critical and highly substrate-dependent.
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Different classes of ligands (e.g., biarylphosphines like XPhos, DavePhos) are suited for different substrates.
-
Base: A strong, non-nucleophilic base is typically required (e.g., NaOtBu, LHMDS).[11] The choice of base can influence the reaction rate and the prevalence of side reactions. In some cases, a combination of bases can be beneficial.[11]
-
Pre-catalyst: Using a pre-catalyst, which is a stable complex that readily forms the active catalytic species in situ, can lead to more reproducible results than using a simple palladium source like Pd(OAc)₂.[11][12]
-
-
Solvent: Anhydrous, deoxygenated solvents are crucial for success. Common solvents include toluene, dioxane, and THF.[12][13]
-
Side Reactions:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Reaction with other nucleophiles: If the substrate contains other nucleophilic groups (e.g., a phenol), these may compete with the desired amine in the coupling reaction.[12]
-
Troubleshooting Buchwald-Hartwig Reactions
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Low activity or decomposition. | Screen different ligands and palladium pre-catalysts.[12] Ensure an inert atmosphere is maintained. |
| Base | Inappropriate strength or solubility. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). For sensitive substrates, consider weaker bases.[14] |
| Solvent | Presence of water or oxygen. | Use anhydrous, degassed solvents.[13] |
| Temperature | Too low for reaction to proceed or too high, causing decomposition. | Optimize the reaction temperature. Some modern catalyst systems allow for room temperature reactions.[11] |
| Substrate | Aryl chlorides can be less reactive than bromides or iodides.[12] | May require a more active catalyst system designed for aryl chlorides. |
Section 3: Reaction Failure and Unexpected Products
Sometimes, a reaction fails to proceed, or an unexpected product is formed. This section helps in diagnosing such scenarios.
Question 5: My reductive amination reaction is not going to completion, and I am left with a significant amount of the intermediate imine. What can I do?
Answer: Reductive amination is a widely used method for synthesizing substituted amines from a carbonyl compound and a primary or secondary amine.[15][16] The persistence of the imine intermediate suggests an issue with the reduction step.
-
Reducing Agent:
-
Reactivity: Sodium borohydride (NaBH₄) can reduce both the starting carbonyl and the imine. To avoid reducing the carbonyl before imine formation, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred, as they are more selective for the protonated imine (iminium ion).[16][17]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used, as some of it may be consumed by side reactions or hydrolysis.[18]
-
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH ~4-6).[17] This is a delicate balance: the acidity is required to catalyze imine formation and to protonate the imine to the more electrophilic iminium ion, which is more readily reduced. However, if the pH is too low, the starting amine will be fully protonated and become non-nucleophilic, inhibiting imine formation.[17]
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water.[15] In some cases, removing water (e.g., using molecular sieves or a Dean-Stark apparatus) can drive the equilibrium towards the imine, which can then be reduced.
Logical Flow for Reductive Amination Troubleshooting
Caption: Troubleshooting guide for incomplete reductive amination reactions.
Question 6: I am attempting a nucleophilic aromatic substitution (SNAᵣ) to synthesize an aniline derivative, but the reaction is not working. Why might this be?
Answer: For a nucleophilic aromatic substitution to occur via the addition-elimination mechanism, two key features are generally required on the aromatic ring:
-
A Good Leaving Group: This is typically a halide (F > Cl > Br > I).
-
Strong Electron-Withdrawing Groups (EWGs): These groups must be positioned ortho and/or para to the leaving group.[19] Common EWGs include -NO₂, -CN, and -C(O)R.
The role of the EWGs is to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring.[19][20] Without this stabilization, the energy of activation for the reaction is prohibitively high.
If your SNAr reaction is failing, assess your substrate:
-
Are there potent electron-withdrawing groups present?
-
Are they in the correct (ortho/para) positions relative to the leaving group?
-
Is your nucleophile (the amine) sufficiently nucleophilic?
If your substrate is not sufficiently activated for SNAr, you will need to consider an alternative synthetic strategy, such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann condensation).[21][22]
References
- BenchChem. (n.d.). Troubleshooting low yield in aniline mustard synthesis.
- BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- WordPress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- YouTube. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Wikipedia. (n.d.). Reductive amination.
- YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained).
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Chemistry Steps. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
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Technical Support Center: Column Chromatography Purification of 2-Ethyl-4-fluoro-1-nitrobenzene
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Ethyl-4-fluoro-1-nitrobenzene using column chromatography. It is designed to offer practical, field-proven insights and troubleshooting solutions to common challenges encountered during this critical purification step.
Foundational Principles: Why Column Chromatography for this compound?
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. Column chromatography is the preferred method for its purification due to its efficiency in separating the target compound from reaction byproducts and unreacted starting materials.[2]
The separation mechanism in column chromatography is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a solvent or solvent mixture).[3] For this compound, a non-polar compound, normal-phase chromatography is typically employed. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[4]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for the purification of this compound.
Caption: A typical workflow for column chromatography purification.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[5] This will ensure good separation of the target compound from impurities.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[6] A common starting point is a 9:1 hexane:ethyl acetate mixture.[5]
-
Ideal Rf Value: The ideal mobile phase will give the target compound, this compound, an Rf value between 0.2 and 0.4.[5] This ensures that the compound will travel down the column at a reasonable rate, allowing for effective separation.
Step 2: Column Packing
Proper column packing is critical to achieve good separation.[4] An unevenly packed column will lead to band broadening and poor resolution.[4]
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for flash chromatography.[7]
-
Packing Method: Both dry packing and wet (slurry) packing methods can be used.[4][8] Wet packing is often preferred as it tends to produce a more uniform column bed.[4]
-
Wet Packing Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then gently tap the column to ensure a tightly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[2]
-
-
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.[8]
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[7][8]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dry loading is a better option.[7][8]
Step 4: Elution and Fraction Collection
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.[9] For flash chromatography, positive pressure is applied to increase the flow rate.[2]
-
Gradient Elution: If the separation between the target compound and impurities is challenging, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.[10]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.
Step 5: Fraction Analysis
Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
Step 6: Solvent Removal and Product Isolation
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Poorly packed column. - Overloading the column with the sample.[10] | - Re-optimize the mobile phase using TLC. - Repack the column, ensuring a uniform bed. - Reduce the amount of sample loaded onto the column. A good starting point is to keep the mass of your crude sample between 1 to 5% of the total mass of the stationary phase.[4] |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Compound Does Not Elute (Stays at the Top) | - Mobile phase is not polar enough. - The compound may have decomposed on the silica gel.[12] | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Test the stability of your compound on a small amount of silica gel before running the column.[12] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[12] |
| Band Tailing | - The compound is interacting too strongly with the stationary phase. - The flow rate is too fast.[9] | - Increase the polarity of the mobile phase to reduce strong interactions.[12] - Reduce the flow rate to allow for better equilibration.[9] |
| Cracked or Channeled Column Bed | - The column ran dry. - The silica gel was not packed uniformly. | - Always keep the solvent level above the top of the stationary phase. - Repack the column carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and effective stationary phase for the normal-phase chromatography of moderately polar to non-polar compounds like this compound. For challenging separations, especially with isomers, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[13][14]
Q2: How do I choose the right mobile phase?
A2: The choice of mobile phase is critical and should be determined by TLC analysis.[5] A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[6] The ratio of these solvents should be adjusted to achieve an Rf value of 0.2-0.4 for the target compound on a TLC plate.[5]
Q3: What are the safety precautions I should take when handling this compound?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[15] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18][19][20]
Q4: How can I detect the colorless this compound in the collected fractions?
A4: Since this compound is an aromatic nitro compound, it can be visualized on a TLC plate under a UV lamp (254 nm).[21] Alternatively, staining the TLC plate with a suitable reagent, such as potassium permanganate, can also be used for visualization.
Q5: My compound seems to be streaking on the TLC plate. What does this mean and how can I fix it?
A5: Streaking on a TLC plate can indicate that the sample is too concentrated, the compound is degrading on the silica, or the mobile phase is not suitable. Try spotting a more dilute sample. If streaking persists, you may need to try a different solvent system or consider that your compound might be unstable on silica gel.[12]
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Column Chromatography Procedures - Organic Chemistry at CU Boulder. Available at: [Link]
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The Basics of Running a Chromatography Column - Bitesize Bio. Available at: [Link]
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Forensic Detection of Nitrobenzene | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]
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Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]
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Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - NIH. Available at: [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Available at: [Link]
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analytical methods - ATSDR. Available at: [Link]
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Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography | Semantic Scholar. Available at: [Link]
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Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. Available at: [Link]
-
Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography. Available at: [Link]
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Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - MDPI. Available at: [Link]
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Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. Available at: [Link]
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HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. Available at: [Link]
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Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available at: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. Available at: [Link]
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(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. Available at: [Link]
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Technical Support Center: Scale-Up of 2-Ethyl-4-fluoro-1-nitrobenzene Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of 2-Ethyl-4-fluoro-1-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to assist you in overcoming challenges during the scale-up of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, robust and scalable production of this compound is critical.[1] This resource, grounded in established scientific principles and practical experience, will help you navigate potential hurdles in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing a significantly lower yield of this compound than expected based on our small-scale experiments. What are the likely causes and how can we improve the yield?
Answer:
Low yield during scale-up can be attributed to several factors, often related to reaction kinetics, mass transfer limitations, and temperature control.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriately sized and designed agitator to maintain a homogenous reaction mixture. For viscous mixtures, consider using an overhead stirrer with a high-torque motor.
-
-
Poor Temperature Control: The nitration of aromatic compounds is a highly exothermic process.[2] Inadequate heat dissipation on a larger scale can lead to a runaway reaction, favoring the formation of byproducts and posing a significant safety risk.[2][3]
-
Solution: Implement a robust cooling system for the reactor. This may involve using a larger cooling jacket, a more efficient cooling fluid, or an external cooling loop. The addition of the nitrating agent should be done slowly and at a controlled rate to manage the heat generated.
-
-
Suboptimal Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, is crucial for efficient conversion.
-
Solution: Re-optimize the stoichiometry of your reagents at the larger scale. A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of dinitro- and other over-nitrated byproducts.
-
-
Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome of the reaction.
-
Solution: A generalized and reliable method for the nitration of alkylbenzenes involves the slow and careful addition of the alkylbenzene to the pre-prepared and cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).[4] This ensures that the nitronium ion (NO₂⁺) electrophile is readily available for the substitution reaction.
-
Issue 2: Formation of Isomeric Impurities
Question: Our product is contaminated with a significant amount of the isomeric byproduct, 4-Ethyl-2-fluoro-1-nitrobenzene. How can we improve the regioselectivity of the nitration?
Answer:
The formation of isomers is a common challenge in electrophilic aromatic substitution reactions.[4] The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In the case of 3-ethylfluorobenzene, both the ethyl and fluoro groups are ortho, para-directing. However, the position of nitration is a result of the interplay between electronic and steric effects.
Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Recommendation |
| Reaction Temperature | Lower temperatures generally favor the formation of the para isomer over the ortho isomer due to steric hindrance. | Maintain a low reaction temperature, typically between 0 and 5°C, during the addition of the nitrating agent. |
| Nitrating Agent | The choice of nitrating agent can influence the isomer ratio. | A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Exploring alternative nitrating agents, such as dinitrogen pentoxide in aprotic solvents, could be considered for improved regioselectivity, though this may introduce new challenges.[5] |
| Catalyst | The use of solid acid catalysts, such as zeolites, has been shown to enhance para-selectivity in the nitration of some aromatic compounds.[6] | While not a standard approach for this specific synthesis, investigating the use of a shape-selective catalyst could be a research direction for minimizing ortho-isomer formation. |
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify the this compound from the reaction mixture. What are the recommended purification methods for this scale?
Answer:
Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the nature of the impurities and the scale of the operation.
Purification Workflow:
Caption: Purification workflow for this compound.
Detailed Purification Steps:
-
Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice or into a large volume of ice-cold water. This neutralizes the excess nitrating acids and precipitates the crude product.
-
Extraction: The crude product is then extracted into a suitable organic solvent. Isopropyl ether has been reported as an effective solvent for this purpose.[7][8]
-
Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine (to aid in the separation of the aqueous and organic layers).
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The final and most critical purification step for removing isomeric and other high-boiling impurities is vacuum distillation. Fractions should be collected at a specific temperature and pressure range. For this compound, a boiling point of 64-66°C at 0.1 Torr has been reported.[7][8]
Frequently Asked Questions (FAQs)
Safety Considerations
Q1: What are the primary safety hazards associated with the scale-up of this nitration reaction?
A1: The scale-up of nitration reactions presents several significant safety hazards that must be carefully managed:
-
Thermal Runaway: Nitration reactions are highly exothermic.[2] Inadequate temperature control can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture or explosion.[2]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[3][9]
-
Toxic Fumes: The reaction can produce toxic fumes, including nitrogen oxides (NOx), which are harmful if inhaled.[3]
-
Instability of Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and may decompose violently, especially in the presence of impurities or at elevated temperatures.[10][11][12]
Q2: What personal protective equipment (PPE) is essential when handling the reagents and products involved in this synthesis?
A2: A comprehensive PPE protocol is mandatory for ensuring personnel safety:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes of corrosive acids.[3]
-
Hand Protection: Use acid-resistant gloves, such as butyl rubber or Viton®, when handling concentrated nitric and sulfuric acids.
-
Body Protection: A chemical-resistant lab coat or apron should be worn to protect against spills.[3]
-
Respiratory Protection: All work with concentrated acids and the nitration reaction itself should be conducted in a well-ventilated fume hood.[3] If there is a risk of exposure to high concentrations of vapors or fumes, a NIOSH-approved respirator may be necessary.[3]
Q3: How should waste from the reaction be handled and disposed of?
A3: Proper waste management is crucial for both safety and environmental compliance.
-
Acidic Waste: The spent mixed acid should be neutralized before disposal. This can be achieved by slowly adding the acid to a large volume of a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, with cooling.[13][14]
-
Organic Waste: All organic solvents and residues should be collected in a designated, properly labeled waste container.[15] Do not mix incompatible waste streams. For example, organic waste should not be mixed with strong oxidizing agents.[15]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[15]
Analytical and Quality Control
Q4: What analytical methods are recommended for monitoring the reaction progress and ensuring the quality of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for effective process monitoring and quality control.
| Analytical Technique | Application |
| Gas Chromatography (GC) | Ideal for separating and quantifying the desired product from isomeric impurities and unreacted starting material. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.[16] |
| High-Performance Liquid Chromatography (HPLC) | An alternative to GC, particularly useful if the compounds are not volatile or are thermally sensitive. A C18 reverse-phase column with a UV detector is a common setup.[16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. ¹⁹F NMR can also be very informative for fluorinated compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹). |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Materials:
-
3-Ethylfluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Isopropyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.[4]
-
While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C.
-
Nitration Reaction: Cool the nitrating mixture to 0-5°C. Slowly add the 3-ethylfluorobenzene dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with isopropyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
-
Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Available at: [Link]
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Notes on Environmental Concerns of Nitration. Unacademy. Available at: [Link]
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Risk Assessment of Nitration Process Using HAZOP and Fault Tree. STM Journals. Available at: [Link]
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Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
- Method for preparing this compound. Google Patents.
-
investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available at: [Link]
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
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(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
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Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. Available at: [Link]
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HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto. Available at: [Link]
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analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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What are some lab safety basics to do with mixing chemicals/acids/bases/etc?. Reddit. Available at: [Link]
- Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl. Google Patents.
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4-Ethyl-2-fluoronitrobenzene. PubChem. Available at: [Link]
-
Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... YouTube. Available at: [Link]
-
4-Fluoronitrobenzene. Wikipedia. Available at: [Link]
-
nitrobenzene. Organic Syntheses Procedure. Available at: [Link]
-
Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange. Available at: [Link]
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Technical Support Center: Identifying Impurities in 2-Ethyl-4-fluoro-1-nitrobenzene via NMR
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Welcome to the technical support center for the analysis of 2-Ethyl-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive technique, NMR provides detailed structural information crucial for ensuring the purity of pharmaceutical intermediates and final products.[1][2] This guide offers troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Navigating Common NMR Challenges
This section addresses specific problems that can arise during the NMR analysis of this compound, providing step-by-step guidance to resolve them.
Issue 1: Unexpected Peaks in the Aromatic Region of the ¹H NMR Spectrum
Symptoms: You observe more than the expected three signals in the aromatic region (typically ~7.0-8.5 ppm) of the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Presence of Regioisomeric Impurities: The synthesis of this compound can sometimes yield isomeric byproducts. The most common are:
-
4-Ethyl-2-fluoro-1-nitrobenzene: This isomer will exhibit a different splitting pattern and chemical shifts in the aromatic region.
-
Starting Materials: Incomplete reaction could leave residual starting materials like 1-ethyl-3-fluorobenzene or nitrating agents.
Troubleshooting Steps:
-
Analyze Coupling Patterns: Carefully examine the coupling constants (J-values) of the aromatic protons. The substitution pattern of this compound will result in a distinct set of doublet, triplet, and doublet of doublets. Compare these with known spectra of potential isomers.
-
2D NMR Spectroscopy: If the ¹H spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to piece together the aromatic spin systems of different isomers. An HSQC spectrum correlates protons to their directly attached carbons, providing another layer of structural confirmation.[1]
-
Spiking Experiment: If you have a reference standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks will confirm the identity of the impurity.
-
-
Solvent Impurities: Residual protons in deuterated solvents or the presence of water can introduce extraneous peaks.
-
Check Solvent Purity: Always use high-purity deuterated solvents. Common solvents like Chloroform-d (CDCl₃) often show a residual peak at 7.26 ppm, and water can appear as a broad singlet anywhere from 1.5 to 4.7 ppm depending on the solvent and temperature.[3]
-
Use a Fresh Solvent Batch: If you suspect solvent contamination, prepare a new sample with a fresh bottle of deuterated solvent.
-
Issue 2: Broad or Distorted Peaks in the Spectrum
Symptoms: Instead of sharp, well-defined peaks, your spectrum shows broad signals, which can obscure coupling information and make integration unreliable.
Possible Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a common cause of broad peaks. The shimming process adjusts the magnetic field to be as uniform as possible across the sample.
-
Reshim the Spectrometer: Modern NMR spectrometers have automated shimming routines that are usually effective. If peaks remain broad, manual shimming may be necessary. Asymmetrically broadened lines can indicate a need to adjust higher-order Z shims.[4]
-
-
Sample Concentration and Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.
-
Dilute the Sample: Prepare a more dilute sample. For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[5]
-
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., metal ions) can cause significant line broadening.[5][8]
-
Purify the Sample: If paramagnetic contamination is suspected, further purification of the sample by chromatography or recrystallization may be necessary.
-
Issue 3: Inaccurate Peak Integration
Symptoms: The integration values of the peaks do not correspond to the expected proton ratios of this compound (e.g., the ethyl group's CH₂ and CH₃ should have a 2:3 ratio).
Possible Causes & Solutions:
-
Overlapping Peaks: If impurity peaks overlap with the signals of your target compound, the integration will be skewed.
-
Poor Phasing and Baseline Correction: Incorrect phasing of the spectrum or a distorted baseline can lead to integration errors.
-
Careful Data Processing: Take care to properly phase the spectrum and apply a baseline correction before integrating the peaks.
-
-
Insufficient Relaxation Delay: For quantitative NMR, it is crucial to allow all protons to fully relax back to their equilibrium state between scans.
-
Increase the Relaxation Delay (d1): A longer relaxation delay (typically 5 times the longest T₁ relaxation time) is necessary for accurate integration.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While experimental conditions can cause slight variations, the expected chemical shifts are approximately as follows:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ethyl -CH₂- | ~2.8 | ~25 | Quartet |
| Ethyl -CH₃ | ~1.3 | ~14 | Triplet |
| Aromatic H-3 | ~7.9 | ~125 | Doublet of doublets |
| Aromatic H-5 | ~7.2 | ~115 | Doublet of doublets |
| Aromatic H-6 | ~7.4 | ~130 | Triplet |
| Aromatic C-1 | - | ~148 | Carbon attached to Nitro group |
| Aromatic C-2 | - | ~135 | Carbon attached to Ethyl group |
| Aromatic C-3 | - | ~125 | |
| Aromatic C-4 | - | ~165 (doublet due to C-F coupling) | Carbon attached to Fluoro group |
| Aromatic C-5 | - | ~115 | |
| Aromatic C-6 | - | ~130 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. It is always best to compare with a verified reference spectrum if available.
Q2: How can I distinguish this compound from its isomer, 4-Ethyl-2-fluoro-1-nitrobenzene, using ¹H NMR?
A2: The key lies in the substitution pattern on the aromatic ring, which dictates the coupling patterns of the aromatic protons.
-
This compound: You will observe three distinct aromatic signals with complex splitting (doublet of doublets, and a triplet).
-
4-Ethyl-2-fluoro-1-nitrobenzene: This isomer also has three aromatic protons, but their chemical environments and coupling partners are different, leading to a different set of splitting patterns and chemical shifts. A detailed analysis of the coupling constants will be the most definitive way to differentiate them.
Q3: My sample is not very soluble. How can I obtain a good quality NMR spectrum?
A3: Solubility issues can be challenging. Here are a few approaches:
-
Try Different Deuterated Solvents: Test a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆).[9]
-
Increase the Temperature: For some compounds, solubility increases with temperature. Most NMR spectrometers are equipped with variable temperature units that allow you to acquire spectra at elevated temperatures.
-
Increase the Number of Scans: If the concentration is low, you can improve the signal-to-noise ratio by increasing the number of scans acquired.
Q4: What is the best way to prepare an NMR sample to minimize impurities?
A4: Proper sample preparation is critical for high-quality spectra.
Experimental Protocol: NMR Sample Preparation
-
Glassware and Equipment: Ensure all glassware (vial, Pasteur pipette) and the NMR tube are clean and dry to prevent contamination.[3]
-
Weighing the Sample: Accurately weigh approximately 1-5 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent to the vial.[5][6]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential.[3][5]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[4][10]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Logical Workflow for Impurity Identification
The following diagram illustrates a decision-making process for identifying unknown peaks in the NMR spectrum of this compound.
Caption: A decision tree for the systematic identification of impurities.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
Western University. NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Troubleshooting Acquisition Related Problems. NMR Facility. Retrieved from [Link]
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University of Rochester. Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Veeprho. (2025, March 3). Use of NMR in Impurity Profiling for Pharmaceutical Products [Video]. YouTube. Retrieved from [Link]
-
SDSU NMR Facility. Common Problems. Department of Chemistry. Retrieved from [Link]
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Al-Ali, A. M., & Al-Kahtani, H. A. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information for .... Retrieved from [Link]
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NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
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Chemical shifts. Retrieved from [Link]
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MySkinRecipes. This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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SpectraBase. 1-Ethynyl-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. 4-Ethyl-2-fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 7). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Looney, C. E., et al. (1957). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]
-
Problems in Chemistry. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene [Video]. YouTube. Retrieved from [Link]
- Google Patents. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl ....
-
(2024, August 27). 26. Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Optimizing Solvent Selection for Reactions Involving 2-Ethyl-4-fluoro-1-nitrobenzene
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced guidance on handling 2-Ethyl-4-fluoro-1-nitrobenzene. This molecule, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure that makes solvent selection a critical parameter for successful reaction outcomes.[1][2] The presence of a strongly electron-withdrawing nitro group and an activatable fluorine leaving group dictates its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.[2][3]
This guide is structured to address the most common challenges and questions that arise during experimental work. It moves from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and mechanistic explanations to empower you to make informed decisions in your solvent selection process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What is the primary mode of reactivity for this compound? A1: The primary and most synthetically useful reaction for this substrate is Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful electron-withdrawing group, which lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. The fluorine atom at the 4-position is activated by the nitro group and serves as an excellent leaving group.[2][3]
Q2: Why is solvent selection so critical for SNAr reactions with this compound? A2: Solvent choice directly influences reaction rates and outcomes by orders of magnitude in SNAr reactions.[4][5][6] The solvent's primary roles are to:
-
Solubilize Reactants: Ensure the substrate and the nucleophile are in the same phase to react.
-
Stabilize Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The solvent's ability to stabilize this complex is crucial.
-
Modulate Nucleophile Reactivity: The solvent can either enhance or suppress the strength of the nucleophile.
Incorrect solvent choice can lead to extremely slow or non-existent reactions, or the formation of unwanted by-products.
Q3: What are the key solvent properties I should consider? A3: The most critical distinction is between polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are generally the best choice for SNAr reactions involving anionic nucleophiles. They possess high dipole moments to dissolve polar species but lack acidic protons. This means they effectively solvate the counter-ion (e.g., K⁺, Na⁺) but leave the anionic nucleophile "bare" and highly reactive.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) should generally be avoided for SNAr with strong anionic nucleophiles. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity and availability to attack the aromatic ring.[7]
Q4: What are the main safety hazards associated with this compound? A4: According to its GHS classification, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]
Part 2: Troubleshooting Guide for SNAr Reactions
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction is very slow or has not proceeded to completion.
Plausible Cause: Your chosen solvent is likely deactivating the nucleophile or failing to adequately stabilize the Meisenheimer intermediate. This is a classic symptom of using a protic or nonpolar solvent for an SNAr reaction with an anionic nucleophile.
Scientific Rationale: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. Polar aprotic solvents accelerate this step dramatically. They create a more favorable energetic pathway by poorly solvating the anionic nucleophile (increasing its ground state energy) and strongly solvating the transition state and the delocalized negative charge of the Meisenheimer complex.[4][6]
Solution & Optimization Strategy: Switch to a high-polarity aprotic solvent. The most common and effective choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
For High Temperatures: DMSO and NMP are excellent choices for less reactive nucleophiles that require significant thermal energy, due to their high boiling points.
-
For Easier Work-up: Acetonitrile and Acetone have lower boiling points and are more easily removed under vacuum, simplifying product isolation.
Experimental Protocol: Solvent Screening for SNAr Reactions
-
Preparation: Set up four identical small-scale reactions (e.g., in 5 mL microwave vials with stir bars) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To each vial, add this compound (1.0 eq), the nucleophile (1.1-1.2 eq), and a suitable base if required (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent:
-
Vial 1: DMSO
-
Vial 2: DMF
-
Vial 3: NMP
-
Vial 4: Acetonitrile
-
-
Reaction: Stir all four reactions at the same temperature (e.g., start at 80 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting material and the formation of the product.
-
Analysis: The solvent that provides the fastest conversion with the cleanest product profile is the optimal choice for a larger-scale reaction.
Problem 2: Difficulty with product isolation due to a high-boiling point solvent.
Plausible Cause: You have successfully used a solvent like DMSO or NMP, but are now struggling to remove it during the work-up phase.
Scientific Rationale: Solvents like DMSO (B.P. 189 °C) and NMP (B.P. 202 °C) cannot be easily removed on a standard rotary evaporator. Attempting to do so at high temperatures can lead to product decomposition.
Solution & Optimization Strategy: The preferred method is a liquid-liquid extraction work-up. These polar aprotic solvents are typically miscible with water.
Experimental Protocol: Work-up and Extraction from High-Boiling Solvents
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a significant volume of cold water (typically 10-20 times the volume of the reaction solvent). The desired organic product will often precipitate if it is a solid, or will form an organic layer.[12]
-
Extraction: Extract the aqueous mixture 3-4 times with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[12] The product will move into the organic layer, while the high-boiling solvent (DMSO, DMF) will remain in the aqueous phase.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile extraction solvent using a rotary evaporator to isolate the crude product.
Part 3: Data & Visualization
For quick reference, the properties of commonly used solvents in SNAr reactions are summarized below.
Table 1: Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Classification | Key Considerations |
| DMSO | C₂H₆OS | 189 | 47.2 | Polar Aprotic | Excellent solvent, high temp, difficult to remove. |
| DMF | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Good solvent, high temp, can decompose. |
| NMP | C₅H₉NO | 202 | 32.2 | Polar Aprotic | Very stable at high temps, difficult to remove. |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Polar Aprotic | Good solvent, easy to remove, lower temp reactions. |
| Acetone | C₃H₆O | 56 | 20.7 | Polar Aprotic | Moderate polarity, very easy to remove, low temp. |
| Ethanol | C₂H₆O | 78 | 24.5 | Polar Protic | Avoid for anionic nucleophiles due to H-bonding. |
| Water | H₂O | 100 | 80.1 | Polar Protic | Avoid for anionic nucleophiles due to H-bonding. |
Diagrams
Visual aids to assist in understanding the solvent selection process and reaction mechanism.
Caption: Decision workflow for selecting an appropriate solvent.
Caption: Role of a polar aprotic solvent in the S(N)Ar mechanism.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Preprints.org. Retrieved from a relevant scientific preprint server.
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Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
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Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Semantic Scholar. [Link]
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Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Ethyl-4-fluoro-1-nitrobenzene
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4-fluoro-1-nitrobenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral interpretation. It delves into the structural nuances revealed by chemical shifts, coupling constants, and multiplicity patterns, comparing them with related compounds to provide a comprehensive understanding of substituent effects in aromatic systems.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) in this context—NMR provides a detailed map of the molecular framework. The spectrum reveals not only the different electronic environments of protons but also their spatial relationships through spin-spin coupling.
This compound is a substituted aromatic compound where the interplay of electron-withdrawing and electron-donating groups creates a distinct and informative ¹H NMR spectrum. The strongly deactivating nitro group, the inductively withdrawing but π-donating fluorine atom, and the weakly activating ethyl group each exert a unique influence on the chemical shifts and coupling patterns of the aromatic protons. Understanding these effects is crucial for confirming the compound's identity and purity.
Predicted ¹H NMR Spectrum Analysis of this compound
The structure of this compound presents five distinct sets of protons, leading to five unique signals in the ¹H NMR spectrum.
-
Three Aromatic Protons: H-3, H-5, and H-6
-
Two Aliphatic Protons: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituent.
Chemical Shift (δ) Predictions
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal upfield.[1][2][3]
-
Aromatic Region (δ 7.0 - 8.5 ppm): The powerful electron-withdrawing nature of the nitro (-NO₂) group dominates this region, shifting all aromatic protons significantly downfield compared to benzene (δ ~7.3 ppm).[1][4]
-
H-3: Positioned ortho to the -NO₂ group, this proton is expected to be the most deshielded of the aromatic protons due to the strong anisotropic and inductive effects of the nitro group. Its signal will likely appear furthest downfield.
-
H-5: This proton is ortho to the fluorine atom and meta to the nitro and ethyl groups. Fluorine's high electronegativity causes a deshielding effect, while its lone pairs can contribute to shielding via resonance. This proton's chemical shift will be a balance of these competing influences.
-
H-6: Located meta to the -NO₂ group, it experiences less deshielding from this group compared to H-3. The adjacent electron-donating ethyl group will provide a slight shielding effect.
-
-
Aliphatic Region (δ 1.0 - 3.0 ppm):
-
Methylene Protons (-CH₂-): These benzylic protons are attached to a carbon directly bonded to the aromatic ring.[3] Their chemical shift is typically around 2.5 ppm, but the proximity to the deshielding nitro group will likely shift this signal further downfield, possibly towards δ 2.8 - 3.0 ppm.
-
Methyl Protons (-CH₃-): These protons are furthest from the ring's electronic effects and will be the most shielded, appearing furthest upfield as a characteristic triplet.
-
Integration
The integral trace for each signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio would be:
-
H-3 : H-5 : H-6 : -CH₂- : -CH₃- = 1 : 1 : 1 : 2 : 3
Splitting Patterns and Coupling Constants (J)
Spin-spin coupling provides connectivity information. The multiplicity of a signal is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), reveals the type of coupling.[5][6]
-
Aromatic Protons:
-
H-6: It is coupled only to H-5. This ortho coupling (³J) is typically strong (7-10 Hz), resulting in a doublet .[7]
-
H-5: This proton is coupled to H-6 (ortho, ³J ≈ 7-10 Hz) and the ¹⁹F atom at C-4 (ortho, ³JHF ≈ 6-10 Hz). The similar magnitude of these couplings may result in a triplet . A slight difference would yield a doublet of doublets .
-
H-3: This proton is coupled to H-5 (meta, ⁴J ≈ 2-3 Hz) and the ¹⁹F atom (meta, ⁴JHF ≈ 2-4 Hz). This will likely appear as a narrow triplet or a doublet of doublets .
-
-
Ethyl Group Protons:
-
Methylene Protons (-CH₂-): These two protons are coupled to the three equivalent protons of the methyl group. Following the (n+1) rule (3+1=4), their signal will be a quartet .
-
Methyl Protons (-CH₃-): These three protons are coupled to the two equivalent protons of the methylene group. Their signal (2+1=3) will be a triplet .
-
The causal relationship between neighboring protons and their splitting patterns is a foundational principle of NMR. The magnetic field of one set of protons influences the magnetic environment of its neighbors, leading to the splitting of signals into multiple lines.
Comparative Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
Alternative 1: 4-Fluoro-1-nitrobenzene
-
Structural Difference: Lacks the C-2 ethyl group.
-
Spectral Impact: This molecule possesses a C₂ axis of symmetry. Consequently, the protons ortho to the nitro group (H-2, H-6) are chemically equivalent, as are the protons ortho to the fluorine (H-3, H-5). This results in a simplified aromatic region, typically showing two signals that appear as complex multiplets (often resembling two triplets or doublets of doublets) due to H-H and H-F coupling.[8][9][10] The introduction of the ethyl group in our target molecule breaks this symmetry, resolving the aromatic region into three distinct signals.
Alternative 2: 2-Ethyl-1-nitrobenzene
-
Structural Difference: Lacks the C-4 fluorine atom.
-
Spectral Impact: The ¹H NMR spectrum of 2-ethylnitrobenzene displays four signals in the aromatic region, often with significant overlap and complex splitting patterns.[11][12] Replacing H-4 with a fluorine atom in our target molecule removes one aromatic signal and, crucially, introduces ¹H-¹⁹F coupling. This simplifies the total number of aromatic protons but adds complexity to the signals of the neighboring protons (H-3 and H-5), providing a clear spectral marker for the fluorine's position.
Data Summary
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| This compound | H-3 | ~8.2 - 8.4 | dd or t | ⁴J(H,H) ≈ 2-3; ⁴J(H,F) ≈ 2-4 |
| H-5 | ~7.3 - 7.5 | t or dd | ³J(H,H) ≈ 7-10; ³J(H,F) ≈ 6-10 | |
| H-6 | ~7.5 - 7.7 | d | ³J(H,H) ≈ 7-10 | |
| -CH₂- | ~2.8 - 3.0 | q | ³J(H,H) ≈ 7.5 | |
| -CH₃- | ~1.2 - 1.4 | t | ³J(H,H) ≈ 7.5 | |
| 4-Fluoro-1-nitrobenzene [8] | H-2, H-6 | ~8.29 | m (dd) | ³J(H,H) ≈ 9.2; ⁴J(H,F) ≈ 4.9 |
| H-3, H-5 | ~7.24 | m (td) | ³J(H,H) ≈ 9.2; ³J(H,F) ≈ 8.2 | |
| 2-Ethyl-1-nitrobenzene [11][13] | Aromatic | ~7.2 - 7.8 | m | Complex overlapping signals |
| -CH₂- | ~2.8 | q | ³J(H,H) ≈ 7.6 | |
| -CH₃- | ~1.3 | t | ³J(H,H) ≈ 7.6 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and spectrometer frequency.
Visualizing Molecular Connectivity
The following diagram illustrates the key through-bond coupling relationships that determine the splitting patterns in the aromatic region of this compound.
Caption: J-coupling pathways in this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. Each step is designed to minimize artifacts and ensure data integrity.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of this compound.[14] Using a sufficient quantity is critical to achieve a good signal-to-noise ratio without resorting to an excessive number of scans, which can prolong experiment time.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[14][15]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm. TMS is chemically inert and provides a sharp, single peak that does not interfere with most sample signals.
-
Dissolution & Transfer: Dissolve the sample completely in a small vial before transferring the solution to the NMR tube. This ensures homogeneity.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] This step is non-negotiable; it removes any particulate matter that would severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[14]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
Step 2: Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample in the spectrometer.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. A stable lock is paramount for maintaining field stability throughout the experiment.
-
Shimming: The instrument performs an automated shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Manual shimming may be required for difficult samples to achieve narrow, symmetrical peak shapes. Poor shimming is a common source of distorted and broad peaks.
-
Acquisition:
-
Acquire a standard ¹H spectrum using default parameters (e.g., 8-16 scans).
-
The free induction decay (FID) signal is recorded.
-
-
Processing:
-
Fourier Transform: The FID (time-domain data) is converted into the spectrum (frequency-domain data) via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: A baseline correction algorithm is applied to ensure the baseline is flat and at zero intensity.
-
Calibration: The spectrum is calibrated by setting the TMS peak to exactly δ 0.00 ppm.
-
Integration: The peak areas are integrated to determine the relative ratios of the different protons.
-
This rigorous protocol ensures that the resulting spectrum is a true and accurate representation of the molecule's structure, providing trustworthy data for analysis and publication.
References
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NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse Chem 360. Retrieved from [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
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Sample Preparation. (n.d.). Humboldt-Universität zu Berlin, Department of Chemistry. Retrieved from [Link]
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Interpreting H-NMR Spectra Aromatic Molecule. (2020, September 17). TheElkchemist [Video]. YouTube. Retrieved from [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Reading. Retrieved from [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1599-1605. Retrieved from [Link]
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Craik, D. J., Levy, G. C., & Brownlee, R. T. C. (1983). Substituent effects on nitrogen-15 and oxygen-17 chemical shifts in nitrobenzenes: correlations with electron densities. The Journal of Organic Chemistry, 48(10), 1601–1605. Retrieved from [Link]
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1 H and 13 C NMR chemical shifts of nitrobenzene amination products... (n.d.). ResearchGate. Retrieved from [Link]
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Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 329-339. Retrieved from [Link]
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1H NMR Chemical Shift. (2020, May 22). All 'Bout Chemistry [Video]. YouTube. Retrieved from [Link]
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NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. (2021, February 22). Problems in Chemistry [Video]. YouTube. Retrieved from [Link]
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Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]
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1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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14.12: Coupling Constants Identify Coupled Protons. (2021, August 14). Chemistry LibreTexts. Retrieved from [Link]
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1-Fluoro-4-nitrobenzene. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]
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1-Fluoro-4-nitro-benzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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A Researcher's Guide to the Synthesis of Substituted Nitroaromatics: A Comparative Analysis of Key Methodologies
Substituted nitroaromatic compounds are foundational pillars in the landscape of modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1][2] The strategic introduction of a nitro group onto an aromatic scaffold can dramatically alter its electronic properties and reactivity, paving the way for a diverse array of subsequent chemical transformations. However, the synthesis of these valuable molecules is not a one-size-fits-all endeavor. The choice of synthetic route is paramount and dictated by factors such as the nature of the starting material, the desired substitution pattern, and the tolerance of other functional groups within the molecule.
This guide provides a comprehensive comparison of the three primary strategies for synthesizing substituted nitroaromatics: classical electrophilic nitration, nucleophilic aromatic substitution (SNAr), and modern transition-metal-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings, practical considerations, and experimental data for each approach, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Electrophilic Aromatic Nitration: The Workhorse of Nitroaromatic Synthesis
Electrophilic aromatic substitution (SEAr) is the most traditional and widely employed method for the direct introduction of a nitro group onto an aromatic ring.[3] The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic system.[4][5]
Mechanism and Causality of Reagent Choice
The nitronium ion is commonly generated by the reaction of concentrated nitric acid with a strong dehydrating agent, most frequently concentrated sulfuric acid.[1][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]
The choice of nitrating agent and reaction conditions is critical and depends on the reactivity of the aromatic substrate.[2] For highly activated aromatic rings, such as phenols and anilines, dilute nitric acid may be sufficient.[7] However, for less reactive or deactivated rings, stronger nitrating conditions, such as the classic mixed acid system, are necessary.[8] The use of a strong acid catalyst not only generates the electrophile but also increases the electrophilicity of the nitronium ion, driving the reaction forward.
Regioselectivity: A Predictable Outcome
A key advantage of electrophilic nitration is its generally predictable regioselectivity, which is governed by the electronic nature of the substituents already present on the aromatic ring.[9]
-
Activating Groups (e.g., -OH, -NH₂, -OR, -alkyl) are ortho, para-directing because they donate electron density to the ring, stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the attack at these positions.[10]
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are meta-directing. These groups withdraw electron density from the ring, destabilizing the σ-complex, with the meta position being the least destabilized.[9]
However, steric hindrance can also play a significant role, often favoring the para product over the ortho product, especially with bulky substituents.[11]
Limitations and Challenges
Despite its widespread use, electrophilic nitration suffers from several significant drawbacks:
-
Harsh Reaction Conditions: The use of strong acids can be problematic for substrates bearing acid-sensitive functional groups.[12]
-
Poor Regioselectivity with Multiple Substituents: When multiple substituents are present, predicting the major product can be challenging, often leading to mixtures of isomers that are difficult to separate.
-
Over-Nitration: Highly activated rings can be susceptible to the introduction of multiple nitro groups.[7]
-
Safety Concerns: Nitrating agents can be highly corrosive and pose explosion hazards if not handled with extreme care.
Experimental Protocol: Nitration of Toluene
Objective: To synthesize a mixture of ortho- and para-nitrotoluene via the electrophilic nitration of toluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool.
-
In a separate flask, cool 10 mL of toluene in the ice bath.
-
Slowly add the cooled nitrating mixture to the toluene dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Carefully pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the nitrotoluenes) will be the upper layer.
-
Separate the layers and wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product.
Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of substituted nitroaromatics, particularly when the desired substitution pattern is not readily accessible through electrophilic nitration.[13] In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group.[14]
Mechanism and the Role of the Nitro Group
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity of the ring is temporarily broken in this step. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.
The presence of a nitro group, particularly at the ortho or para position to the leaving group, is crucial for the SNAr reaction to occur. The nitro group's strong electron-withdrawing ability stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[13]
Advantages and Key Considerations
The SNAr reaction offers several advantages over electrophilic nitration:
-
High Regioselectivity: The position of substitution is precisely controlled by the location of the leaving group.
-
Milder Conditions: SNAr reactions can often be carried out under milder, non-acidic conditions, making them compatible with a wider range of functional groups.
-
Introduction of Diverse Functionality: A wide variety of nucleophiles can be employed, allowing for the introduction of diverse functional groups such as ethers, amines, and thiols.
The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions.[14] This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
Objective: To synthesize 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene via an SNAr reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Hydrazine hydrate (64-65%)
-
Ethanol (95%)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5 g of 1-chloro-2,4-dinitrobenzene in 25 mL of 95% ethanol by warming gently.
-
Slowly add 2.5 mL of hydrazine hydrate to the solution. A vigorous reaction will occur, and the product will begin to precipitate.
-
Attach a reflux condenser and heat the mixture on a water bath for one hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenylhydrazine.
Modern Transition-Metal-Catalyzed Routes: Expanding the Synthetic Toolbox
In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of substituted nitroaromatics, overcoming many of the limitations of classical methods.[17] These reactions often proceed under mild conditions with high functional group tolerance and excellent regioselectivity.
Buchwald-Hartwig Amination of Nitroarenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18] While traditionally used for the synthesis of a wide range of arylamines, recent advancements have enabled the use of nitroarenes as coupling partners.[19] This approach allows for the direct amination of nitroaromatic compounds, providing a more convergent and efficient route to nitro-substituted anilines. The proposed mechanism involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex.[19]
Suzuki-Miyaura Coupling of Nitroarenes
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[20] Remarkably, recent studies have demonstrated that nitroarenes can serve as electrophilic coupling partners in this reaction, enabling the synthesis of nitro-substituted biaryls.[21][22] This transformation proceeds via the cleavage of the aryl-nitro bond by the palladium catalyst.[21]
Comparative Analysis and Performance Data
| Feature | Electrophilic Nitration | Nucleophilic Aromatic Substitution (SNAr) | Transition-Metal-Catalyzed Cross-Coupling |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Cross-Coupling |
| Key Reagents | HNO₃, H₂SO₄ | Nucleophile, Aryl Halide with EWG | Pd Catalyst, Ligand, Base, Coupling Partner |
| Substrate Scope | Broad for electron-rich arenes | Activated aryl halides | Broad, including nitroarenes as substrates |
| Regioselectivity | Governed by existing substituents | Determined by leaving group position | Determined by coupling partner position |
| Functional Group Tolerance | Poor for acid-sensitive groups | Good for non-nucleophilic groups | Generally excellent |
| Reaction Conditions | Often harsh (strong acids) | Generally mild to moderate | Generally mild |
| Key Advantage | Direct introduction of nitro group | High regioselectivity, diverse nucleophiles | High functional group tolerance, novel bond formations |
| Key Disadvantage | Isomer mixtures, harsh conditions | Requires activated substrate | Catalyst cost and sensitivity |
Conclusion
The synthesis of substituted nitroaromatics is a mature field of organic chemistry that continues to evolve with the development of new and innovative methodologies. While classical electrophilic nitration remains a valuable and widely practiced technique, its limitations in terms of regioselectivity and functional group tolerance have spurred the development of alternative strategies. Nucleophilic aromatic substitution offers a highly regioselective and complementary approach for the synthesis of a wide range of substituted nitroaromatics. Furthermore, the advent of modern transition-metal-catalyzed cross-coupling reactions has opened up new avenues for the construction of complex nitroaromatic compounds with unprecedented efficiency and precision.
The optimal choice of synthetic route will always depend on the specific target molecule and the available starting materials. A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful synthetic tools is therefore essential for any researcher working in the fields of medicinal chemistry, materials science, and drug development.
References
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
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- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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- 19. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Ethyl-4-fluoro-1-nitrobenzene and Its Isomeric Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations of aromatic compounds play a pivotal role in determining their biological activity and synthetic utility.[1] Among these, substituted nitrobenzenes are crucial intermediates. This guide provides a comprehensive spectroscopic comparison of 2-Ethyl-4-fluoro-1-nitrobenzene and its key isomers, offering insights into how subtle changes in substituent positions manifest in their spectral data. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting chemical reactivity.
Introduction to the Analyzed Compounds
The subject of this guide is this compound, a halogenated nitroaromatic compound with significant applications in the synthesis of bioactive molecules.[1][2] Its chemical structure consists of a benzene ring substituted with a nitro group at position 1, an ethyl group at position 2, and a fluorine atom at position 4. For a robust comparative analysis, we will be examining it alongside its isomers: 4-Ethyl-1-fluoro-2-nitrobenzene and 2-Ethyl-1-fluoro-4-nitrobenzene. The distinct placement of the electron-withdrawing nitro group and the electron-donating ethyl group, in conjunction with the electronegative fluorine atom, creates unique electronic environments within each molecule, which are directly reflected in their spectroscopic profiles.
Molecular Structures:
-
4-Ethyl-1-fluoro-2-nitrobenzene: C₈H₈FNO₂[2]
-
2-Ethyl-1-fluoro-4-nitrobenzene: C₈H₈FNO₂
Although these isomers share the same molecular formula and weight, their differing substitution patterns lead to distinct chemical and physical properties that are discernible through various spectroscopic techniques.
Comparative Spectroscopic Analysis
This section will delve into the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the aforementioned compounds.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.
Key Predictive Differences in ¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.
-
For This compound , the strong electron-withdrawing effect of the nitro group at position 1 will significantly deshield the adjacent proton at position 6. The ethyl group at position 2 will have a lesser, shielding effect on its neighboring protons.
-
In 4-Ethyl-1-fluoro-2-nitrobenzene , the nitro group at position 2 will deshield the protons at positions 1 and 3. The ethyl group at position 4 will influence the protons at positions 3 and 5.
-
-
Aliphatic Region (δ 1.0-3.0 ppm): The ethyl group will typically present as a triplet (for the -CH₃) and a quartet (for the -CH₂-), assuming free rotation and coupling to each other. The chemical shift of the methylene (-CH₂-) protons will be influenced by their proximity to the electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (Predicted δ, Multiplicity) | Aliphatic Protons (Predicted δ, Multiplicity) |
| This compound | H-3: ~7.2 (dd), H-5: ~7.4 (dd), H-6: ~8.0 (dd) | -CH₂-: ~2.8 (q), -CH₃: ~1.3 (t) |
| 4-Ethyl-1-fluoro-2-nitrobenzene | H-3: ~7.5 (d), H-5: ~7.3 (dd), H-6: ~7.9 (d) | -CH₂-: ~2.7 (q), -CH₃: ~1.2 (t) |
| 2-Ethyl-1-fluoro-4-nitrobenzene | H-3: ~7.1 (dd), H-5: ~8.1 (dd), H-6: ~8.2 (d) | -CH₂-: ~2.9 (q), -CH₃: ~1.4 (t) |
Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary slightly.
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro (NO₂), C-F, and aromatic C-H and C=C bonds are key identifiers.
Key Vibrational Frequencies:
-
N-O Stretching (Nitro Group): Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). The exact position can be influenced by the electronic effects of the other substituents.
-
C-F Stretching: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks are observed in the 1400-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): The out-of-plane bending vibrations in the 680-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.
Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Ethyl-1-fluoro-2-nitrobenzene | 2-Ethyl-1-fluoro-4-nitrobenzene |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 | ~1535 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 | ~1355 |
| C-F Stretch | ~1250 | ~1260 | ~1240 |
| Aromatic C-H Bend | ~880, 820 | ~870, 810 | ~890, 830 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the nitrobenzene core, gives rise to characteristic absorption bands. The position (λ_max) and intensity of these bands are sensitive to the substituents on the aromatic ring. The nitro group, being a chromophore, significantly influences the UV-Vis spectrum. The ethyl and fluoro groups act as auxochromes, modifying the absorption of the primary chromophore. Generally, increasing conjugation and the presence of electron-donating groups shift the λ_max to longer wavelengths (a bathochromic or red shift).[4]
Expected Absorption Maxima (λ_max):
-
All three isomers are expected to exhibit strong absorption in the UV region, typically between 250 and 300 nm, due to the π → π* transitions of the nitrobenzene system. Subtle shifts in λ_max will be observed due to the different electronic environments created by the substituent arrangements.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For all three isomers, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₈H₈FNO₂ (169.15 g/mol ).[3][5]
Characteristic Fragmentation Patterns:
The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and subsequent fragmentation of the aromatic ring. The ethyl group can undergo benzylic cleavage to lose a methyl radical (CH₃•), resulting in a fragment at [M-15]⁺.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 3. This compound | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. 4-Ethyl-2-fluoronitrobenzene | C8H8FNO2 | CID 58409061 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2-Ethyl-4-fluoro-1-nitrobenzene Purity by High-Performance Liquid Chromatography
For researchers and professionals in drug development and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of product safety, efficacy, and reproducibility. 2-Ethyl-4-fluoro-1-nitrobenzene serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity directly influences the yield and impurity profile of the final product. Therefore, a robust, validated analytical method for its purity assessment is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. It further presents a comprehensive, step-by-step protocol for the validation of an HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Choosing the Right Tool: Why HPLC Prevails for Purity Analysis
While several analytical techniques can assess chemical purity, HPLC is overwhelmingly the method of choice for non-volatile and thermally stable compounds like this compound. The decision to select HPLC is not arbitrary; it is based on a careful consideration of the analyte's physicochemical properties and the specific requirements of a quantitative purity assessment.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method hinges on a trade-off between resolution, sensitivity, applicability, and the nature of the information required.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Excellent for a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.[7] | Primarily used for structural elucidation and confirmation. Quantitative for major components but less sensitive for trace impurities. |
| Resolution | High to excellent, capable of separating structurally similar impurities and isomers. | Very high for volatile compounds. | Generally lower for complex mixtures unless high-field instruments are used. |
| Quantitation | Highly accurate and precise for quantifying impurities at levels below 0.1%. | Accurate with proper calibration, but can be affected by sample matrix and analyte thermal stability. | Quantitative NMR (qNMR) is possible but often requires specialized methods and is less sensitive than HPLC for trace analysis. |
| Justification for this compound | Optimal Choice. The compound is non-volatile, possesses a strong UV chromophore (nitrobenzene group), and potential impurities are likely to be structurally similar, requiring high resolving power. | Viable but with Caveats. While the analyte is likely thermally stable, high temperatures in the GC inlet could potentially degrade certain impurities, leading to an inaccurate purity profile.[8] | Complementary, Not Primary. Excellent for confirming the structure of the main component but lacks the sensitivity to detect and quantify the low-level impurities critical for pharmaceutical applications.[9] |
As the table illustrates, HPLC provides the best combination of resolution, sensitivity, and quantitative accuracy for the routine quality control of this compound.
The Blueprint for Trust: Validating the HPLC Method
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[10][11] Following the ICH Q2(R2) guidelines, a validation protocol must be established before initiating studies, defining the performance characteristics and acceptance criteria.[4][12]
Recommended HPLC Method Parameters (Starting Point)
The following parameters provide a robust starting point for method development and subsequent validation. The causality is rooted in the analyte's structure: a moderately polar aromatic compound.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring and ethyl group, ensuring good retention and separation from more polar or nonpolar impurities. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) | A simple isocratic method is often sufficient for purity analysis, offering robustness and reproducibility. Acetonitrile provides good peak shape for aromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Detection | UV at 254 nm | The nitroaromatic moiety of the analyte provides strong UV absorbance, making UV detection highly sensitive for this compound and related impurities. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Visualizing the Validation Workflow
The entire validation process can be mapped as a logical sequence of steps, from planning to final reporting.
Caption: A flowchart of the HPLC method validation process.
Experimental Protocol: A Step-by-Step Validation Guide
This section provides a detailed, self-validating protocol for the purity determination of this compound. All validation parameters must meet the pre-defined acceptance criteria outlined in the validation protocol.
System Suitability
Causality: Before any sample analysis, the chromatographic system's fitness must be confirmed. This ensures that the equipment is performing correctly on that day.[5][13]
-
Procedure:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the performance characteristics.
-
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
Specificity
Causality: This is the most critical validation parameter for a purity method. It proves the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or starting materials.[14][15]
-
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample.
-
The method should resolve the main peak from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.
-
-
Acceptance Criteria:
-
The main analyte peak should be resolved from all impurity and degradant peaks (Resolution > 2.0).
-
The peak purity index should be greater than a set threshold (e.g., > 0.999), indicating no co-eluting peaks.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range. This is essential for accurate quantitation of both the main component and any impurities.[10][14]
-
Procedure:
-
Prepare a series of at least five standard solutions covering the expected range (e.g., from the Limit of Quantitation (LOQ) up to 120% of the assay concentration).[4][16]
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Accuracy
Causality: Accuracy confirms the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Procedure:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of pure this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean Recovery: 98.0% - 102.0% at each concentration level.
-
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels: repeatability and intermediate precision.[14]
-
Procedure:
-
Repeatability (Intra-day): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 1.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria:
-
The LOQ must be validated for precision and accuracy. The %RSD for precision at the LOQ should typically be ≤ 10%.
-
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Procedure:
-
Vary key parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% absolute for acetonitrile)
-
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria:
-
All system suitability parameters must pass under all varied conditions.
-
Retention times and peak areas should not significantly change, demonstrating the method is reliable.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criterion | Status |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.45% | ≤ 1.0% | Pass |
| Precision (Intermediate %RSD) | 0.82% | ≤ 2.0% | Pass |
| LOQ | 0.05 µg/mL | Verified | Pass |
| Robustness | No significant impact on results | System suitability met | Pass |
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, reproducible, and robust tool for quality control. For a critical intermediate like this compound, High-Performance Liquid Chromatography stands as the superior technique for purity assessment due to its high resolution and quantitative accuracy.
By meticulously following a validation protocol grounded in ICH and FDA guidelines, laboratories can ensure that their purity data is trustworthy and defensible. The experimental framework provided in this guide—encompassing specificity, linearity, accuracy, precision, and robustness—establishes a self-validating system that guarantees the method is fit for its intended purpose: safeguarding the quality of materials that are foundational to the development of safe and effective end-products.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ProPharma. Analytical Method Validation: Mastering FDA Guidelines. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures (Guidance for Industry). [Link]
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MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene. [Link]
-
National Institutes of Health (NIH). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]
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PharmTech. Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
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PubChem. This compound. [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Link]
-
ResearchGate. Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. [Link]
-
International Atomic Energy Agency (IAEA). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
National Institutes of Health (NIH). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
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A Comparative Guide to the Reactivity of 2-Ethyl-4-fluoro-1-nitrobenzene and 4-Ethyl-2-fluoronitrobenzene
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, substituted nitroaromatics are pivotal intermediates. Their utility stems from the versatile chemistry of the nitro group and the activation it provides for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of two structurally similar yet electronically and sterically distinct isomers: 2-Ethyl-4-fluoro-1-nitrobenzene (Isomer A) and 4-Ethyl-2-fluoronitrobenzene (Isomer B). Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.[1][2]
This analysis will dissect the electronic and steric contributions of each substituent to predict and explain the reactivity of these isomers in key transformations, including nucleophilic aromatic substitution and nitro group reduction. All mechanistic claims are supported by established principles of physical organic chemistry.
Molecular Structures and Properties
A foundational understanding begins with the distinct arrangement of substituents on the benzene ring for each isomer.
Caption: Molecular structures of the two isomers under comparison.
| Property | This compound (Isomer A) | 4-Ethyl-2-fluoronitrobenzene (Isomer B) |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol [3] | 169.15 g/mol [4] |
| CAS Number | 1089279-29-7[3][5] | 1357252-94-8[1][6] |
| Appearance | Not specified | Yellow oil[1] |
Comparative Reactivity Analysis: A Tale of Two Isomers
The reactivity of these molecules is dictated by the interplay of three key substituents: the powerful electron-withdrawing nitro group, the inductively withdrawing but resonance-donating fluoro group, and the electron-donating ethyl group.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is arguably the most important reaction for these substrates, where the fluorine atom acts as a leaving group, facilitated by the presence of the electron-withdrawing nitro group.[9] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.[10]
-
Isomer A (this compound): The nitro group is para to the fluorine leaving group. This positioning allows for maximal stabilization of the Meisenheimer intermediate through resonance, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group.[10][11] However, the ethyl group is positioned ortho to the site of nucleophilic attack, potentially introducing steric hindrance that could impede the approach of the nucleophile.[7]
-
Isomer B (4-Ethyl-2-fluoronitrobenzene): The nitro group is ortho to the fluorine leaving group. This proximity also provides excellent stabilization of the intermediate. The strong, distance-dependent inductive (-I) effect of the nitro group is more pronounced from the ortho position than the para position, which can lead to a faster reaction rate.[11] The ethyl group is para to the reaction site, minimizing direct steric hindrance to the incoming nucleophile.
Causality and Prediction:
The rate of SNAr is a balance between electronic activation and steric hindrance.
-
Electronic Activation: Both isomers are strongly activated for SNAr. While para-nitro activation is potent due to resonance, the combination of resonance and a powerful short-range inductive effect often makes ortho-nitro activation even stronger.[11][12]
-
Steric Hindrance: Isomer A suffers from steric hindrance from the adjacent ethyl group, which can raise the activation energy for the formation of the Meisenheimer complex. Isomer B is sterically less encumbered at the reaction center.
Caption: Comparative SNAr reaction pathways for the two isomers.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl).[13][14]
-
Isomer A (this compound): The nitro group is flanked by an ethyl group in the ortho position. This steric bulk can hinder the approach of the nitro group to the surface of a heterogeneous catalyst or solvation by reagents, potentially slowing the rate of reduction. In cases of multiple nitro groups, the least hindered one is typically reduced preferentially.
-
Isomer B (4-Ethyl-2-fluoronitrobenzene): The nitro group is sterically unencumbered, with only a hydrogen atom and a fluorine atom as its ortho neighbors. This accessibility should allow for a more facile reduction compared to Isomer A.
Electrophilic Aromatic Substitution (EAS)
Both isomers are generally deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the nitro and fluoro groups.[8][15] The activating, ortho/para-directing ethyl group is in opposition to the deactivating groups.[16][17] Therefore, EAS reactions on these substrates are expected to be sluggish and require harsh conditions. Predicting the regioselectivity is complex, but the dominant directing influence will likely be the activating ethyl group, tempered by the deactivating effects of the other substituents. Given the low reactivity, this class of reaction is less synthetically relevant for these particular substrates compared to SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general, self-validating method for comparing the reactivity of the two isomers in a representative SNAr reaction with a common nucleophile, such as morpholine.
Objective: To determine the relative reaction rates of Isomer A and Isomer B with morpholine by monitoring reactant consumption via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over time.
Materials:
-
This compound (Isomer A)
-
4-Ethyl-2-fluoronitrobenzene (Isomer B)
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Hexanes
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: General workflow for the comparative SNAr experiment.
Step-by-Step Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, charge Isomer A (169 mg, 1.0 mmol) into one and Isomer B (169 mg, 1.0 mmol) into the other.
-
Addition of Base and Solvent: To each flask, add potassium carbonate (207 mg, 1.5 mmol) and anhydrous DMSO (5 mL). Stir the suspension for 5 minutes. Causality: K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion.
-
Initiation: Add morpholine (96 µL, 1.1 mmol) to each flask. Take an immediate sample (t=0) from each reaction for analysis.
-
Heating and Monitoring: Place both flasks in a preheated oil bath at 80°C. Monitor the reactions simultaneously by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours). Analyze the aliquots by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material spot and the appearance of the product spot. Self-Validation: Running the reactions in parallel under identical conditions ensures a direct and valid comparison of their intrinsic reactivity.
-
Work-up: After the reaction has reached completion (or after a set time), cool the flasks to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to confirm product formation and assess purity. The relative consumption of starting material at each time point will provide a semi-quantitative measure of reactivity.
Summary and Outlook
This guide establishes a clear hierarchy of reactivity between this compound and 4-Ethyl-2-fluoronitrobenzene based on fundamental organic chemistry principles.
| Reaction Type | More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution | 4-Ethyl-2-fluoronitrobenzene (B) | Stronger ortho-nitro activation and lower steric hindrance at the reaction site.[11] |
| Nitro Group Reduction | 4-Ethyl-2-fluoronitrobenzene (B) | Less steric hindrance around the nitro group allows for easier access by reagents/catalysts.[18] |
For drug development professionals and synthetic chemists, this analysis dictates strategic choices. If the goal is a rapid and efficient nucleophilic substitution at the fluorine position, 4-Ethyl-2-fluoronitrobenzene (Isomer B) is the superior substrate. If a subsequent reduction of the nitro group is planned, Isomer B again holds an advantage. Conversely, the steric hindrance in This compound (Isomer A) could be leveraged for selective reactions where the accessibility of the nitro or ethyl group is a controlling factor. This guide provides the foundational logic for making such informed decisions in complex synthetic design.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Ethyl-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise chemical identity and purity of synthetic intermediates are paramount. 2-Ethyl-4-fluoro-1-nitrobenzene, a key building block, is no exception. Its utility is intrinsically linked to its isomeric purity, as the presence of positional isomers can drastically alter reaction pathways, impact final product efficacy, and introduce unforeseen toxicological profiles. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the critical task of quantifying the isomeric purity of this compound, grounded in established analytical principles and supported by detailed experimental protocols.
The Imperative of Isomeric Purity
The synthesis of this compound, typically involving the nitration of 4-fluoroethylbenzene, is susceptible to the formation of several positional isomers. The directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, combined with the strong electrophilic nature of the nitronium ion (NO₂⁺), can lead to a mixture of products.[1][2][3] The primary isomers of concern include:
-
This compound (Target Analyte)
-
3-Ethyl-4-fluoro-1-nitrobenzene
-
2-Ethyl-5-fluoro-1-nitrobenzene
-
4-Ethyl-2-fluoro-1-nitrobenzene
Each isomer possesses the same molecular weight and formula (C₈H₈FNO₂), making their separation and quantification a non-trivial analytical challenge. The choice of analytical methodology is therefore critical for ensuring the quality and consistency of this vital chemical intermediate.
Comparative Analysis: GC vs. HPLC
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of small organic molecules. However, their suitability for separating the positional isomers of this compound hinges on the specific principles of separation each employs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent choice for volatile and semi-volatile compounds that are thermally stable. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The key to separating positional isomers by GC lies in selecting a stationary phase that can exploit subtle differences in their polarity and molecular shape. While non-polar phases separate based on boiling points (which are often very similar for isomers), a column with intermediate to high polarity is required. A stationary phase containing phenyl or cyanopropyl functional groups can induce dipole-dipole or π-π interactions with the nitroaromatic ring, enhancing selectivity.[4][5] For instance, a 50% phenyl-methylpolysiloxane phase offers a good balance of polarity to resolve isomers of substituted benzenes.[6][7]
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It provides a response that is proportional to the mass of carbon, making it ideal for purity analysis where the response factors for isomers can be assumed to be very similar, allowing for accurate area percentage calculations without the need for individual isomer standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For nitroaromatic compounds, reversed-phase (RP) HPLC is the most common approach.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. Since positional isomers have very similar hydrophobicities, a C18 column may not provide adequate resolution.[8] Stationary phases with alternative selectivities are preferable. A Pentafluorophenyl (PFP) or a Phenyl-Hexyl column offers different separation mechanisms, including π-π, dipole-dipole, and ion-dipole interactions, which are highly effective for separating aromatic positional isomers.[9] The electron-rich phenyl ring and the electron-withdrawing nitro and fluoro groups of the analytes can engage in these secondary interactions, leading to successful separation.
-
UV Detection: Nitroaromatic compounds possess strong chromophores, making them ideal for UV detection.[10][11] By monitoring at an absorbance maximum (e.g., around 254 nm), high sensitivity can be achieved. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to confirm peak identity and purity.
Performance Data Summary
The following table summarizes the expected performance characteristics of optimized GC-FID and HPLC-UV methods for the analysis of this compound isomeric purity.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Partitioning based on volatility and polarity in a gaseous mobile phase. | Partitioning based on polarity and specific interactions in a liquid mobile phase. |
| Typical Column | 50% Phenyl-methylpolysiloxane (e.g., DB-17, SPB-50) | Pentafluorophenyl (PFP) or Phenyl-Hexyl |
| Resolution | Excellent for volatile isomers with sufficient polarity differences. | Excellent for isomers with differences in aromatic interactions. |
| Analysis Time | Typically 15-30 minutes. | Typically 10-20 minutes. |
| Sensitivity (LOD) | ~10-100 ng/mL | ~1-10 ng/mL |
| Robustness | High; less prone to matrix effects than HPLC. | High; mobile phase composition is critical for reproducibility. |
| Solvent Usage | Minimal (only for sample preparation). | Significant (mobile phase consumption). |
Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests (SST) as mandated by guidelines such as USP <621> and ICH Q2(R1).[8][12]
Protocol 1: Isomeric Purity by GC-FID
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with acetone.
- Prepare a control sample spiked with known or suspected isomeric impurities at a concentration of 0.1% relative to the main component to verify resolution.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent with FID.
- Column: Agilent DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector: Split/splitless inlet, 250 °C, split ratio 50:1.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 220 °C, hold for 5 min.
- Detector: FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.
3. System Suitability Test (SST):
- Inject the spiked control sample six times.
- The resolution between this compound and the closest eluting isomer must be ≥ 1.5.
- The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.
4. Data Analysis:
- Integrate all peaks in the chromatogram of the sample solution.
- Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Protocol 2: Isomeric Purity by HPLC-UV
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with mobile phase.
- Prepare a control sample spiked with known or suspected isomeric impurities at a concentration of 0.1% relative to the main component.
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1290 Infinity II LC System or equivalent with a PDA detector.
- Column: Phenomenex Kinetex PFP, 100 Å, 150 x 4.6 mm, 2.6 µm.
- Mobile Phase: 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: UV at 254 nm.
3. System Suitability Test (SST):
- Inject the spiked control sample six times.
- The resolution between this compound and the closest eluting isomer must be ≥ 1.5.
- The tailing factor for the main component peak must be ≤ 2.0.
- The RSD for the peak area of the main component must be ≤ 2.0%.
4. Data Analysis:
- Integrate all peaks in the chromatogram of the sample solution.
- Calculate the percentage of each impurity using the area normalization method as described for the GC method.
Visualization of Method Selection and Workflow
The following diagrams illustrate the logical flow of selecting an appropriate analytical method and the general workflow for purity analysis.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are highly capable and validatable methods for determining the isomeric purity of this compound.
-
GC-FID is recommended when a robust, high-throughput method is required and when the primary concern is separating isomers with slightly different boiling points and polarities. Its lower solvent consumption also makes it a more environmentally friendly option.
-
HPLC-UV , particularly with a PFP or Phenyl-Hexyl column, is the preferred method when maximum resolution of structurally similar aromatic isomers is necessary. It often provides higher sensitivity and is indispensable for compounds that may be thermally labile.
The choice between these two techniques should be guided by the specific requirements of the analysis, available instrumentation, and the impurity profile of the sample. In a rigorous quality control environment, developing and validating both methods can provide orthogonal approaches, leading to a more comprehensive and trustworthy assessment of isomeric purity.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link][12]
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Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link][8]
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TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link][7]
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ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link][6]
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Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link][9]
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A Senior Application Scientist's Guide to the Catalytic Hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene
Introduction: The Synthetic Importance of 2-Ethyl-4-fluoroaniline
In the landscape of modern pharmaceutical and agrochemical development, fluorinated aromatic amines serve as indispensable building blocks. 2-Ethyl-4-fluoroaniline, the target molecule derived from the hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene, is a key intermediate prized for its utility in constructing complex active ingredients.[1] The strategic placement of the ethyl and fluoro groups allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.
The conversion of the nitroaromatic precursor to the desired aniline is most efficiently and cleanly achieved through catalytic hydrogenation. This method stands in stark contrast to older, stoichiometric reduction techniques (e.g., metal-acid systems), offering higher yields, easier product isolation, and a significantly improved environmental profile. However, the presence of a halogen substituent—in this case, fluorine—introduces a critical challenge: the potential for hydrodehalogenation, an undesirable side reaction that cleaves the carbon-fluorine bond.
This guide provides an in-depth comparison of the primary catalytic systems used for this transformation. We will dissect the performance of palladium, platinum, Raney Nickel, and rhodium catalysts, grounding our analysis in mechanistic principles and supporting experimental data from analogous systems to inform catalyst selection and process optimization.
The Reaction: A Balancing Act Between Reduction and Dehalogenation
The core transformation is the reduction of a nitro group to an amine using molecular hydrogen. This process occurs on the surface of a heterogeneous catalyst and is generally understood to proceed through several intermediates, as depicted below.
Caption: Generalized pathway for the reduction of a nitroaromatic compound.
The primary objective is to drive this reaction to completion with near-perfect selectivity. However, the catalyst that activates H₂ for the reduction of the nitro group can also facilitate the cleavage of the C-F bond, a process known as hydrodehalogenation. This leads to the formation of 2-ethylaniline, an impurity that is often difficult to separate from the desired product.
Caption: Competing reaction pathways in the hydrogenation of the target substrate.
The choice of catalyst, support, and reaction conditions is therefore paramount in tipping the kinetic balance decisively in favor of selective nitro reduction.
Comparative Analysis of Catalytic Systems
The efficiency and selectivity of the hydrogenation of halogenated nitroaromatics are profoundly influenced by the nature of the active metal. We will now compare the most common industrial catalysts.
Palladium (Pd) Catalysts
Palladium, typically supported on activated carbon (Pd/C), is renowned for its high catalytic activity in hydrogenation reactions.[2] It often facilitates rapid reactions under mild conditions (low temperature and pressure).[3] However, this high activity can be a double-edged sword. Palladium's strong affinity for activating C-X bonds (where X is a halogen) makes it prone to causing hydrodehalogenation, particularly with more labile halogens like chlorine and bromine. While the C-F bond is stronger, the risk is not negligible, especially under forcing conditions.
To mitigate this, researchers have developed modified Pd/C catalysts. Co-modification with species like triphenylphosphine (PPh₃) and sodium vanadate (NaVO₃) can electronically and sterically tune the catalyst surface, suppressing the pathways that lead to dehalogenation while preserving high activity for nitro reduction.
Platinum (Pt) Catalysts
Platinum catalysts, most commonly Pt/C, are frequently the preferred choice for the selective hydrogenation of halogenated nitroaromatics.[4] Platinum generally exhibits a lower propensity for hydrodehalogenation compared to palladium, offering a wider operational window to achieve high selectivity.[5][6] The improved selectivity is attributed to a different adsorption geometry of the substrate on the platinum surface, which favors the reduction of the nitro group over the cleavage of the C-X bond.
Further enhancements in selectivity have been achieved by modifying Pt catalysts. For instance, sulfur-modified Pt/C is intentionally "poisoned" to temper its activity, which significantly inhibits dehalogenation.[5] Similarly, bimetallic catalysts like Pt-V/C have demonstrated excellent performance in suppressing side reactions.[7]
Raney® Nickel (Ra-Ni)
Developed by Murray Raney, this high-surface-area nickel catalyst is a cost-effective and highly active alternative to precious metal catalysts.[8][9] It is effective for the reduction of a wide range of functional groups, including nitro compounds.[10] However, standard Raney Nickel can be aggressive and may lead to significant hydrodehalogenation, especially at elevated temperatures.[11]
For sensitive substrates like halogenated nitroaromatics, modified Raney-type catalysts are often required. A notable example is a molybdenum-doped Raney Nickel catalyst, which has shown high activity and selectivity for the hydrogenation of halonitroaromatic compounds with very low levels of hydrodehalogenation.[12] Careful control of reaction temperature and pressure is crucial when using nickel-based systems to maintain selectivity.[11]
Rhodium (Rh) Catalysts
Rhodium is arguably the most powerful hydrogenation catalyst among the platinum group metals, capable of reducing even highly stable aromatic rings.[13] Its high activity allows reactions to be conducted under very mild conditions (e.g., room temperature), which is a key strategy to minimize hydrodehalogenation.[14] Supported rhodium complexes have been successfully used for the selective hydrogenation of halonitroarenes, yielding the corresponding haloanilines in high yields.[14] While highly effective, the significantly higher cost of rhodium often reserves its use for particularly challenging transformations or high-value products where exceptional selectivity is non-negotiable.
Data Summary: A Comparative Overview
| Catalyst System | Typical Substrate | Temp. (°C) | Pressure (bar) | Typical Yield / Selectivity | Key Insights & Reference |
| 10% Pd/C | 3,5-dichloro-4-fluoronitrobenzene | 60-120 | 10-40 | High Yield (>95%) | Highly active but requires careful condition control to avoid dehalogenation.[15] |
| 5% Pt/C | 3-chloro-4-fluoronitrobenzene | ~80 | ~15 | >99.5% Purity | Generally higher selectivity than Pd/C, a reliable choice for halogenated substrates.[16] |
| Pt-V/C | 1-iodo-4-nitrobenzene | RT | ~1 | >99% Selectivity | Modifiers like Vanadium significantly suppress dehalogenation, even with labile halogens.[7] |
| Raney-Ni (Mo-doped) | 3-chloro-4-fluoronitrobenzene | 60 | 18 | High Activity & Selectivity | Molybdenum doping is critical for preventing hydrodehalogenation with Ni catalysts.[12] |
| Supported Rh | p-halonitrobenzenes | RT | 20 | 85-98% Yield | Exceptionally active under mild conditions, minimizing side reactions. High cost is a factor.[14] |
Experimental Protocol: Hydrogenation using 5% Platinum on Carbon (Pt/C)
This protocol describes a representative lab-scale procedure for the hydrogenation of a halogenated nitroaromatic, adapted from established methods for similar substrates.[16] It is designed as a self-validating system where reaction progress can be monitored by hydrogen uptake.
I. Materials & Equipment
-
Substrate: this compound
-
Catalyst: 5% Platinum on Carbon (Pt/C), 50% water wet
-
Solvent: Methanol (MeOH), reagent grade
-
Gases: High-purity hydrogen (H₂) and nitrogen (N₂)
-
Equipment:
-
Parr-type pressure reactor or similar autoclave equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature control.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).
-
Rotary evaporator.
-
II. Workflow Diagram
Caption: High-level workflow for the catalytic hydrogenation experiment.
III. Step-by-Step Procedure
-
Reactor Charging: Charge the pressure reactor with this compound and methanol. A typical substrate-to-solvent ratio is approximately 1:5 to 1:10 (w/v).
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst. The typical substrate-to-catalyst mass ratio ranges from 200:1 to 400:1 (dry weight basis).[16] For a 50% wet catalyst, use double the calculated mass.
-
Hydrogenation: Seal the reactor again. Begin stirring and pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 bar). Heat the mixture to the target temperature (e.g., 60-80°C).[16]
-
Reaction Monitoring: The reaction is exothermic. Monitor the reactor temperature and pressure. The reaction is typically considered complete when hydrogen uptake ceases, as observed on the pressure gauge of the H₂ supply tank. This may take anywhere from 2 to 10 hours depending on the scale and specific conditions.[16]
-
Work-up:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.
-
Open the reactor and filter the mixture through a pad of Celite® to remove the Pt/C catalyst. CAUTION: Spent hydrogenation catalysts can be pyrophoric upon exposure to air. Do not allow the filter cake to dry out. Keep it wet with solvent (methanol) or water and handle it appropriately for disposal.
-
-
Isolation & Purification:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the methanol using a rotary evaporator.
-
The resulting crude 2-Ethyl-4-fluoroaniline can be purified further, typically by vacuum distillation, to achieve high purity (>99.5%).[16]
-
Conclusion and Recommendations
The selective hydrogenation of this compound is a critical transformation that demands careful catalyst selection to maximize yield and purity.
-
For Highest Selectivity: Platinum on carbon (Pt/C) stands out as the most reliable and balanced choice, offering excellent selectivity against hydrodehalogenation under a broad range of conditions.[4][16] For exceptionally difficult cases or when cost is no object, a Rhodium-based catalyst provides maximum activity at mild temperatures.[14]
-
For High Activity & Cost-Effectiveness: Palladium on carbon (Pd/C) is a viable, highly active option, but requires stringent process control or modification to prevent dehalogenation. Molybdenum-doped Raney Nickel presents a compelling non-precious metal alternative, combining low cost with good performance, provided the catalyst is properly prepared and utilized.[12]
Ultimately, the optimal catalyst is dictated by the specific project requirements, balancing the cost of the catalyst against the required purity of the final product, the available equipment, and the scale of the synthesis.
References
- Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor.
- Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogen
- Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions. Tokyo Chemical Industry Co., Ltd..
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
- Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing).
- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. ScienceDirect.
- hydrogen. Organic Syntheses Procedure.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-W
- Raney nickel. Wikipedia.
- Raney® Nickel: A Life-Changing C
- Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
- Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel.
- Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
- This compound. MySkinRecipes.
- Preparation method of para-fluoroaniline.
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- 2. researchgate.net [researchgate.net]
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- 6. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Raney nickel - Wikipedia [en.wikipedia.org]
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- 15. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Experimental and Predicted Properties of 2-Ethyl-4-fluoro-1-nitrobenzene: A Guide for Researchers
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides a detailed comparison of the experimentally-derived properties of molecules structurally related to 2-Ethyl-4-fluoro-1-nitrobenzene and the computationally predicted properties of the molecule itself. Due to a lack of available experimental data for this compound, this guide utilizes data from closely related analogs to provide a reasonable estimation of its expected physicochemical characteristics. This approach, born out of necessity, highlights the critical role of in silico prediction in modern chemical research, especially when dealing with novel or uncharacterized molecules.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to predict and experimentally determine key molecular properties. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and trustworthiness.
The Subject of Our Investigation: this compound
This compound is an aromatic compound with the chemical formula C₈H₈FNO₂. Its structure, featuring a nitro group, a fluorine atom, and an ethyl group on a benzene ring, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The interplay of these functional groups is expected to significantly influence its electronic properties, reactivity, and ultimately, its biological activity.
A Note on Data Availability
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental characterization of this compound. To address this, we will employ a comparative approach, leveraging experimental data from two structurally similar compounds: 2-ethylnitrobenzene and 4-fluoronitrobenzene . This will allow us to establish a scientifically grounded baseline for the expected properties of our target molecule. We will compare these "proxy" experimental values with a range of computationally predicted properties for this compound.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the predicted properties of this compound alongside the experimental data for our chosen analogs. This allows for a direct comparison and provides a framework for understanding the potential properties of the target molecule.
| Property | Predicted (this compound) | Experimental (2-Ethylnitrobenzene) | Experimental (4-Fluoronitrobenzene) |
| Molecular Weight ( g/mol ) | 169.15[2] | 151.16[3] | 141.10[4] |
| Melting Point (°C) | Prediction tools did not yield a reliable value | -13 to -10[5][6][7] | 21-27[4][8][9][10][11] |
| Boiling Point (°C) | Prediction tools did not yield a reliable value | 172-174 (at 18 mmHg)[5][6][7] | 205-216[1][4][8][9] |
| logP (Octanol-Water Partition Coefficient) | 2.7[2] | 2.68[12] | 1.85[11] |
Discussion of Physicochemical Properties:
The predicted molecular weight of this compound is, as expected, higher than its analogs due to the presence of all three substituents. The melting and boiling points of the analogs provide a range of expected values. The presence of the polar nitro group and the electronegative fluorine atom in 4-fluoronitrobenzene contributes to its higher melting and boiling points compared to the less polar 2-ethylnitrobenzene. It is reasonable to hypothesize that the melting and boiling points of this compound will fall within or slightly above the range of 4-fluoronitrobenzene due to its increased molecular weight and polarity.
The predicted logP value of 2.7 for our target molecule suggests it is more lipophilic than 4-fluoronitrobenzene but similar to 2-ethylnitrobenzene. This is a crucial parameter in drug design, as it influences a molecule's ability to cross cell membranes.
Spectroscopic Properties: Unveiling the Molecular Fingerprint
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about a molecule's structure and bonding. In the absence of experimental spectra for this compound, we will rely on predicted spectra and compare them to the experimental spectra of our analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum of this compound:
Online prediction tools suggest the following approximate chemical shifts (ppm) for the protons in this compound:
-
Aromatic Protons:
-
Proton ortho to nitro group: ~8.0-8.2 ppm
-
Proton ortho to fluorine group: ~7.2-7.4 ppm
-
Proton meta to both nitro and fluorine groups: ~7.5-7.7 ppm
-
-
Ethyl Group Protons:
-
-CH₂- (quartet): ~2.8-3.0 ppm
-
-CH₃ (triplet): ~1.2-1.4 ppm
-
Experimental ¹H NMR of Analogs:
-
2-Ethylnitrobenzene: The aromatic protons typically appear in the range of 7.2-8.1 ppm, with the protons ortho to the nitro group being the most deshielded. The ethyl group protons show a quartet around 2.8 ppm and a triplet around 1.3 ppm.[3][13]
-
4-Fluoronitrobenzene: The aromatic protons appear as two multiplets in the regions of 7.2-7.4 ppm and 8.2-8.3 ppm, showing characteristic splitting due to fluorine-proton coupling.[2][11][14]
Predicted ¹³C NMR Spectrum of this compound:
Predicted chemical shifts for the carbon atoms are approximately:
-
Carbons attached to nitro and fluorine groups: ~140-165 ppm
-
Other aromatic carbons: ~115-135 ppm
-
Ethyl group carbons: -CH₂- (~25 ppm), -CH₃ (~15 ppm)
Experimental ¹³C NMR of Analogs:
-
2-Ethylnitrobenzene: The carbon attached to the nitro group is significantly deshielded (~149 ppm). The other aromatic carbons appear between 123-134 ppm. The ethyl carbons are found at ~25 ppm and ~15 ppm.[3]
-
4-Fluoronitrobenzene: The carbon attached to fluorine shows a large C-F coupling constant and appears around 165 ppm. The carbon attached to the nitro group is at ~142 ppm.[11]
Infrared (IR) Spectroscopy
Predicted IR Spectrum of this compound:
Key predicted absorption bands (cm⁻¹) are:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch (ethyl group): ~2850-2970 cm⁻¹
-
N-O asymmetric stretch (nitro group): ~1520-1560 cm⁻¹
-
N-O symmetric stretch (nitro group): ~1340-1360 cm⁻¹
-
C-F stretch: ~1100-1250 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
Experimental IR Spectra of Analogs:
-
2-Ethylnitrobenzene: Shows characteristic strong absorptions for the nitro group at ~1525 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Aromatic and aliphatic C-H stretches are also present.[3][15]
-
4-Fluoronitrobenzene: Exhibits strong nitro group bands around 1520 cm⁻¹ and 1350 cm⁻¹, along with a strong C-F stretching band in the 1100-1250 cm⁻¹ region.[16]
Experimental Protocols: A Guide to Characterization
The following are standard, detailed protocols for the experimental determination of the physicochemical and spectroscopic properties discussed above. These methods represent the gold standard for characterizing a novel compound like this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transforms into a liquid at atmospheric pressure. It is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.
Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamp and stand
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it in the test tube.
-
Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Acquisition of NMR Spectra
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Integrate the proton signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Acquisition of IR Spectrum
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides a "fingerprint."
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., salt plates for liquids, KBr press for solids)
-
Spatula
-
Potassium bromide (KBr) for solid samples
Procedure (for a liquid sample):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing experimental and predicted properties of a chemical compound.
Sources
- 1. 350-46-9 CAS MSDS (4-Fluoronitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
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- 12. Page loading... [wap.guidechem.com]
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- 15. 2-Ethylnitrobenzene(612-22-6) IR Spectrum [m.chemicalbook.com]
- 16. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
A Comparative Guide to the Synthetic Arsenal for Fluorinated Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into nitroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make these compounds highly sought-after intermediates.[1] This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for accessing fluorinated nitroaromatics, offering field-proven insights and experimental data to inform your synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach
Nucleophilic aromatic substitution (SNAr) stands as a paramount strategy for the synthesis of fluorinated nitroaromatics, predicated on the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring to nucleophilic attack.[1][2]
Mechanistic Rationale: The Meisenheimer Intermediate
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is generally the initial nucleophilic attack on the aromatic ring.[5] The presence of one or more nitro groups is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step.[4][5]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Fluorine Advantage in SNAr
Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their heavier halogen counterparts. This enhanced reactivity, despite the stronger carbon-fluorine bond, is attributed to the high electronegativity of fluorine, which potently stabilizes the negatively charged Meisenheimer intermediate through its inductive effect.[2][4] This stabilization lowers the activation energy of the rate-determining nucleophilic attack, accelerating the overall reaction.
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
| Note: The relative rate can vary depending on the solvent and nucleophile.[2] |
Experimental Protocol: Synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene via Fluorodenitration
This protocol exemplifies the SNAr-type displacement of a nitro group by fluoride.
Materials:
-
3,5-Dinitro-1-(pentafluorosulfanyl)benzene
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium chloride
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 3,5-dinitro-1-(pentafluorosulfanyl)benzene (1.0 g, 3.2 mmol), spray-dried potassium fluoride (0.75 g, 12.9 mmol), and tetrabutylammonium chloride (0.1 g, 0.36 mmol) in DMSO (10 mL) is heated at 140 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The aqueous phase is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[6]
The Balz-Schiemann Reaction: A Classic Transformed
First reported in 1927, the Balz-Schiemann reaction remains a reliable and widely used method for introducing a fluorine atom into an aromatic ring.[7] The reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[8][9] This method is particularly valuable as direct fluorination of aromatic compounds with elemental fluorine is often uncontrollable and hazardous.[8]
Mechanistic Pathway
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) then precipitates the diazonium tetrafluoroborate.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. The mechanism is generally accepted to proceed through an SN1-type pathway involving an aryl cation intermediate.[7][10]
Modern Innovations
While effective, the traditional Balz-Schiemann reaction can be limited by the need for high temperatures and the potential for explosive decomposition. [7]Modern adaptations have addressed these challenges through:
-
Photochemical initiation: Using visible light to promote the decomposition at lower temperatures. [7][10]* Alternative fluoride sources and counterions: Employing hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can improve yields for certain substrates. [9]* Continuous-flow setups: Enabling safer and more scalable production. [7]
Sandmeyer-Type Reactions for Fluorination
Conceptually similar to the Balz-Schiemann reaction, the Sandmeyer reaction involves the conversion of a diazonium salt to an aryl halide. [11]While classic Sandmeyer reactions typically use copper(I) halides for chlorination and bromination, fluorination via this pathway has been historically challenging due to the disproportionation of copper(I) by fluoride ions. [12]
Copper-Mediated Fluoro-deamination
Recent advancements have led to the development of a copper-mediated fluoro-deamination protocol that functions as a Sandmeyer-type fluorination. This method allows for the direct conversion of anilines to aryl fluorides in a one-pot process. [12][13]
Experimental Protocol: One-Pot Synthesis of 4-Fluoronitrobenzene from 4-Nitroaniline
This protocol illustrates a modern, one-pot approach that combines reduction, diazotization, and fluorination.
Materials:
-
4-Nitroaniline
-
tert-Butyl nitrite (tBuONO)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
α,α,α-Trifluorotoluene (solvent)
Procedure:
-
To a solution of 4-nitroaniline in α,α,α-trifluorotoluene at 0 °C, add BF₃·OEt₂ followed by the dropwise addition of tBuONO.
-
The reaction mixture is stirred at 0 °C for the specified time.
-
The reaction is quenched, and the product is isolated and purified. [14] Note: This is a generalized procedure based on a one-pot method for haloaromatics. For specific reaction times and workup procedures, refer to the cited literature. [14][15]
Electrophilic Fluorination: A Modern Frontier
Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds, utilizing reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. [16]Reagents containing a nitrogen-fluorine (N-F) bond are the most common and have largely replaced more hazardous options like elemental fluorine. [16][17]
Key Reagents and Their Reactivity
Caption: General scheme for electrophilic fluorination with an N-F reagent.
Application to Nitro Compounds
Electrophilic fluorination can be applied to nitro-containing substrates, often by generating a carbanion intermediate that then attacks the electrophilic fluorine source. [18]
Experimental Protocol: Fluorination of a Nitro-Activated Methylene Group
Materials:
-
Substrate with a nitro-activated methylene group
-
Selectfluor®
-
A suitable base (e.g., potassium tert-butoxide)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the nitro-containing substrate in the chosen solvent, add the base to generate the corresponding carbanion.
-
Add Selectfluor® to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [18]
Comparative Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide/Nitroarene | Nucleophilic Fluoride (e.g., KF, CsF) | High yields for activated substrates; often mild conditions. [2] | Requires strong electron-withdrawing groups; limited to specific substitution patterns. [3] |
| Balz-Schiemann Reaction | Primary Aromatic Amine | NaNO₂, HBF₄, Heat | Reliable and well-established; good for diverse substitution patterns. [8][9] | Often requires high temperatures; potential for explosive intermediates; stoichiometric reagents. [7] |
| Sandmeyer-Type Fluorination | Primary Aromatic Amine | NaNO₂, HX, Cu(I) salt, Fluoride source | One-pot procedures are possible; avoids isolation of diazonium salts. [12][13] | Can have lower yields than Balz-Schiemann; catalyst can be sensitive. [12] |
| Electrophilic Fluorination | Nucleophilic Aromatic/Aliphatic Substrate | N-F Reagents (e.g., Selectfluor®, NFSI) | Mild conditions; broad substrate scope; late-stage fluorination is possible. [19][20] | Reagents can be expensive; regioselectivity can be an issue for some substrates. |
Conclusion
The synthesis of fluorinated nitroaromatics is a dynamic field with a diverse array of methodologies at the disposal of the synthetic chemist. The choice of method is dictated by factors such as the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. While classic methods like the Balz-Schiemann reaction and SNAr remain highly relevant, modern advancements in copper-catalyzed fluoro-deamination and electrophilic fluorination offer milder, and in some cases, more efficient alternatives. A thorough understanding of the mechanistic underpinnings and practical considerations of each approach, as outlined in this guide, is essential for the successful design and execution of synthetic routes to these valuable compounds.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Ethyl-4-fluoro-1-nitrobenzene
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that you, the end-user, can manage our chemical products with the utmost safety and regulatory compliance throughout their entire lifecycle. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The procedures outlined here are grounded in established safety principles for halogenated nitroaromatic compounds and are designed to protect both laboratory personnel and the environment.
Hazard Identification and Characterization
Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. This compound belongs to the class of halogenated nitroaromatic compounds, which are recognized for their potential toxicity and environmental persistence.[2][3] While specific toxicological data for this exact compound is limited, the hazards can be inferred from structurally similar chemicals like 1-fluoro-4-nitrobenzene and other nitro compounds.
The primary concerns are its potential for harm if swallowed, inhaled, or absorbed through the skin, as well as its classification as an environmental hazard.[4][5][6] Nitrobenzene, a related compound, is listed by the EPA as a hazardous waste (F004), underscoring the need for stringent disposal protocols for this entire chemical class.[7][8][9]
Table 1: Chemical and Hazard Profile of this compound and Related Compounds
| Property | Data for this compound | Inferred GHS Hazard Classification (Based on Analogues) |
| Chemical Formula | C₈H₈FNO₂[1] | - |
| Molecular Weight | 169.15 g/mol [1] | - |
| Appearance | Varies (Typically liquid or low-melting solid) | - |
| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis[1] | - |
| Acute Toxicity | Not fully investigated | Harmful if swallowed, inhaled, or in contact with skin (Category 3/4)[4][5][6] |
| Skin/Eye Irritation | Not fully investigated | Causes skin and serious eye irritation (Category 2)[4][6][10] |
| Organ Toxicity | Not fully investigated | May cause respiratory irritation and damage to organs through prolonged exposure[4][6] |
| Carcinogenicity | Not fully investigated | Suspected of causing cancer (Category 2)[4][6] |
| Aquatic Hazard | Not fully investigated | Harmful to aquatic life with long-lasting effects[4][5] |
Immediate Safety Protocols & Spill Management
Before initiating any disposal-related steps, ensure all immediate safety measures are in place. The causality here is simple: you cannot safely dispose of a chemical if you cannot safely handle it.
Personal Protective Equipment (PPE): Handling of this compound or its waste requires a robust barrier to prevent exposure.
-
Gloves: Use chemically resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn.[2]
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[2][11]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, lifting the eyelids to ensure thorough rinsing.[10][11]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[10]
-
Spill Response: Evacuate personnel to a safe area. Remove all sources of ignition.[4][10] Contain the spill using an inert absorbent material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Do not allow the material to enter drains or surface water.[4][5][12]
Waste Classification and Segregation: A Critical Step
This is a non-negotiable protocol: All waste containing this compound must be classified and handled as hazardous waste.[13] This includes the pure compound, reaction mixtures, contaminated consumables (e.g., silica gel, filter paper, gloves), and empty containers.
The rationale for this strict classification is rooted in regulations like the Resource Conservation and Recovery Act (RCRA). As a nitroaromatic and halogenated compound, it falls under the umbrella of listed wastes due to its toxicity and persistence.[7][8][14]
Segregation Causality: Proper segregation is essential to prevent dangerous chemical reactions within a waste container.
-
Do Not Mix: Keep this compound waste separate from other waste streams, especially strong oxidizing agents or bases, which are incompatible materials.[4][6]
-
Dedicated Container: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
Step-by-Step Disposal Procedure
The final disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal contractor.[13] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating this. The following steps outline the process for preparing the waste for pickup.
Step 1: Waste Containment Select a container that is chemically compatible and robust. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is typically appropriate. The container must be in good condition, free of leaks or external contamination.
Step 2: Proper Labeling Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "Solid waste contaminated with...", "Solution in Methanol")
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date accumulation started
Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
In a well-ventilated location, such as a ventilated cabinet.[4][10]
-
Locked up or otherwise secured to prevent unauthorized access.[5][10]
-
Equipped with secondary containment to capture any potential leaks.
Step 4: Arranging for Final Disposal Contact your institution's EHS department to schedule a pickup by a certified hazardous waste disposal company. Provide them with the full details from your waste label. The standard and required method for the ultimate destruction of nitroaromatic compounds is high-temperature incineration at a licensed facility.[13] This method ensures the complete breakdown of the molecule into less harmful components.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets.
- Benchchem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2014, February 28). SAFETY DATA SHEET.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Routledge.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry.
- CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
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- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
- Wikipedia. (n.d.). 4-Fluoronitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
